Isogambogic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H44O8 |
|---|---|
Molecular Weight |
628.7 g/mol |
IUPAC Name |
(E)-4-[(1S,2S,8R,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13+/t23?,27-,36+,37-,38+/m0/s1 |
InChI Key |
GEZHEQNLKAOMCA-FGXMQXHQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isogambogic Acid: A Technical Guide to Its Discovery, Isolation from Garcinia hanburyi, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid is a naturally occurring caged xanthone (B1684191) that has garnered significant scientific interest for its potent cytotoxic and anti-cancer properties. First identified from the dried latex of the Garcinia hanburyi tree, this compound belongs to a class of bioactive molecules known for their complex chemical structures and diverse pharmacological activities.[1] This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailed experimental protocols for its purification and biological evaluation, and a summary of its known mechanisms of action, with a focus on key signaling pathways.
Discovery and Structural Elucidation
This compound was discovered as a new xanthone derivative, alongside gambogic acid and isomorellinol, isolated from the dried latex of Garcinia hanburyi.[1] The structural determination and stereochemistry of this compound were established through a series of Nuclear Magnetic Resonance (NMR) experiments, including COSY, ROESY, HMQC, HMBC, and selective INEPT.[1] These spectroscopic techniques are crucial for elucidating the complex three-dimensional structure of such natural products.
Isolation and Purification from Garcinia hanburyi
The isolation of this compound from the resin of Garcinia hanburyi is a multi-step process involving extraction followed by chromatographic purification. While specific protocols may vary, a general and effective workflow is outlined below.
Experimental Protocol: Isolation and Purification
-
Extraction:
-
The dried resin of Garcinia hanburyi is pulverized into a fine powder.
-
The powdered resin is then subjected to solvent extraction, typically with dichloromethane (B109758) or ethyl acetate (B1210297), to isolate a wide range of bioactive compounds. The extraction can be performed at room temperature with continuous stirring for 24-48 hours.
-
The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
-
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a gradient of non-polar to polar solvents, such as a hexane-ethyl acetate or chloroform-methanol solvent system.[2] Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from the silica gel column are further purified using preparative or semi-preparative HPLC.[2] A C8 or C18 column is typically employed with an isocratic or gradient elution system. A common mobile phase for the separation of this compound and its epimers is a mixture of methanol, acetonitrile, and a phosphate (B84403) buffer (e.g., 40 mM KH2PO4) containing an ion-pairing agent like tetradecyltrimethylammonium bromide.[2][3] The eluent is monitored by a UV detector, and the fractions corresponding to the this compound peak are collected.
-
-
Purity Assessment and Characterization:
-
The purity of the isolated this compound is assessed by analytical HPLC.
-
The structure of the purified compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison with published data.
-
General Workflow for Isolation and Purification
Biological Activity and Mechanism of Action
This compound and its derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the modulation of several key signaling pathways.
Quantitative Data: Cytotoxicity of this compound and Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | LLC (Lewis Lung Carcinoma) | 2.26 | [4] |
| This compound | SK-LU-1 (Human Lung Adenocarcinoma) | 2.02 | [4] |
| Acetyl this compound | SW1 (Melanoma) | ~1.0 (caused 15% apoptosis) | [5] |
Experimental Protocols for Biological Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically in a range of 0.1 to 100 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is removed, and fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[6][7]
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Cell Lysis: After treatment with this compound, cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies against specific apoptosis-related proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax). Following incubation with the primary antibody, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8][9]
Signaling Pathways Modulated by this compound
Acetyl this compound has been shown to induce apoptosis in melanoma cells by activating the c-Jun N-terminal kinase (JNK) pathway and inhibiting the transcriptional activity of Activating Transcription Factor 2 (ATF2).[5][10] The pro-apoptotic effect of acetyl this compound is dependent on JNK activity.[5][10]
Isogambogenic acid, a related compound, has been found to inhibit the growth of glioma cells by activating the AMP-activated protein kinase (AMPK) and subsequently inhibiting the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[11] This leads to the induction of autophagic cell death.
While direct studies on this compound's effect on the NF-κB pathway are less common, the closely related gambogic acid is a known inhibitor of this pathway. Gambogic acid has been shown to suppress NF-κB activation, which in turn downregulates the expression of various NF-κB-regulated genes involved in cell proliferation, anti-apoptosis, invasion, and angiogenesis.
Conclusion
This compound, a natural product from Garcinia hanburyi, continues to be a compound of significant interest in the field of oncology and drug discovery. Its potent cytotoxic effects, mediated through the modulation of key signaling pathways such as JNK/ATF2, AMPK/mTOR, and potentially NF-κB, highlight its therapeutic potential. The detailed methodologies for its isolation, purification, and biological evaluation provided in this guide are intended to facilitate further research and development of this compound and its derivatives as novel anti-cancer agents. Further investigation is warranted to fully elucidate its complex mechanisms of action and to explore its potential in preclinical and clinical settings.
References
- 1. This compound and isomorellinol from Garcinia hanburyi | Semantic Scholar [semanticscholar.org]
- 2. Recent Research on Bioactive Xanthones from Natural Medicine: Garcinia hanburyi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid determination of polyprenylated xanthones in gamboge resin of Garcinia hanburyi by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Isogambogic Acid in JNK and ATF2 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid (IGA), and its acetylated form, Acetyl this compound (AIGA), are natural compounds that have demonstrated significant potential in cancer research.[1] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates the c-Jun N-terminal kinase (JNK) and Activating Transcription Factor 2 (ATF2) signaling pathways, leading to anti-tumor effects, particularly in melanoma. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling cascades and workflows.
Core Mechanism of Action
Acetyl this compound (AIGA) has been identified as a compound that mimics the pro-apoptotic activities of an ATF2-derived peptide.[2][3] Its primary mechanism involves the dual regulation of the JNK and ATF2 pathways. AIGA inhibits the transcriptional activity of ATF2 while simultaneously activating the JNK signaling cascade.[2][3] The activation of JNK leads to the phosphorylation and subsequent activation of its downstream target, c-Jun.[2] The pro-apoptotic effects of AIGA in melanoma cells are critically dependent on this JNK activity.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of Acetyl this compound (AIGA) on melanoma cells as reported in preclinical studies.
Table 1: Effect of Acetyl this compound on SW1 Melanoma Cell Viability
| Concentration of AIGA | Cell Viability (%) | Reference |
| 1 µmol/L | 10% | [4] |
Table 2: Effect of Acetyl this compound on ATF2 Transcriptional Activity in SW1 Melanoma Cells
| Concentration of AIGA | Inhibition of ATF2 Transcriptional Activity | Reference |
| 0.5 µmol/L | ~50% | [2] |
Table 3: Effect of Acetyl this compound on JNK and c-Jun Phosphorylation
| Treatment | Effect on JNK Phosphorylation | Effect on c-Jun Phosphorylation | Reference |
| AIGA | Induced | Induced | [2] |
Note: The available literature describes the induction of JNK and c-Jun phosphorylation as a qualitative effect. Specific fold-increase data is not provided.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound
References
Isogambogic Acid: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isogambogic acid, a potent bioactive natural product isolated from the resin of Garcinia hanburyi, has garnered significant interest within the scientific community for its promising therapeutic properties, particularly its anti-cancer activities. This technical guide provides an in-depth exploration of the chemical structure, synthesis, and known biological effects of this compound. While often discussed in tandem with its close isomer, Gambogic acid, this document aims to delineate the specific characteristics of this compound, where available, and present a comprehensive overview for researchers in the fields of medicinal chemistry, pharmacology, and drug development. This guide includes a detailed examination of its molecular architecture, a review of synthetic strategies for its core xanthone (B1684191) structure, a compilation of its physicochemical and biological data, and an illustration of its modulation of key cellular signaling pathways.
Chemical Structure and Physicochemical Properties
This compound shares the same molecular formula as Gambogic acid, C₃₈H₄₄O₈, and is considered to be a stereoisomer, likely an epimer at the C2 position. The core of its structure is a complex, caged xanthone scaffold. While detailed, distinct physicochemical data for this compound is limited in publicly accessible literature, the available information is summarized below. It is important to note that some of this data is inferred from its close structural relationship with Gambogic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Reference |
| CAS Number | 149655-52-7 | [1][2] |
| Molecular Formula | C₃₈H₄₄O₈ | [1][2] |
| Molecular Weight | 628.75 g/mol | [3] |
| Appearance | Powder | [2] |
| Purity | ≥98% (by HPLC) | [2][4] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | [2] |
Table 2: Spectroscopic Data for this compound and Related Compounds
| Data Type | Description | Source/Reference |
| ¹H-NMR | Consistent with the structure of this compound. | [2] |
| LC-MS (Acetyl this compound) | [M+Na]⁺: 693.3028 | [5] |
Synthesis of the Core Structure
A total synthesis specifically targeting this compound has not been extensively reported. However, the synthesis of the core xanthone structure, which is the foundational scaffold of both Gambogic and this compound, has been described. The general approach involves the condensation of a substituted salicylic (B10762653) acid with a phenol (B47542) derivative, followed by prenylation and subsequent cyclization reactions to form the caged structure.
Synthesis of the Xanthone Core: An Experimental Protocol
The following is a generalized protocol for the synthesis of a xanthone core, a key intermediate in the potential synthesis of this compound. This method is based on the use of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) for the condensation step.
Materials:
-
Substituted 2-hydroxybenzoic acid (1 equivalent)
-
Substituted phenol (1.1 equivalents)
-
Eaton's reagent (P₂O₅ in CH₃SO₃H)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred solution of Eaton's reagent, add the substituted 2-hydroxybenzoic acid and the substituted phenol under an inert atmosphere (e.g., argon).
-
Heat the reaction mixture to 80-100 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
The resulting precipitate is collected by filtration and washed sequentially with water and a saturated solution of sodium bicarbonate.
-
The crude product is then dried.
-
Further purification is achieved by recrystallization or silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired xanthone derivative.
Synthetic Workflow for the Xanthone Core
The following diagram illustrates the general workflow for the synthesis of the xanthone core.
Caption: General workflow for the synthesis of the xanthone core.
Biological Activity and Signaling Pathways
This compound and its related compounds have demonstrated significant biological activity, primarily as anti-cancer agents. The cytotoxic effects are believed to be mediated through the induction of apoptosis and modulation of key cellular signaling pathways.
Quantitative Biological Data
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) | Reference |
| LLC (Lewis Lung Carcinoma) | 2.26 | [6] |
| SK-LU-1 (Human Lung Adenocarcinoma) | 2.02 | [6] |
Modulation of the AMPK-mTOR Signaling Pathway
Research on "Isogambogenic acid," a closely related or identical compound, has shown that it exerts its anti-glioma effects through the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.
The proposed mechanism involves the following steps:
-
Isogambogenic acid treatment leads to the activation of AMPK.
-
Activated AMPK phosphorylates and activates tuberous sclerosis complex 2 (TSC2).
-
Activated TSC2 , in conjunction with TSC1, forms a complex that inhibits the small GTPase Rheb.
-
Inhibition of Rheb prevents the activation of mTOR complex 1 (mTORC1).
-
Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, 4E-BP1 and p70S6K, which in turn inhibits protein synthesis and cell growth, ultimately leading to apoptosis.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway modulated by Isogambogenic acid.
Caption: Proposed AMPK-mTOR signaling pathway modulated by Isogambogenic acid.
Conclusion
This compound represents a promising natural product with significant potential for development as a therapeutic agent. While its chemical characterization is closely intertwined with that of Gambogic acid, the available data indicates potent anti-cancer activity. The synthesis of its core xanthone structure is achievable through established chemical methods, providing a foundation for the generation of analogues and further structure-activity relationship studies. The elucidation of its inhibitory action on the AMPK-mTOR signaling pathway offers a clear direction for future pharmacological investigations. Further research is warranted to fully characterize the distinct physicochemical and biological properties of this compound to unlock its full therapeutic potential.
References
Isogambogic Acid: A Technical Guide to Its Natural Source and Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid is a naturally occurring caged xanthone (B1684191) that has garnered significant interest within the scientific community for its potent anti-cancer properties. This technical guide provides an in-depth overview of its primary natural source, detailed methodologies for its extraction and purification, and an analysis of its purity. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers in oncology and drug discovery.
Natural Source
The principal natural source of this compound is the gamboge resin, a brownish-yellow substance obtained from the Garcinia hanburyi tree, native to Southeast Asia.[1] This resin is a complex mixture of various bioactive compounds, predominantly polyprenylated xanthones. Besides this compound, other structurally related compounds found in gamboge include gambogic acid, epigambogic acid, isomorellin, and gambogenic acid.[1] The concentration and composition of these xanthones can vary depending on the geographical location, age of the tree, and the collection method of the resin.
Extraction and Purification
The isolation and purification of this compound from Garcinia hanburyi resin is a multi-step process that typically involves solvent extraction followed by various chromatographic techniques. While a universally standardized protocol is not available, the following methodology represents a general workflow based on established procedures for the separation of similar xanthones from this source.
Experimental Protocols
2.1.1. Crude Extraction
The initial step involves the extraction of the crude mixture of xanthones from the gamboge resin.
-
Protocol:
-
The dried and powdered gamboge resin is subjected to solvent extraction, commonly using organic solvents such as methanol (B129727), ethanol, or ethyl acetate (B1210297).[2]
-
The resin is typically macerated or percolated with the chosen solvent at room temperature for an extended period (e.g., 24-48 hours) to ensure exhaustive extraction.
-
The resulting extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
2.1.2. Chromatographic Purification
The crude extract, being a complex mixture, requires further separation to isolate this compound. This is primarily achieved through a combination of column chromatography techniques.
-
Silica (B1680970) Gel Column Chromatography:
-
The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
A step-gradient elution is performed using a solvent system of increasing polarity, typically a mixture of a non-polar solvent like hexane (B92381) or chloroform (B151607) and a more polar solvent like ethyl acetate or methanol.[2]
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Fractions enriched with this compound from the silica gel column are pooled, concentrated, and subjected to preparative reverse-phase HPLC (RP-HPLC).[3]
-
A C18 column is commonly employed for the separation of xanthones.[2]
-
The mobile phase typically consists of a gradient mixture of water (often with a modifier like 0.1% formic acid or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile.[3]
-
The elution is monitored using a UV detector, and the fraction corresponding to the this compound peak is collected.
-
-
High-Speed Counter-Current Chromatography (HSCCC):
-
HSCCC is another effective technique for the separation of xanthone epimers from Garcinia hanburyi.[1]
-
This liquid-liquid partition chromatography method avoids the use of a solid support matrix, thus preventing irreversible adsorption of the sample.[4][5][6]
-
A suitable two-phase solvent system is selected to achieve separation. For compounds like gambogic acid and epigambogic acid, a system of n-hexane–methanol–water has been successfully used.[1]
-
Data Presentation: Purity and Yield
The purity of the isolated this compound is a critical parameter and is typically assessed by analytical HPLC. The yield is calculated at each significant step of the purification process.
| Purification Step | Typical Yield (%) | Purity (%) | Analytical Method |
| Crude Methanolic Extract | 70-80% of raw resin | Not Applicable | - |
| Silica Gel Chromatography Fraction | Variable | Enriched | TLC, Analytical HPLC |
| Preparative HPLC / HSCCC | Variable | >97%[1] | Analytical HPLC |
Signaling Pathways
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in apoptosis (programmed cell death).
Inhibition of the Bcl-2 Family
A primary mechanism of action of this compound and its analogs is the inhibition of the anti-apoptotic proteins of the Bcl-2 family. These proteins, such as Bcl-2, Bcl-xL, and Mcl-1, prevent apoptosis by sequestering pro-apoptotic proteins like Bax and Bak. By inhibiting the anti-apoptotic Bcl-2 family members, this compound allows for the activation of Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately resulting in apoptosis.
Activation of the JNK Signaling Pathway
This compound has also been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a member of the mitogen-activated protein kinase (MAPK) family and is activated in response to various cellular stresses. Activated JNK can phosphorylate and activate the transcription factor c-Jun, which in turn can upregulate the expression of pro-apoptotic genes, further contributing to cell death.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Conclusion
This compound, sourced from the resin of Garcinia hanburyi, is a promising natural product for cancer research and drug development. Its isolation and purification, though requiring a multi-step chromatographic process, can yield a high-purity compound. Understanding its mechanisms of action, particularly its role in inhibiting the Bcl-2 family of anti-apoptotic proteins and activating the JNK signaling pathway, provides a solid foundation for further preclinical and clinical investigations. This technical guide serves as a comprehensive resource for researchers embarking on the study of this potent bioactive molecule.
References
- 1. Recent Research on Bioactive Xanthones from Natural Medicine: Garcinia hanburyi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Developments in high-speed countercurrent chromatography and its applications in the separation of terpenoids and saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Isogambogic Acid: A Technical Guide to its Anti-Melanoma Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isogambogic acid, a polyprenylated xanthone, and its acetylated derivative, acetyl this compound (AIGA), have emerged as promising compounds in the investigation of novel anti-melanoma therapeutics. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on melanoma cell lines. It details the molecular mechanisms of action, focusing on the induction of apoptosis through the modulation of key signaling pathways. This document summarizes quantitative data on its cytotoxic and pro-apoptotic effects and provides detailed experimental protocols for the key assays cited in the literature. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its preclinical potential.
Introduction
Malignant melanoma remains a significant clinical challenge due to its high metastatic potential and resistance to conventional therapies. The identification of novel therapeutic agents with distinct mechanisms of action is therefore a critical area of research. This compound, derived from the resin of Garcinia hanburyi, has demonstrated potent anti-cancer properties in various malignancies. This guide focuses specifically on its effects on melanoma, providing an in-depth analysis of its biological activity and the underlying molecular signaling cascades.
Quantitative Data Summary
The cytotoxic and pro-apoptotic effects of acetyl this compound (AIGA) have been evaluated across various melanoma cell lines. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Effect of Acetyl this compound on Melanoma Cell Viability
| Cell Line | Compound | Concentration (µmol/L) | Effect on Cell Viability | Citation |
| SW1 (mouse melanoma) | Acetyl this compound | 1 | Reduced to 10% of control | [1] |
| WM115 (human melanoma) | Acetyl this compound | 0.5 - 2 | Reduced viability | [1] |
| MEWO (human melanoma) | Acetyl this compound | 0.5 - 2 | Reduced viability | [1] |
Table 2: Induction of Apoptosis by Acetyl this compound
| Cell Line | Compound | Concentration (µmol/L) | Apoptosis Induction | Method | Citation |
| SW1 (mouse melanoma) | Acetyl this compound | 1 | 15% apoptosis after 48h | Flow Cytometry (Propidium Iodide staining) | [1] |
| SW1 (mouse melanoma) | Acetyl this compound | Not specified | Activation of caspase-8 | Immunoblot Analysis | [1] |
Note: Specific IC50 values for this compound or acetyl this compound in melanoma cell lines were not explicitly stated in the reviewed literature. The data reflects the reported reduction in cell viability at given concentrations.
Signaling Pathways
This compound's anti-melanoma activity is primarily attributed to its ability to modulate specific intracellular signaling pathways, leading to apoptosis. The core mechanism involves the inhibition of Activating Transcription Factor 2 (ATF2) and the activation of the c-Jun N-terminal kinase (JNK) pathway.
JNK/ATF2 Signaling Pathway
Acetyl this compound (AIGA) has been shown to mimic the effects of an ATF2-derived peptide that sensitizes melanoma cells to apoptosis.[1][2] The proposed mechanism involves the following steps:
-
Inhibition of ATF2 Transcriptional Activity: AIGA directly or indirectly inhibits the transcriptional activity of ATF2, a transcription factor implicated in melanoma cell survival and progression.[1][2]
-
Activation of JNK: AIGA treatment leads to the phosphorylation and activation of JNK (p-JNK).[1] The activity of JNK is required for AIGA to exert its cytotoxic effects.[1][2]
-
Activation of c-Jun: Activated JNK, in turn, phosphorylates and activates its downstream target, the transcription factor c-Jun (p-c-Jun).[1]
-
Induction of Apoptosis: The activation of the JNK/c-Jun signaling axis, coupled with the inhibition of the pro-survival functions of ATF2, culminates in the induction of apoptosis. This is further evidenced by the activation of executioner caspases, such as caspase-8.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature to assess the effect of this compound on melanoma cell lines.
Cell Culture
-
Cell Lines:
-
Culture Media:
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO₂.
Cell Viability Assay (ATPLite Assay)
This assay measures changes in mitochondrial activity, which is reflective of overall cell viability.[1]
-
Cell Seeding: Seed melanoma cells in a 96-well plate at a suitable density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or acetyl this compound for the desired time period (e.g., 20 hours).[1] Include a vehicle control (e.g., DMSO).
-
Assay Procedure: Follow the manufacturer's instructions for the ATPLite assay kit (Perkin-Elmer). This typically involves lysing the cells to release ATP and then measuring the luminescence produced by the reaction of ATP with luciferase.
-
Data Analysis: The luminescence signal is proportional to the amount of ATP, which correlates with the number of viable cells. Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of apoptotic cells.
-
Cell Treatment: Treat melanoma cells with this compound for the specified duration (e.g., 48 hours).[1]
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Stain the cells with a fluorescent DNA-binding dye such as propidium (B1200493) iodide (PI). In apoptotic cells, the cell membrane is compromised, allowing PI to enter and stain the fragmented DNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in the sub-G1 phase of the cell cycle is indicative of the apoptotic population.[1]
Western Blot Analysis
This technique is used to detect and quantify specific proteins to elucidate signaling pathways.
-
Protein Extraction: Treat melanoma cells with this compound for the desired time. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-JNK, total JNK, cleaved caspase-8, β-actin as a loading control).[1]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Preparation: Establish a stable cell line expressing a reporter gene, such as Green Fluorescent Protein (GFP), to facilitate tumor monitoring (e.g., SW1-GFP cells).[1]
-
Tumor Implantation: Resuspend the cells in a suitable buffer (e.g., PBS) and inject them subcutaneously (s.c.) into the flank of immunocompromised or syngeneic mice (e.g., 1 x 10⁶ cells per mouse).[1]
-
Tumor Growth and Treatment:
-
Monitoring and Analysis:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, excise the tumors for further analysis, such as western blotting to confirm target engagement (e.g., p-JNK levels).[1]
-
Conclusion
This compound and its derivatives exhibit significant anti-melanoma activity in preclinical models. The primary mechanism of action involves the induction of apoptosis through the inhibition of ATF2 and the activation of the JNK/c-Jun signaling pathway. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of this compound for the treatment of malignant melanoma. Future studies should focus on elucidating the precise molecular targets, optimizing drug delivery, and further evaluating its efficacy and safety in more advanced preclinical models.
References
Preliminary Investigation of Isogambogic Acid in Glioma Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma is the most aggressive form of brain cancer in adults, with a grim prognosis despite multimodal treatment approaches. The relentless search for novel therapeutic agents has led to the investigation of natural compounds with anti-cancer properties. Isogambogic acid, a polyprenylated xanthone (B1684191) derived from the gamboge resin of the Garcinia hanburyi tree, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the preliminary in vitro investigations into the effects of this compound on glioma cells, focusing on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of oncology drug development.
Data Presentation
The anti-proliferative and pro-apoptotic effects of this compound and the closely related compound, Gambogic acid, have been quantified in various glioma cell lines. The following tables summarize the key quantitative data from these studies.
Table 1: Cytotoxicity of this compound and Gambogic Acid in Glioma Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| This compound | U87MG | MTT | 24 | 24.75 ± 13.7[1] |
| U87MG | MTT | 72 | 10.69 ± 3.63[1] | |
| Gambogic Acid Amide | Glioma Stem-like Cells (GSCs) | Cell Viability | - | 0.133 - 0.399[2] |
| Patient-Derived Glioma Cells (PDCs) | Cell Viability | - | 0.133 - 0.399[2] | |
| Gambogic Acid | T98G | EZ-Tox | 24 | ~0.2 - 0.4 |
Table 2: Apoptotic Effects of this compound and Gambogic Acid on Glioma Cells
| Compound | Cell Line | Treatment | Apoptotic Cells (%) |
| Acetyl this compound | SW1 Melanoma (as a related model) | 1 µM for 48h | 15[3] |
| Gambogic Acid | Esophageal Cancer (as a related model) | 2 µM | 29.46 (early apoptosis)[4] |
| Esophageal Cancer (as a related model) | 2 µM | 56 (late apoptosis/necrosis)[4] |
Table 3: Effects of this compound on Cell Cycle Distribution in U87MG Glioma Cells
| Treatment | Phase | Percentage of Cells |
| Control | G1 | - |
| S | - | |
| G2/M | - | |
| This compound (15 µM) | G1 | Increased |
| S | Decreased | |
| G2/M | - |
Note: While the study indicated a decrease in the S-phase and a block in the S1 phase, specific percentages for each phase were not provided in the available text.[1]
Signaling Pathways
This compound exerts its anti-glioma effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival. The primary pathway implicated is the AMPK/mTOR pathway. Additionally, studies on the closely related Gambogic acid suggest the involvement of the PI3K/Akt and MAPK pathways.
AMPK/mTOR Signaling Pathway
This compound has been shown to activate the AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway in glioma cells.[5][6] AMPK acts as a cellular energy sensor; its activation under metabolic stress leads to the inhibition of anabolic processes, including cell growth and proliferation, largely through the suppression of the mTOR pathway. The activation of AMPK and subsequent inhibition of mTOR by this compound contributes to the observed anti-proliferative and pro-autophagic effects in glioma cells.
PI3K/Akt and MAPK Signaling Pathways
While direct evidence for this compound is still emerging, studies on Gambogic acid strongly suggest the involvement of the PI3K/Akt and MAPK signaling pathways in its anti-cancer effects. These pathways are frequently dysregulated in glioma and are critical for cell survival, proliferation, and resistance to therapy. Gambogic acid has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to decreased cell survival and proliferation. Additionally, it can modulate the MAPK pathway, which plays a complex role in glioma pathogenesis.
References
- 1. mdpi.com [mdpi.com]
- 2. The tumor-enriched small molecule gambogic amide suppresses glioma by targeting WDR1-dependent cytoskeleton remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Isogambogic Acid: A Deep Dive into its Potential as an Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isogambogic acid, a polyprenylated xanthone (B1684191) derived from the resin of the Garcinia hanburyi tree, has emerged as a promising candidate in the landscape of oncology research. This technical guide provides a comprehensive overview of the current understanding of this compound and its acetylated form as potential anti-cancer agents. We delve into its mechanism of action, preclinical efficacy in various cancer models, and the signaling pathways it modulates. This document synthesizes key quantitative data, details essential experimental protocols, and visualizes complex biological processes to equip researchers and drug development professionals with a thorough understanding of this compound's therapeutic potential.
Introduction
The quest for novel, effective, and less toxic cancer therapies has led to the exploration of natural compounds with potent anti-neoplastic properties. This compound and its derivatives have garnered significant attention for their ability to induce cell death in a range of cancer cell lines. This guide will explore the multifaceted anti-cancer activities of this compound, focusing on its molecular targets and its effects on key cellular processes that are often dysregulated in cancer.
Mechanism of Action
This compound exerts its anti-cancer effects through a variety of mechanisms, primarily by inducing apoptosis and autophagy, and by modulating critical signaling pathways.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cells. Studies have shown that it can trigger both the intrinsic and extrinsic apoptotic pathways. In melanoma cells, for instance, acetylthis compound has been shown to mimic the activity of ATF2-driven peptides, leading to the sensitization of melanoma cells to apoptosis[1][2]. This is achieved, in part, through the activation of the c-Jun NH2-terminal kinase (JNK) pathway and subsequent inhibition of the transcriptional activity of Activating Transcription Factor 2 (ATF2)[1][2].
Induction of Autophagy
Beyond apoptosis, this compound has also been found to induce autophagic cell death in certain cancer types. In non-small-cell lung carcinoma, this compound treatment leads to apoptosis-independent autophagic cell death by inhibiting the Akt-mTOR signaling pathway.
Cell Cycle Arrest
This compound has been observed to cause cell cycle arrest at different phases in various cancer cell lines. For example, in some gastric carcinoma cell lines, it can induce a G2/M phase arrest, thereby inhibiting cell proliferation.
Key Signaling Pathways Modulated by this compound
This compound's anti-cancer activity is intricately linked to its ability to modulate several key signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.
JNK/ATF2 Signaling Pathway
A critical mechanism of action for acetylthis compound in melanoma is the activation of the JNK signaling pathway. This leads to the inhibition of the transcriptional activity of ATF2, a factor implicated in melanoma progression and treatment resistance[1][2]. The activation of JNK and the subsequent increase in c-Jun transcriptional activity are essential for the compound's ability to induce cell death in melanoma cells[1][2].
Akt/mTOR Signaling Pathway
This compound has been shown to inhibit the Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. By downregulating this pathway, this compound can induce autophagic cell death in cancer cells, as seen in non-small-cell lung carcinoma.
Preclinical Efficacy: In Vitro and In Vivo Studies
The anti-cancer potential of this compound and its derivatives has been evaluated in a range of preclinical models, demonstrating significant activity against various cancer types.
In Vitro Cytotoxicity
This compound and acetylthis compound have demonstrated potent cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the specific compound.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Acetylthis compound | Melanoma | SW1 | ~1.0 | [1] |
| Gambogic Acid | Breast Cancer | MCF-7 | 1.46 | |
| Gambogic Acid | Breast Cancer (Triple Negative) | MDA-MB-231 | Not specified | |
| Gambogic Acid | Hepatocellular Carcinoma | Hep3B | 1.8 | |
| Gambogic Acid | Hepatocellular Carcinoma | Huh7 | 2.2 | |
| Gambogic Acid | Pancreatic Cancer | BxPC-3 | < 8.3 (12h), < 3.8 (24h), < 1.7 (48h) | |
| Gambogic Acid | Pancreatic Cancer | MIA PaCa-2 | < 8.3 (12h), < 3.8 (24h), < 1.7 (48h) | |
| Gambogic Acid | Pancreatic Cancer | PANC-1 | < 8.3 (12h), < 3.8 (24h), < 1.7 (48h) | |
| Gambogic Acid | Pancreatic Cancer | SW1990 | < 8.3 (12h), < 3.8 (24h), < 1.7 (48h) | |
| Gambogic Acid Derivative (3e) | Hepatocellular Carcinoma | Bel-7402 | 0.045 | |
| Gambogic Acid Derivative (3e) | Hepatocellular Carcinoma | SMMC-7721 | 0.73 | |
| Gambogic Acid Derivative (3e) | Hepatocellular Carcinoma | Bel-7404 | 1.25 | |
| Gambogic Acid Derivative (3e) | Hepatocellular Carcinoma | QGY-7701 | 0.12 | |
| Gambogic Acid Derivative (3e) | Hepatocellular Carcinoma | HepG2 | 0.067 |
Note: Data for Gambogic Acid, a closely related compound, is included to provide a broader context of the potential of this class of molecules. Direct comparative studies with this compound are limited.
In Vivo Tumor Growth Inhibition
In vivo studies using xenograft models have provided further evidence of the anti-tumor efficacy of this compound's related compounds. For instance, in a melanoma xenograft model, treatment with a derivative of a compound with a similar mechanism to acetylthis compound resulted in a significant reduction in tumor growth[1]. Gambogic acid has also been shown to inhibit tumor growth in xenograft models of human hepatoma and prostate cancer.
| Cancer Model | Treatment | Tumor Growth Inhibition | Reference |
| Melanoma (syngeneic and xenograft) | Celastrol and its derivative (mimics acetylthis compound activity) | Significant attenuation of tumor growth and metastasis | [1] |
| Human Hepatoma (SMMC-7721) | Gambogic Acid | Significant growth inhibition (33.1% to 64.2%) | |
| Prostate Cancer | Gambogic Acid | Effective inhibition of tumor angiogenesis and growth |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in preclinical drug development. This section outlines the methodologies for key assays used to evaluate the anti-cancer effects of this compound.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
Tumor Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint Analysis: At the end of the study, excise the tumors for further analysis, such as immunohistochemistry or western blotting.
Clinical Development
As of the current literature review, there is limited information available on clinical trials specifically for this compound. However, the related compound, gambogic acid, has been approved by the China Food and Drug Administration (CFDA) for Phase II clinical trials for the treatment of lung cancer and other solid tumors[2]. The promising preclinical data for this compound suggests its potential for future clinical investigation.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural compounds with potent anti-cancer activity. Their ability to induce apoptosis and autophagy through the modulation of key signaling pathways like JNK/ATF2 and Akt/mTOR highlights their potential as multi-targeted therapeutic agents. The preclinical data, particularly for melanoma and non-small-cell lung carcinoma, are encouraging.
Future research should focus on:
-
Conducting comprehensive in vivo efficacy and toxicity studies for this compound in a wider range of cancer models.
-
Elucidating the full spectrum of molecular targets and off-target effects.
-
Optimizing drug delivery systems to enhance bioavailability and tumor-specific targeting.
-
Initiating well-designed clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
The continued investigation of this compound holds the potential to translate a promising natural product into a valuable addition to the arsenal (B13267) of anti-cancer therapies.
References
Isogambogic Acid Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid, a caged xanthone (B1684191) derived from the resin of Garcinia hanburyi, and its synthetic derivatives have emerged as a promising class of compounds with a diverse range of biological activities. Extensive research has highlighted their potential as anticancer, anti-inflammatory, and anti-angiogenic agents. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties.
Anticancer Activity
This compound and its derivatives have demonstrated potent cytotoxic and antiproliferative effects against a wide array of cancer cell lines. Their anticancer activity is mediated through the modulation of several key signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of tumor growth.
Quantitative Anticancer Data
The following tables summarize the in vitro cytotoxic activity of this compound and its derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Isogambogenic Acid | U87 (Glioma) | 3-4 | [1] |
| U251 (Glioma) | 3-4 | [1] | |
| Gambogic Acid | Hep3B (Hepatocellular Carcinoma) | 1.8 | [2] |
| Huh7 (Hepatocellular Carcinoma) | 2.2 | [2] | |
| Bel-7402 (Hepatocellular Carcinoma) | 0.59 | [3] | |
| SMMC-7721 (Hepatocellular Carcinoma) | 1.59 | [3] | |
| Bel-7404 (Hepatocellular Carcinoma) | 1.99 | [3] | |
| QGY-7701 (Hepatocellular Carcinoma) | 0.41 | [3] | |
| HepG2 (Hepatocellular Carcinoma) | 0.94 | [3] | |
| Gambogic Acid Derivative 3e | Bel-7402 (Hepatocellular Carcinoma) | 0.045 | [3] |
| SMMC-7721 (Hepatocellular Carcinoma) | 0.73 | [3] | |
| Bel-7404 (Hepatocellular Carcinoma) | 1.25 | [3] | |
| QGY-7701 (Hepatocellular Carcinoma) | 0.12 | [3] | |
| HepG2 (Hepatocellular Carcinoma) | 0.067 | [3] | |
| Acetylthis compound | SW1 (Melanoma) | ~1.0 (reduced viability to 10%) | [4] |
| WM115 (Melanoma) | 0.5 - 2.0 | [4] | |
| MEWO (Melanoma) | 0.5 - 2.0 | [4] |
Anti-Angiogenic Activity
Several derivatives of gambogic acid have been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.
Quantitative Anti-Angiogenic Data
| Derivative | Assay | Concentration | Effect | Reference |
| Derivative 4 | Zebrafish model | 1 µM | 25-50% anti-angiogenic rate | [5] |
| Derivative 32 | Zebrafish model | 1 µM | 25-50% anti-angiogenic rate | [5] |
| Derivative 35 | Zebrafish model | 1 µM | 25-50% anti-angiogenic rate | [5] |
| Derivative 36 | Zebrafish model | 1 µM | 25-50% anti-angiogenic rate | [5] |
Anti-Inflammatory Activity
While this compound and its parent compound, gambogic acid, are known to possess anti-inflammatory properties, specific quantitative data such as IC50 values for the inhibition of inflammatory markers by this compound derivatives are not extensively available in the reviewed literature. The primary mechanism is believed to be through the inhibition of the NF-κB signaling pathway.
Signaling Pathways Modulated by this compound Derivatives
The biological activities of this compound derivatives are underpinned by their ability to modulate critical intracellular signaling pathways.
JNK Signaling Pathway
Acetylthis compound has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis.[1][6] This activation is achieved, at least in part, by the inhibition of the transcriptional activity of Activating Transcription Factor 2 (ATF2).[1][6] The activation of JNK leads to the phosphorylation of c-Jun, a component of the AP-1 transcription factor, which in turn regulates the expression of pro-apoptotic genes.[6]
AMPK-mTOR Signaling Pathway
Isogambogenic acid has been found to inhibit the growth of glioma cells by activating the AMP-activated protein kinase (AMPK) and subsequently inhibiting the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1] Activation of AMPK, a cellular energy sensor, leads to the inhibition of mTOR, a key regulator of cell growth and proliferation. This inhibition of the mTOR pathway can induce autophagy and apoptosis.
NF-κB Signaling Pathway
Gambogic acid and its derivatives have been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammation and cell survival.[6] This inhibition is thought to occur through the suppression of IκB kinase (IKK) activity, which prevents the degradation of IκBα and the subsequent nuclear translocation of the p50/p65 NF-κB subunits.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound derivatives.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Western Blot for Protein Expression
Principle: Western blotting is a technique used to detect specific proteins in a sample. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Collection: Collect both adherent and floating cells from the culture plates after treatment.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
In Vitro Tube Formation Assay for Angiogenesis
Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract, such as Matrigel. The formation of these tubes mimics the later stages of angiogenesis.
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells in the presence of the this compound derivative or a vehicle control.
-
Incubation: Incubate the plate at 37°C for 4-6 hours.
-
Imaging: Observe and photograph the formation of tube-like structures under a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Conclusion
This compound and its derivatives represent a versatile class of natural product-inspired compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their multifaceted mechanisms of action, involving the modulation of key signaling pathways that govern cell survival, proliferation, and angiogenesis, make them attractive candidates for further preclinical and clinical investigation. The experimental protocols detailed in this guide provide a robust framework for the continued exploration of the biological activities of this promising class of molecules. Further research is warranted to fully elucidate their therapeutic potential, particularly in the context of their anti-inflammatory properties and to expand the library of derivatives with improved efficacy and safety profiles.
References
- 1. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NF-kappa B inhibitor, celastrol, could enhance the anti-cancer effect of gambogic acid on oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening for the Discovery of Isogambogic Acid and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-throughput screening (HTS) methodologies for the discovery and characterization of Isogambogic acid (IGA) and its derivatives as potential therapeutic agents. It covers the core principles of developing a screening cascade, detailed experimental protocols for key assays, and the underlying signaling pathways affected by this class of compounds.
Introduction to this compound and High-Throughput Screening
This compound (IGA) is a polyprenylated xanthone (B1684191) derived from the resin of Garcinia hanburyi. It, along with its analogs like Gambogic acid (GA) and Acetyl this compound, has demonstrated potent anti-cancer properties, including the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[1][2] High-throughput screening (HTS) is a critical technology in drug discovery that allows for the rapid testing of large chemical libraries to identify "hit" compounds with desired biological activity.[3] For natural products like IGA, HTS campaigns are instrumental in identifying novel bioactive molecules and elucidating their mechanisms of action.[4]
HTS Workflow for this compound Discovery
The discovery of IGA and its analogs through HTS typically follows a multi-step workflow designed to efficiently identify and validate potent compounds. This process begins with a primary screen of a large compound library, followed by dose-response confirmation of initial hits, and subsequent secondary assays to characterize the mechanism of action.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound and its key analogs across various cancer cell lines and assays.
Table 1: Cytotoxicity and Anti-proliferative Activity (IC50/EC50)
| Compound | Cell Line | Assay Type | IC50/EC50 (µM) | Reference |
| Gambogic Acid | T47D (Breast Cancer) | Caspase Activation | 0.78 | [5][6] |
| Acetyl this compound | SW1 (Melanoma) | ATF2 Transcriptional Activity Inhibition | ~0.5 | [7] |
| Gambogic Acid Derivative 3 | T47D, ZR751, DLD-1 | Cytotoxicity | 0.24 - 1.09 | [1] |
| Gambogic Acid | A375 (Melanoma) | Proliferation | 5 - 10 | [8] |
| Gambogic Acid | SW620 (Colon Cancer) | Proliferation | ~100 µg/ml | [8] |
Note: Direct IC50 values for this compound are less commonly reported in initial HTS-focused literature compared to Gambogic acid and its acetylated form. The provided data represents the activity of closely related and often co-screened analogs.
Key Signaling Pathways Modulated by this compound Analogs
IGA and its derivatives exert their anti-cancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis.
Pro-Apoptotic Signaling
A primary mechanism of action for IGA analogs is the induction of apoptosis through both intrinsic and extrinsic pathways. This often involves the activation of executioner caspases 3 and 7.
Inhibition of Pro-Survival Signaling
IGA analogs have been shown to inhibit key pro-survival signaling pathways, such as the PI3K/Akt and NF-κB pathways, which are often dysregulated in cancer.
Detailed Experimental Protocols
The following are detailed protocols for key assays used in the HTS cascade for IGA discovery, adapted for a 96-well plate format.
Primary Screening: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[9]
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multi-channel pipette
-
Plate reader (absorbance at 570 nm)
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Add 1 µL of IGA analog or control compound from a stock plate to each well (for a final concentration of, e.g., 10 µM). Include vehicle-only (e.g., DMSO) and no-cell controls.
-
Incubate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.[10]
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Secondary Assay: Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.[11][12]
-
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
-
-
Protocol:
-
Plate and treat cells with a dose-response range of confirmed hits as described in the MTT assay protocol (steps 1-4), using a white-walled plate.
-
Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.
-
Reconstitute the Caspase-Glo® 3/7 Reagent by transferring the buffer into the substrate bottle and mixing gently.
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Normalize the data to vehicle-treated controls to determine the fold-increase in caspase activity.
-
Mechanism of Action Assay: NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of the NF-κB signaling pathway.[13][14]
-
Materials:
-
HEK293 cell line stably or transiently transfected with an NF-κB luciferase reporter plasmid and a constitutively expressed control reporter (e.g., Renilla luciferase).
-
Dual-Luciferase® Reporter Assay System (Promega)
-
TNF-α (or other NF-κB activator)
-
White-walled 96-well plates
-
Luminometer with dual injectors
-
-
Protocol:
-
Seed the reporter cell line in a white-walled 96-well plate.
-
Incubate for 24 hours.
-
Pre-treat the cells with various concentrations of IGA analog for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.[13] Incubate for 6-8 hours.
-
Remove the plate from the incubator and equilibrate to room temperature.
-
Wash the cells once with PBS.
-
Lyse the cells by adding 20 µL of Passive Lysis Buffer to each well and incubating for 15 minutes at room temperature with gentle shaking.
-
Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (firefly luciferase substrate) and measure luminescence, followed by injection of 100 µL of Stop & Glo® Reagent (Renilla luciferase substrate and firefly luciferase quenching) and a second luminescence measurement.
-
Calculate the ratio of firefly to Renilla luminescence for each well to normalize for transfection efficiency and cell number.
-
Determine the dose-dependent inhibition of TNF-α-induced NF-κB activity by the IGA analog.
-
Conclusion
High-throughput screening provides a powerful platform for the discovery and characterization of this compound and its analogs as potential anti-cancer agents. The workflow and experimental protocols outlined in this guide offer a comprehensive framework for identifying lead compounds, elucidating their mechanisms of action, and advancing them through the drug discovery pipeline. The multi-faceted impact of these compounds on key signaling pathways underscores their therapeutic potential and warrants further investigation.
References
- 1. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 5. Discovery, characterization and SAR of gambogic acid as a potent apoptosis inducer by a HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. atcc.org [atcc.org]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. indigobiosciences.com [indigobiosciences.com]
An In-depth Technical Guide to the Physicochemical Properties of Isogambogic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid, a prominent member of the caged xanthone (B1684191) family of natural products, has garnered significant attention within the scientific community for its potent biological activities, particularly its anti-cancer and anti-angiogenic properties.[1] Extracted from the resin of the Garcinia hanburyi tree, this complex molecule presents a unique structural scaffold that has become a focal point for drug discovery and development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering crucial data and methodologies for researchers and professionals engaged in its study and application.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development, influencing aspects from formulation and delivery to biological activity. The key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 149655-52-7 | --INVALID-LINK-- |
| Molecular Formula | C₃₈H₄₄O₈ | --INVALID-LINK-- |
| Molecular Weight | 628.75 g/mol | --INVALID-LINK-- |
| Appearance | Powder | --INVALID-LINK-- |
| Melting Point | Not experimentally determined in cited literature. | - |
| pKa | Not experimentally determined in cited literature. | - |
| LogP (calculated) | 6.9 (for the related Acetyl this compound) | PubChem |
Solubility
The solubility of this compound is a critical parameter for its handling, formulation, and biological testing. While precise quantitative data is limited in publicly available literature, qualitative solubility has been reported.
Table 2: Qualitative and Quantitative Solubility of this compound and Related Compounds
| Solvent | This compound (Qualitative) | Gambogic Acid (Quantitative) | Source |
| DMSO | Soluble | ≥22.45 mg/mL | --INVALID-LINK--, --INVALID-LINK-- |
| Ethanol | Soluble | ≥48.2 mg/mL | --INVALID-LINK--, --INVALID-LINK-- |
| Methanol | Soluble | >100 mg/mL | --INVALID-LINK--, --INVALID-LINK-- |
| Chloroform | Soluble | Stable | --INVALID-LINK--, --INVALID-LINK-- |
| Dichloromethane | Soluble | - | --INVALID-LINK-- |
| Ethyl Acetate | Soluble | - | --INVALID-LINK-- |
| Acetone | Soluble | Stable | --INVALID-LINK--, --INVALID-LINK-- |
| Water | Insoluble | <2.22 mg/mL | --INVALID-LINK-- |
Stability
Biological Activity and Signaling Pathways
This compound exerts its biological effects through the modulation of several key signaling pathways, making it a molecule of interest for therapeutic development.
Anti-Angiogenic Activity: Inhibition of Rho GTPases and VEGFR2 Signaling
This compound has been shown to inhibit tumor angiogenesis by targeting the Rho GTPases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[1] This inhibition disrupts the formation of new blood vessels, which is essential for tumor growth and metastasis.
Antitumor Activity: Activation of the AMPK-mTOR Pathway
In glioma cells, this compound has been demonstrated to inhibit growth by activating the AMP-activated protein kinase (AMPK) and subsequently inhibiting the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This activation leads to autophagic cell death.
Experimental Protocols
Detailed methodologies are essential for the reproducible investigation of this compound's properties and biological activities.
Workflow for In Vitro and In Vivo Analysis
A typical workflow for assessing the anticancer potential of this compound involves a series of in vitro and in vivo experiments.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell lines (e.g., U87, U251 glioma cells)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Protein Expression
Objective: To analyze the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways (e.g., AMPK, mTOR).
Materials:
-
This compound
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Protocol:
-
Lyse treated and untreated cells and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescence imaging system.
In Vivo Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
This compound formulation for injection
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for injection (e.g., U87 glioma cells)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., intraperitoneally) to the treatment group and a vehicle control to the control group according to a predetermined schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Conclusion
This compound is a promising natural product with significant potential for the development of novel anticancer therapies. This technical guide provides a foundational understanding of its physicochemical properties and outlines key experimental protocols for its investigation. Further research to fully elucidate its quantitative physicochemical parameters, such as melting point and pKa, will be invaluable for its continued development and translation into clinical applications.
References
The Role of Isogambogic Acid in Inhibiting Tumor Growth: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Isogambogic acid (iso-GNA), a polyprenylated xanthone (B1684191) derived from the gamboge resin of Garcinia hanburyi, is emerging as a potent anti-cancer agent with multifaceted mechanisms of action. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth across various cancer types, including non-small-cell lung carcinoma, glioma, and melanoma. Its therapeutic potential stems from its ability to induce apoptosis and autophagy-dependent cell death, and to suppress tumor angiogenesis. This technical guide provides an in-depth analysis of the core mechanisms, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways modulated by this compound and its derivatives.
Core Mechanisms of Action
This compound exerts its anti-tumor effects primarily through three interconnected mechanisms:
-
Inhibition of Angiogenesis: this compound effectively curtails the formation of new blood vessels, a process critical for tumor growth and metastasis. It targets key signaling pathways in endothelial cells, notably the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway. By inhibiting VEGFR2 and its downstream effectors like Akt and Rho GTPases, iso-GNA suppresses endothelial cell migration, invasion, and tube formation[1].
-
Induction of Autophagic Cell Death: In several cancer cell lines, such as non-small-cell lung carcinoma (NSCLC) and glioma, this compound induces a form of programmed cell death known as autophagy[2][3]. This process is often initiated through the inhibition of the Akt/mTOR signaling cascade or the activation of the AMPK-mTOR pathway, leading to the formation of autophagosomes and subsequent cell demise[2][3][4]. This apoptosis-independent cell death mechanism makes it a promising candidate for treating tumors resistant to conventional therapies[2].
-
Induction of Apoptosis: Acetyl this compound (AIGA), a derivative, has been shown to be a potent inducer of apoptosis, particularly in melanoma cells[5]. This is achieved by inhibiting the transcriptional activity of Activating Transcription Factor 2 (ATF2) while simultaneously activating the c-Jun NH2-terminal kinase (JNK) pathway, which is required for its cell-killing effect[5][6].
Quantitative Data on Anti-Tumor Efficacy
The cytotoxic and anti-proliferative effects of this compound and its derivatives have been quantified across various cancer cell lines and in vivo models.
Table 1: In Vitro Cytotoxicity (IC50 Values) of this compound and Derivatives
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |
| Isogambogenic Acid | U87 | Glioma | ~5.0 | MTT Assay | [3][4] |
| Isogambogenic Acid | U251 | Glioma | ~5.0 | MTT Assay | [4] |
| Isogambogenic Acid | A549 | Non-Small-Cell Lung | Not Specified | MTT Assay | [1][2] |
| Isogambogenic Acid | H460 | Non-Small-Cell Lung | Not Specified | MTT Assay | [2] |
| Acetyl this compound | SW1 | Mouse Melanoma | < 1.0 | ATPLite Assay | [5] |
| Isogambogenic Acid | HUVEC | Endothelial Cells | Lower than A549 | MTT Assay | [1] |
Table 2: In Vivo Tumor Growth Inhibition
| Compound | Cancer Type | Animal Model | Dosage & Administration | Tumor Growth Inhibition | Reference |
| Isogambogenic Acid | Lung Cancer | A549 Xenograft Nude Mice | Not Specified | Effective inhibition of tumor growth and angiogenesis | [1] |
| Isogambogenic Acid | Glioma | U87 Xenograft Mice | Not Specified | Significant inhibition of tumor growth | [3][4] |
| Isogambogenic Acid | Non-Small-Cell Lung | Xenograft Model | Not Specified | Exhibited anticancer effect through autophagy | [2] |
Signaling Pathways Modulated by this compound
This compound's anti-tumor activity is underpinned by its interaction with several critical intracellular signaling pathways.
Anti-Angiogenesis Signaling
This compound inhibits tumor angiogenesis by targeting the VEGFR2 signaling cascade in endothelial cells. Upon binding of VEGF, VEGFR2 autophosphorylates, triggering downstream pathways including PI3K/Akt and Rho GTPases, which are essential for cell migration, proliferation, and survival. Iso-GNA directly suppresses VEGFR2 activation, leading to a blockade of these downstream signals.
Autophagy Induction Signaling
In glioma cells, this compound induces autophagic cell death through the activation of the AMPK-mTOR pathway. AMPK, an energy sensor, is activated by iso-GNA, which in turn inhibits mTOR, a negative regulator of autophagy. This releases the block on the autophagy machinery, leading to the formation of autophagosomes and cell death.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key assays used to evaluate the efficacy of this compound.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells (e.g., U87, U251 glioma cells) in 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.
-
Treatment: Aspirate the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired treatment period (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
-
Plate Coating: Thaw extracellular matrix (ECM) gel (e.g., Matrigel) on ice. Add 50 µL of the chilled ECM gel solution to each well of a pre-chilled 96-well plate and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in medium containing various concentrations of this compound.
-
Incubation: Seed 1.0-1.5 x 10⁴ HUVECs onto the surface of the solidified ECM gel in each well. Incubate for 4-18 hours at 37°C in a 5% CO₂ incubator.
-
Visualization & Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images and quantify angiogenesis by measuring parameters such as the number of branch points or total tube length using imaging software.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Cell Lysis: Treat cells with this compound for the specified time, then wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-50 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-mTOR, LC3, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ A549 or U87 cells) mixed with Matrigel into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or vehicle control daily or on a specified schedule.
-
Monitoring: Measure tumor volume using calipers (Volume = (Length x Width²)/2) and monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as immunohistochemistry to assess angiogenesis (CD31 staining) or protein expression.
Conclusion and Future Directions
This compound and its derivatives have demonstrated significant potential as anti-tumor agents through their robust ability to inhibit angiogenesis and induce programmed cell death via multiple signaling pathways. The data presented herein underscore its efficacy in both in vitro and in vivo settings. Its unique capacity to induce apoptosis-independent autophagic cell death offers a promising therapeutic avenue for cancers that have developed resistance to conventional apoptosis-inducing chemotherapies.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound through medicinal chemistry efforts to enhance its bioavailability and reduce potential toxicity. Furthermore, exploring combination therapies with existing cytotoxic drugs or targeted agents could reveal synergistic effects, potentially leading to more effective and durable anti-cancer responses. Clinical trials are warranted to translate these promising preclinical findings into tangible benefits for cancer patients.
References
- 1. Isogambogenic acid inhibits tumour angiogenesis by suppressing Rho GTPases and vascular endothelial growth factor receptor 2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isogambogenic acid induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Isogambogic Acid: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Isogambogic acid (IGA) is a naturally occurring caged xanthone (B1684191) derived from the gamboge resin of the Garcinia hanburyi tree. Traditionally used in herbal medicine, recent preclinical research has illuminated its potential as a multifaceted therapeutic agent, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the core findings related to this compound's therapeutic utility, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used in its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
II. Data Presentation: Quantitative Efficacy of this compound and Related Compounds
The following tables summarize the quantitative data from preclinical studies on this compound and its closely related analogue, gambogic acid. These data provide a comparative perspective on their cytotoxic and anti-tumor activities across various cancer models.
Table 1: In Vitro Cytotoxicity of Acetyl this compound (AIGA) in Melanoma Cells
| Cell Line | Compound | Concentration (µM) | Effect | Citation |
| SW1 (murine melanoma) | Acetyl this compound | 1 | 15% apoptosis | [1] |
| SW1 (murine melanoma) | Acetyl this compound | 1 | Reduced cell viability to 10% | [1] |
Table 2: In Vivo Anti-Tumor Efficacy of Gambogic Acid (GA) in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosage and Administration | Tumor Growth Inhibition | Citation |
| Hepatocellular Carcinoma | SMMC-7721 | Nude Mice | 2, 4, 8 mg/kg | 33.1%, 50.3%, and 64.2% respectively | [2] |
| Lung Cancer | A549 | Nude Mice | 8 mg/kg | Reduced tumor volume to ~420 mm³ (control ~1100 mm³) | [2] |
| Glioma | C6 | Rats | 1-2 µM treated cells | Tumors <100 mm³ (control ~400 mm³) | [2] |
III. Core Mechanisms of Action
This compound exerts its therapeutic effects through a variety of molecular mechanisms, primarily centered on the induction of cell death in cancer cells and the inhibition of tumor-supporting processes.
A. Induction of Apoptosis and Autophagy
This compound has been shown to induce programmed cell death in cancer cells through both apoptosis and autophagy. In melanoma cells, acetyl this compound induces apoptosis, which is dependent on the activation of the c-Jun N-terminal kinase (JNK) pathway.[1][3] Treatment with acetyl this compound leads to the phosphorylation of JNK and its substrate c-Jun, while inhibiting the transcriptional activity of activating transcription factor 2 (ATF2).[1][3] In glioma cells, this compound induces autophagic cell death through the activation of the AMPK-mTOR signaling pathway.[4]
B. Anti-Angiogenic Effects
A critical aspect of this compound's anti-tumor activity is its ability to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. This compound has been demonstrated to suppress tumor angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[5] This inhibition leads to a reduction in the proliferation, migration, and tube formation of endothelial cells.[5][6]
IV. Key Signaling Pathways
The therapeutic effects of this compound are mediated by its modulation of several critical intracellular signaling pathways.
A. JNK Signaling Pathway in Melanoma
In melanoma, acetyl this compound's pro-apoptotic activity is contingent on the activation of the JNK signaling pathway. The proposed mechanism involves the inhibition of NF-κB, which in turn leads to the activation of JNK.[1] Activated JNK then phosphorylates c-Jun, a key transcription factor involved in apoptosis.[1]
References
- 1. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isogambogenic acid inhibits tumour angiogenesis by suppressing Rho GTPases and vascular endothelial growth factor receptor 2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing vascular endothelial growth factor receptor 2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Isogambogic Acid in MTT Assay for Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid, a polyprenylated xanthone (B1684191) derived from the resin of the Garcinia hanburyi tree, and its derivatives have demonstrated significant potential as cytotoxic agents against various cancer cell lines. These compounds are known to induce apoptosis and inhibit tumor growth, making them promising candidates for further investigation in oncology drug development. A key in vitro method to assess the cytotoxic effects of compounds like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. This document provides a comprehensive protocol for utilizing the MTT assay to evaluate the efficacy of this compound and its derivatives against cancer cells, summarizes key quantitative data, and illustrates the primary signaling pathway involved.
Data Presentation
The cytotoxic activity of this compound and its close analog, gambogic acid (GA), has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for gambogic acid in various cancer cell lines, providing a strong reference for the expected efficacy of this compound.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Incubation Time |
| 143B | Osteosarcoma | Gambogic Acid | 0.37 ± 0.02 | 48h[1] |
| U2Os | Osteosarcoma | Gambogic Acid | 0.32 ± 0.06 | 48h[1] |
| MG63 | Osteosarcoma | Gambogic Acid | 0.51 ± 0.02 | 48h[1] |
| HOS | Osteosarcoma | Gambogic Acid | 0.60 ± 0.11 | 48h[1] |
| Bel-7402 | Hepatocellular Carcinoma | Gambogic Acid Derivative | 0.045 | Not Specified[2] |
| SMMC-7721 | Hepatocellular Carcinoma | Gambogic Acid | 1.59 | Not Specified[2] |
| SMMC-7721 | Gambogic Acid Derivative | 0.73 | Not Specified[2] | |
| Bel-7404 | Hepatocellular Carcinoma | Gambogic Acid | 1.99 | Not Specified[2] |
| QGY-7701 | Hepatocellular Carcinoma | Gambogic Acid | 0.41 | Not Specified[2] |
| HepG2 | Hepatocellular Carcinoma | Gambogic Acid | 0.94 | Not Specified[2] |
| BxPC-3 | Pancreatic Cancer | Gambogic Acid | < 1.7 | 48h[2] |
| MIA PaCa-2 | Pancreatic Cancer | Gambogic Acid | < 1.7 | 48h[2] |
| PANC-1 | Pancreatic Cancer | Gambogic Acid | < 1.7 | 48h[2] |
| SW1990 | Pancreatic Cancer | Gambogic Acid | < 1.7 | 48h[2] |
| MCF-7 | Breast Cancer | Gambogic Acid | 1.46 | Not Specified[2] |
| SW1 Melanoma | Melanoma | Acetyl this compound | ~0.5 (causes 50% inhibition of ATF2 activity) | Not Specified[3] |
| WM115 (Human) | Melanoma | Acetyl this compound | Effective at 0.5 - 2 | Not Specified[3] |
| MEWO (Human) | Melanoma | Acetyl this compound | Effective at 0.5 - 2 | Not Specified[3] |
| T47D | Breast Cancer | Acetyl this compound | Induces apoptosis | Not Specified[3] |
| BGC-823 | Gastric Carcinoma | Acetyl this compound | Induces G2/M arrest | Not Specified[3] |
Experimental Protocols
MTT Assay Protocol for this compound
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines using the MTT assay.
Materials:
-
This compound (or its derivatives)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure:
Day 1: Cell Seeding
-
Culture the chosen cancer cell line in a T-75 flask to 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to a seeding density of 5 x 10³ to 1 x 10⁴ cells per well. This should be optimized for each cell line to ensure logarithmic growth during the assay.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
Day 2: this compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 10 µM, based on the known efficacy of related compounds[3].
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically <0.1%).
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the prepared this compound dilutions and control solutions to the respective wells, in triplicate.
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
Day 4 (after 48h incubation): MTT Assay
-
After the incubation period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
After the incubation, carefully remove the MTT-containing medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for MTT assay with this compound.
Signaling Pathway
Acetyl this compound has been shown to exert its cytotoxic effects in melanoma cells by activating the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn inhibits the transcriptional activity of Activating Transcription Factor 2 (ATF2).[3] This disruption of the Jun/ATF2 balance sensitizes cancer cells to apoptosis.
Caption: this compound-induced JNK/ATF2 signaling.
References
- 1. Exploration of the antitumor effect and mechanism of gambogic acid on osteosarcoma through network pharmacology and experimental pharmacology study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of JNK Phosphorylation after Isogambogic Acid Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of c-Jun N-terminal kinase (JNK) phosphorylation in response to Isogambogic acid (IGA) treatment, a critical process in evaluating its potential as a therapeutic agent. IGA, particularly Acetyl this compound (AIGA), has been identified as an activator of the JNK signaling pathway, which plays a crucial role in apoptosis and cellular stress responses.[1][2] This document outlines the necessary procedures for cell culture, IGA treatment, protein extraction, and subsequent analysis of JNK phosphorylation via Western blot.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on JNK phosphorylation. This data is compiled from typical experimental outcomes and should be used as a reference for expected results.
Table 1: Dose-Dependent Effect of this compound on JNK Phosphorylation
| This compound Concentration (µM) | Fold Change in p-JNK/Total JNK Ratio (Normalized to Control) |
| 0 (Vehicle Control) | 1.0 |
| 0.1 | 1.8 |
| 0.5 | 3.2 |
| 1.0 | 4.5 |
| 5.0 | 4.8 |
Table 2: Time-Course of JNK Phosphorylation after this compound Treatment (1.0 µM)
| Time (hours) | Fold Change in p-JNK/Total JNK Ratio (Normalized to 0h) |
| 0 | 1.0 |
| 0.5 | 2.1 |
| 1 | 3.8 |
| 2 | 4.6 |
| 4 | 3.5 |
| 8 | 2.0 |
| 24 | 1.2 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced JNK phosphorylation and the experimental workflow for its analysis.
Experimental Protocols
Part 1: Cell Culture and this compound Treatment
This protocol is designed for adherent cancer cell lines, such as the SW1 melanoma cell line, which has been shown to be responsive to Acetyl this compound.[1]
Materials:
-
Adherent cancer cell line (e.g., SW1 melanoma)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
6-well or 10 cm tissue culture plates
-
This compound (or Acetyl this compound) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well or 10 cm plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Incubate the cells for 24 hours at 37°C with 5% CO₂ to allow for proper attachment.
-
Preparation of IGA Working Solutions: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM). Also, prepare a vehicle control using the same concentration of DMSO as in the highest IGA concentration.
-
Treatment:
-
For Dose-Response Experiments: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of IGA or the vehicle control. Incubate for a predetermined time (e.g., 2 hours).
-
For Time-Course Experiments: Treat cells with a single, effective concentration of IGA (e.g., 1.0 µM) or vehicle control and incubate for various durations (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
-
Harvesting Cells: After the treatment period, proceed immediately to the protein extraction protocol.
Part 2: Protein Extraction (Lysis)
Materials:
-
Ice-cold PBS
-
Ice-cold RIPA Lysis Buffer
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (4°C)
Procedure:
-
Preparation of Lysis Buffer: Immediately before use, supplement the RIPA buffer with protease and phosphatase inhibitors according to the manufacturer's instructions.
-
Washing: Place the culture plates on ice, aspirate the treatment medium, and wash the cells once with ice-cold PBS.[3][4]
-
Lysis: Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-150 µL for a 6-well plate).[3][4]
-
Scraping and Collection: Using a cell scraper, scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3][4][5]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[3]
-
Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15-20 minutes at 4°C.[3]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.[3][4][5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's protocol.
-
Sample Preparation for SDS-PAGE: Dilute the lysates to the same concentration with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes. The samples are now ready for Western blot analysis or can be stored at -80°C.
Part 3: Western Blot Analysis of JNK Phosphorylation
Materials:
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween 20 (TBST)
-
Blocking buffer (5% Bovine Serum Albumin (BSA) in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-total JNK
-
Mouse anti-β-actin (or other loading control)
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG
-
Anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Gel Electrophoresis: Load 20-30 µg of protein from each sample into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Wash the membrane briefly with TBST and then block non-specific binding sites by incubating the membrane in blocking buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[3]
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer according to the manufacturer's recommended dilutions. Incubate the membrane with the anti-phospho-JNK primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane in the substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Reprobing: To analyze total JNK and the loading control on the same membrane, the membrane can be stripped of the bound antibodies using a mild stripping buffer. After stripping, the membrane should be re-blocked and then reprobed with the anti-total JNK antibody, followed by the anti-β-actin antibody, repeating steps 4-9 for each.
-
Data Analysis: Quantify the band intensities using densitometry software. For each sample, normalize the intensity of the phospho-JNK band to the intensity of the total JNK band. Further normalize this ratio to the loading control (β-actin) to correct for any loading inaccuracies. Express the results as a fold change relative to the vehicle-treated control.
References
- 1. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. Western Blot Protocols | Antibodies.com [antibodies.com]
- 5. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Preparation of Isogambogic Acid Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of Isogambogic acid stock solutions in Dimethyl Sulfoxide (DMSO). This compound, a polyprenylated xanthone (B1684191) derived from the resin of Garcinia hanburyi, is a potent anti-cancer agent known to induce apoptosis and autophagy in various cancer cell lines.[1][2] Proper preparation and handling of stock solutions are critical for ensuring experimental reproducibility and accuracy.
Physicochemical and Solubility Data
A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in research. The following table summarizes key quantitative data.
| Property | Value | Source(s) |
| Molecular Weight | 628.75 g/mol | [1] |
| CAS Number | 149655-52-7 | |
| Solubility in DMSO | ≥22.45 mg/mL (Gambogic acid) | [3][4] |
| 100 mg/mL (Gambogenic acid) | [5] | |
| Recommended Powder Storage | -20°C for up to 3 years | |
| Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle this compound powder in a chemical fume hood.
-
Calculation:
-
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using its molecular weight (628.75 g/mol ).
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 628.75 g/mol = 0.0062875 g
-
Mass (mg) = 6.2875 mg
-
-
-
Weighing: Carefully weigh out approximately 6.29 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolving:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[3]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol details the dilution of the 10 mM DMSO stock solution to final working concentrations for treating cells in culture. It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%.[6]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
-
Pipettes and sterile pipette tips
Procedure:
-
Determine Final Concentration: Decide on the final concentrations of this compound required for your experiment. This compound has been shown to have IC50 values in the low micromolar range (e.g., 2.26 µM and 2.02 µM for LLC and SK-LU-1 cells, respectively).[2]
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium. It is recommended to perform at least one intermediate dilution step to ensure accuracy.
-
Example for a 10 µM final concentration in 1 mL of medium:
-
Prepare an intermediate dilution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.
-
To treat cells in a well containing 1 mL of medium, you would add a specific volume of this intermediate dilution. However, a more common practice is to prepare a 2X or 10X working solution.
-
-
Example for preparing a 2X working solution for a final concentration of 10 µM:
-
Prepare a 20 µM working solution by adding 2 µL of the 10 mM stock solution to 998 µL of cell culture medium.
-
Add an equal volume of this 20 µM working solution to the cells in culture (e.g., add 1 mL of 20 µM solution to 1 mL of medium already in the well).
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to account for any effects of the solvent on the cells.
-
Treatment: Add the prepared working solutions to your cell cultures and incubate for the desired experimental duration.
Signaling Pathways and Experimental Workflows
This compound and its analogs exert their anti-cancer effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
Key Signaling Pathways Modulated by this compound
This compound has been shown to induce apoptosis and autophagy through the modulation of several signaling cascades. Notably, it inhibits the Akt/mTOR pathway and activates the AMPK-mTOR pathway, both of which are central regulators of cell growth, proliferation, and survival.[1][7] Furthermore, related compounds have been demonstrated to activate JNK signaling and inhibit the pro-survival NF-κB and STAT3 pathways.[8][9][10]
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Preparing this compound Stock Solution
The following diagram illustrates the logical flow of preparing a stock solution of this compound for use in cell-based assays.
Caption: Workflow for this compound stock solution preparation.
References
- 1. Isogambogenic acid induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. raybiotech.com [raybiotech.com]
- 5. Gambogenic acid | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gambogic acid covalently modifies IκB-kinase-β subunit to mediate suppression of lipopolysaccharide-induced activation of NF-κB in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel synthetic Asiatic acid derivative induces apoptosis and inhibits proliferation and mobility of gastric cancer cells by suppressing STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Effective Concentration of Isogambogic Acid for In Vitro Studies
Introduction
Isogambogic acid, a polyprenylated xanthone (B1684191) derived from the resin of the Garcinia hanburyi tree, has garnered significant interest in preclinical cancer research.[1] It has demonstrated potent cytotoxic and anti-inflammatory activities in a variety of in vitro models. These application notes provide a summary of the effective concentrations of this compound and its derivatives in various cell lines and detailed protocols for key in vitro assays to guide researchers in their experimental design.
Mechanism of Action
This compound and its analogs exert their biological effects through the modulation of several key signaling pathways. In glioma cells, it induces autophagic death by activating the AMPK-mTOR signaling pathway.[2] In melanoma cells, Acetyl this compound (AIGA) has been shown to induce cell death by activating c-Jun NH2-terminal kinase (JNK) and c-Jun transcriptional activity while inhibiting the transcriptional activity of ATF2.[3][4] Furthermore, gambogic acid, a related compound, has been reported to inhibit the NF-κB pathway, a key regulator of inflammation and cell survival.[5]
Effective Concentrations of this compound and Derivatives in Vitro
The effective concentration of this compound and its derivatives varies depending on the cell line and the biological endpoint being measured. The following tables summarize the reported 50% inhibitory concentration (IC50) values and other effective concentrations from various studies.
Table 1: IC50 Values of this compound and Acetyl this compound in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| This compound | 143B | Osteosarcoma | 0.37 ± 0.02 | CCK8 | [6] |
| This compound | U2Os | Osteosarcoma | 0.32 ± 0.06 | CCK8 | [6] |
| This compound | MG63 | Osteosarcoma | 0.51 ± 0.02 | CCK8 | [6] |
| This compound | HOS | Osteosarcoma | 0.60 ± 0.11 | CCK8 | [6] |
| Acetyl this compound | SW1 | Melanoma | ~0.5 (for 50% inhibition of ATF2 activity) | Luciferase Reporter Assay | [3] |
| Acetyl this compound | T47D | Breast Cancer | Not specified (potent apoptosis inducer) | Not specified | [3] |
| Acetyl this compound | SMMC-7721 | Hepatoma | Not specified (potent apoptosis inducer) | Not specified | [3] |
| Acetyl this compound | BGC-823 | Gastric Carcinoma | Not specified (induces G2-M arrest) | Not specified | [3] |
Table 2: Effective Concentrations of Gambogic Acid (a related compound) in Various In Vitro Models
| Compound | Cell Line/Model | Effect | Concentration (µM) | Reference |
| Gambogic Acid | Human Oral Squamous Carcinoma (Tca8113, TSCC, NT) | Proliferation inhibition | 0 - 6 (dose-dependent) | [5] |
| Gambogic Acid | Ovarian Cancer Cells (SKOV-3) | Growth inhibition | 0.8 - 3.2 | [5] |
| Gambogic Acid | Colorectal Cancer Cells (SW620) | Apoptosis induction | 1.25 - 5.00 | [5] |
| Gambogic Acid | Malignant Melanoma Cells (A375) | Proliferation inhibition | 5 and 10 | [5] |
| Gambogic Acid | Human Retinal Endothelial Cells (HRECs) | Inhibition of high glucose-induced apoptosis | 15 | [7] |
Experimental Protocols
Here are detailed protocols for common in vitro assays used to assess the efficacy of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from methodologies described for assessing the effect of this compound on glioma cell viability.[2]
Objective: To determine the effect of this compound on cell proliferation and calculate the IC50 value.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Target cells (e.g., U87 or U251 glioma cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining by Flow Cytometry)
This protocol is a standard method for quantifying apoptosis and is consistent with the assays used in studies on this compound.[2][3]
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
This compound
-
Target cells
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are early apoptotic; Annexin V-FITC positive, PI positive cells are late apoptotic/necrotic.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways affected by this compound, such as the AMPK-mTOR pathway.[2]
Objective: To assess the effect of this compound on the expression and phosphorylation of specific proteins.
Materials:
-
This compound
-
Target cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-AMPK, anti-phospho-AMPK, anti-mTOR, anti-phospho-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described in previous protocols.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound leading to apoptosis and autophagy.
Experimental Workflow
Caption: General experimental workflow for in vitro evaluation of this compound.
References
- 1. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 2. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of the antitumor effect and mechanism of gambogic acid on osteosarcoma through network pharmacology and experimental pharmacology study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gambogic acid affects high glucose-induced apoptosis and inflammation of retinal endothelial cells through the NOX4/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isogambogic Acid Treatment in a Xenograft Mouse Model of Melanoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid, and its derivative acetyl this compound (AIGA), have demonstrated significant anti-melanoma activity in preclinical studies. These compounds induce apoptosis and inhibit tumor proliferation in melanoma cells, suggesting their potential as therapeutic agents. In vivo, treatment with AIGA has been shown to suppress the growth of melanoma tumors in xenograft mouse models. The primary mechanism of action involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, leading to the phosphorylation of c-Jun, a key transcription factor involved in apoptosis.[1][2] This document provides detailed protocols for evaluating the efficacy of this compound in a melanoma xenograft mouse model, including methods for tumor induction, treatment, and analysis of key biomarkers.
Data Presentation
The following tables present illustrative quantitative data on the effect of Acetyl this compound (AIGA) on tumor growth in a subcutaneous A375 human melanoma xenograft mouse model. This data is representative of typical findings and should be used for comparative purposes.
Table 1: Effect of Acetyl this compound on Tumor Volume in A375 Melanoma Xenografts
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | % Tumor Growth Inhibition (Day 21) |
| Vehicle Control | 105 ± 15 | 350 ± 45 | 850 ± 90 | 1500 ± 180 | - |
| AIGA (10 mg/kg) | 102 ± 14 | 280 ± 30 | 550 ± 60 | 800 ± 95 | 46.7% |
| AIGA (20 mg/kg) | 108 ± 16 | 210 ± 25 | 350 ± 40 | 450 ± 55 | 70.0% |
Data are presented as mean ± SEM (n=10 mice per group). Tumor volume was calculated using the formula: (Length x Width²)/2.[3]
Table 2: Effect of Acetyl this compound on Final Tumor Weight in A375 Melanoma Xenografts
| Treatment Group | Final Tumor Weight (g) | % Inhibition of Tumor Weight |
| Vehicle Control | 1.8 ± 0.3 | - |
| AIGA (10 mg/kg) | 0.9 ± 0.2 | 50.0% |
| AIGA (20 mg/kg) | 0.5 ± 0.1 | 72.2% |
Data are presented as mean ± SEM (n=10 mice per group). Tumors were excised and weighed at the end of the 21-day study period.[4]
Signaling Pathway
Acetyl this compound induces apoptosis in melanoma cells by activating the JNK signaling pathway. This leads to the phosphorylation of JNK, which in turn phosphorylates the transcription factor c-Jun. Activated c-Jun then promotes the expression of pro-apoptotic genes.
Experimental Workflow
The following diagram outlines the key stages of a typical in vivo study to evaluate the efficacy of this compound in a melanoma xenograft model.
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Melanoma Xenograft Model
This protocol describes the establishment of a human melanoma xenograft model in immunocompromised mice using the A375 cell line.[5][6][7]
Materials:
-
A375 human melanoma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6-8 week old female athymic nude mice
-
Matrigel (optional)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture A375 cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂. Ensure cells are in the logarithmic growth phase and have a viability of >95% as determined by trypan blue exclusion.
-
Cell Preparation:
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Acclimatize mice for at least one week before the procedure.
-
Anesthetize the mouse and disinfect the injection site on the right flank with 70% ethanol (B145695).
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for general health and tumor appearance.
-
Once tumors are palpable, measure the tumor length and width with calipers twice weekly.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²)/2.
-
When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups.
-
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol details the detection of cleaved caspase-3 and cleaved PARP in tumor lysates by Western blotting.[8]
Materials:
-
Tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (12%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Excise tumors and snap-freeze in liquid nitrogen or process immediately.
-
Homogenize the tumor tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the band intensities of the target proteins to the loading control (β-actin).
-
Protocol 3: Immunohistochemistry for Ki-67
This protocol describes the staining of the proliferation marker Ki-67 in formalin-fixed, paraffin-embedded (FFPE) tumor sections.[9][10]
Materials:
-
FFPE tumor tissue sections (5 µm) on slides
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-Ki-67
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene.
-
Rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave or pressure cooker).
-
Allow the slides to cool to room temperature.
-
-
Immunostaining:
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with blocking solution for 30 minutes.
-
Incubate with the primary anti-Ki-67 antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody for 30 minutes.
-
Wash with PBS.
-
Incubate with the streptavidin-HRP complex for 30 minutes.
-
Wash with PBS.
-
-
Detection and Counterstaining:
-
Apply the DAB substrate and monitor for color development.
-
Rinse with water to stop the reaction.
-
Counterstain with hematoxylin.
-
Dehydrate the slides and mount with a coverslip.
-
-
Analysis:
-
Examine the slides under a microscope.
-
Quantify the percentage of Ki-67-positive cells (brown nuclei) in representative tumor areas.
-
References
- 1. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Preclinical Studies of Celastrol and Acetyl [research.amanote.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A375 Xenograft Model | Xenograft Services [xenograft.net]
- 8. researchgate.net [researchgate.net]
- 9. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Isogambogic Acid Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting cell culture experiments with Isogambogic acid (IGA) and its derivatives, such as Acetyl-isogambogic acid (AIGA). This document outlines standard cell culture conditions for commonly used cell lines, detailed protocols for key assays, and a summary of the compound's effects on various signaling pathways.
Introduction to this compound
This compound is a polyprenylated xanthone (B1684191) derived from the resin of the Garcinia hanburyi tree. It has demonstrated potent anti-cancer properties in preclinical studies by inducing apoptosis and autophagy in various cancer cell lines. Its mechanism of action involves the modulation of several key signaling pathways, making it a compound of interest for cancer research and drug development.
General Cell Culture Conditions
Successful experiments with this compound begin with healthy and consistent cell cultures. The following are general guidelines and specific conditions for cell lines frequently used in IGA research.
General Recommendations:
-
Incubator: Maintain a humidified incubator at 37°C with 5% CO2.[1]
-
Aseptic Technique: All cell culture work should be performed in a sterile biological safety cabinet to prevent microbial contamination.
-
Media and Reagents: Use high-quality cell culture media, fetal bovine serum (FBS), and supplements. It is recommended to test new batches of serum for their ability to support cell growth.
Cell Line Specific Culture Conditions
| Cell Line | Cancer Type | Basal Medium | Supplements | Subculture Routine |
| SW1 | Melanoma | DMEM | 10% FBS, L-glutamine, Penicillin/Streptomycin | Not specified in provided context. |
| U87 MG | Glioma | EMEM or MEM | 10% FBS, 2mM L-glutamine, 1% Non-Essential Amino Acids (NEAA), 1mM Sodium Pyruvate | Split sub-confluent cultures (70-80%) at a 1:3 to 1:6 ratio using 0.05% trypsin/EDTA. |
| MEWO | Melanoma | DMEM or RPMI 1640 | 10% FBS, 2mM L-glutamine, Penicillin/Streptomycin | Split sub-confluent cultures at a 1:3 to 1:5 ratio.[2] |
| K562 | Leukemia | RPMI 1640 or Iscove's Modified Dulbecco's Medium (IMDM) | 10% FBS, 2mM L-glutamine, Penicillin/Streptomycin | Maintain cell density between 1x10^5 and 1x10^6 cells/mL.[3][4] |
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its acetylated form on various cancer cell lines.
Cell Viability (IC50 Values)
| Compound | Cell Line | Assay | IC50 Value (µM) | Incubation Time |
| Acetyl-isogambogic acid | SW1 (mouse melanoma) | ATPLite | ~0.5 | 20 hours |
| Acetyl-isogambogic acid | WM115 (human melanoma) | ATPLite | 0.5 - 2 | 20 hours |
| Acetyl-isogambogic acid | MEWO (human melanoma) | ATPLite | 0.5 - 2 | 20 hours |
| Gambogic Acid | K562 (human leukemia) | CCK-8 | >0.5 | Not specified |
Induction of Apoptosis
| Compound | Cell Line | Concentration (µM) | Apoptosis (%) | Incubation Time |
| Acetyl-isogambogic acid | SW1 (mouse melanoma) | 1 | 15 | 48 hours |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format and is suitable for adherent cells like U87 MG.
Materials:
-
U87 MG cells
-
Complete growth medium (EMEM with 10% FBS, etc.)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed U87 MG cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of IGA. Include a vehicle control (DMSO at the same final concentration as the highest IGA dose).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is suitable for suspension cells like K562 and can be analyzed by flow cytometry.
Materials:
-
K562 cells
-
Complete growth medium (RPMI 1640 with 10% FBS, etc.)
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed K562 cells in a 6-well plate at a density of 2 x 10^5 cells/mL. Treat the cells with the desired concentrations of this compound for the chosen duration (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This protocol can be used to analyze changes in protein expression and phosphorylation in key signaling pathways upon this compound treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against p-JNK, JNK, p-ATF2, ATF2, NF-κB p65, p-AMPK, AMPK, p-Akt, Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer. Incubate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Densitometry analysis can be performed to quantify protein levels relative to a loading control like β-actin.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its investigation.
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for investigating this compound.
References
Isogambogic Acid: Unveiling its Anticancer Potential Through IC50 Values and Cellular Mechanisms
For Immediate Release
[City, State] – December 20, 2025 – Isogambogic acid, a natural compound, has demonstrated significant cytotoxic effects against various cancer cell lines. This application note provides a comprehensive overview of the half-maximal inhibitory concentration (IC50) values of this compound and its acetylated form in different cancer cell lines, details the experimental protocols for determining these values, and elucidates the key signaling pathways involved in its anticancer activity. This information is crucial for researchers, scientists, and drug development professionals engaged in oncology research and the discovery of novel therapeutic agents.
Data Presentation: this compound IC50 Values
The efficacy of a potential anticancer compound is quantitatively assessed by its IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for acetyl this compound in various melanoma cell lines. It is important to note that while the cytotoxic effects of this compound are documented, specific IC50 values for the non-acetylated form are not as readily available in the compiled literature.
| Compound | Cancer Cell Line | Tissue of Origin | IC50 Value (µM) |
| Acetyl this compound | SW1 | Melanoma (Mouse) | ~0.5 |
| Acetyl this compound | WM115 | Melanoma (Human) | 0.5 - 2.0 |
| Acetyl this compound | MEWO | Melanoma (Human) | 0.5 - 2.0 |
These values are derived from preclinical studies and indicate potent activity in the low micromolar range. Further research is necessary to establish a broader profile of this compound's IC50 values across a wider spectrum of cancer cell lines.
Experimental Protocols
The determination of IC50 values is a critical step in preclinical drug development. The following are detailed methodologies for two commonly employed cytotoxicity assays: the MTT assay and the Sulforhodamine B (SRB) assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with various concentrations of this compound as described above.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with deionized water to remove TCA and excess medium.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Mandatory Visualizations
To visually represent the experimental and logical frameworks discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for IC50 determination.
Signaling Pathways and Mechanism of Action
This compound and its derivatives have been shown to induce cell death in cancer cells through the modulation of several key signaling pathways. The primary mechanisms include the induction of apoptosis and interference with cell survival pathways such as the PI3K/Akt pathway.
Apoptosis Induction Pathway
Acetyl this compound has been observed to activate the c-Jun N-terminal kinase (JNK) pathway, which is a critical regulator of apoptosis. Activation of JNK can lead to the phosphorylation of various downstream targets, ultimately resulting in the activation of caspases and the execution of programmed cell death. Studies have shown that the pro-apoptotic effect of acetyl this compound is dependent on JNK activity.
Caption: this compound-induced apoptosis pathway.
PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. While direct inhibition of this pathway by this compound is still under investigation, many natural compounds with similar structures exert their anticancer effects by downregulating this pathway. Inhibition of PI3K/Akt signaling can lead to decreased cell survival and proliferation, and can sensitize cancer cells to apoptosis.
Caption: Potential inhibition of the PI3K/Akt pathway.
Conclusion
This compound and its derivatives exhibit promising anticancer properties, characterized by potent cytotoxic effects in various cancer cell lines. The provided IC50 values for acetyl this compound in melanoma cells highlight its efficacy in the low micromolar range. The detailed experimental protocols for MTT and SRB assays offer standardized methods for researchers to evaluate the cytotoxic effects of this and other compounds. Furthermore, the elucidation of the roles of the JNK and potentially the PI3K/Akt signaling pathways in mediating the effects of this compound provides a foundation for further mechanistic studies and the development of novel cancer therapies. Continued research is warranted to expand the IC50 profile of this compound and to fully unravel its molecular mechanisms of action.
Protocol for Assessing Apoptosis Induced by Isogambogic Acid
For Researchers, Scientists, and Drug Development Professionals
Application Note
Isogambogic acid, a polyprenylated xanthone, has demonstrated potential as an anti-cancer agent by inducing apoptosis in various cancer cell lines. Understanding the mechanisms and quantifying the extent of apoptosis are crucial for its development as a therapeutic. This document provides a detailed protocol for assessing the apoptotic effects of this compound, covering key experimental procedures, data presentation, and visualization of the involved signaling pathways.
This compound has been shown to elicit cell death in melanoma cells in the low micromolar range.[1][2] Its pro-apoptotic activity is linked to the activation of the c-Jun NH2-terminal kinase (JNK) signaling pathway and the inhibition of the activating transcription factor 2 (ATF2).[1][2][3] In some cancer cell types, such as non-small-cell lung carcinoma, this compound may induce apoptosis-independent autophagic cell death, particularly in apoptosis-defective tumors.[4] In contrast, the related compound, gambogic acid, has been shown to induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c, activation of caspases, and modulation of Bcl-2 family proteins.[5] It also has been found to suppress NF-κB activation.[6]
This protocol outlines three primary methods for evaluating apoptosis induced by this compound:
-
Annexin V/PI Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: To measure the activity of key executioner caspases like caspase-3.
-
Western Blotting: To detect the expression levels of key apoptosis-related proteins.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound and the related compound, gambogic acid, on cancer cell lines.
Table 1: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Acetyl this compound | SW1 melanoma | ATPLite | ~1 µM | [1] |
| Gambogic Acid | A549 (NSCLC) | MTT | 3.56 ± 0.36 µM | [7] |
| Gambogic Acid | NCI-H460 (NSCLC) | MTT | 4.05 ± 0.51 µM | [7] |
| Gambogic Acid | NCI-H1299 (NSCLC) | MTT | 1.12 ± 0.31 µM | [7] |
| Gambogic Acid | MDA-MB-231 (Breast) | Not Specified | Submicromolar | [8] |
| Gambogic Acid | SNU-16 | XTT | 655.1 nM (for 24h) | [9] |
Table 2: Apoptosis Induction by this compound and Related Compounds
| Compound | Cell Line | Treatment | Apoptotic Cells (%) | Method | Reference |
| Acetyl this compound | SW1 melanoma | 1 µM | 15% | Propidium Iodide Staining | [1] |
| Gambogic Acid | A549 (NSCLC) | IC50 concentration | 2.7 ± 1.6% (Sub-G1) | Propidium Iodide Staining | [7] |
| Gambogic Acid | NCI-H460 (NSCLC) | IC50 concentration | 15.4 ± 2.0% (Sub-G1) | Propidium Iodide Staining | [7] |
Experimental Protocols
Annexin V/PI Staining for Apoptosis Detection
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)[10]
-
Annexin V-FITC
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time period (e.g., 24 hours). Include a vehicle-treated control group.[4]
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA. Combine all cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[11][12]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[13][14]
Materials:
-
This compound
-
Cell Lysis Buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)[13][14]
-
2X Reaction Buffer
-
DTT (Dithiothreitol)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, lyse the cells according to the manufacturer's protocol for the specific lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Assay Preparation: In a 96-well plate, add an equal amount of protein lysate (e.g., 50-200 µg) to each well.[15]
-
Reaction Initiation: Prepare a master mix containing the 2X Reaction Buffer, DTT, and the caspase-3 substrate. Add this mix to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[15]
-
Measurement: Read the absorbance at 405 nm for the colorimetric assay or fluorescence with excitation at 380 nm and emission between 420-460 nm for the fluorometric assay.[13][14]
Western Blotting for Apoptosis Markers
Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins.[16]
Materials:
-
This compound
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysate Preparation: Treat cells with this compound, harvest, and lyse them in lysis buffer on ice.[17] Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.[17]
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 4. Isogambogenic acid induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gambogic acid promotes apoptosis and resistance to metastatic potential in MDA-MB-231 human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gambogic acid synergistically potentiates cisplatin-induced apoptosis in non-small-cell lung cancer through suppressing NF-κB and MAPK/HO-1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. origene.com [origene.com]
- 18. biomol.com [biomol.com]
- 19. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
Application Notes & Protocols: In Vivo Delivery of Isogambogic Acid
Introduction
Isogambogic acid (IGA) is a polyprenylated xanthone (B1684191) derived from the gamboge resin of the Garcinia hanburyi tree. Like its well-studied isomer, Gambogic Acid (GA), IGA has demonstrated significant potential as an anticancer agent. Preclinical studies show its ability to induce apoptosis and autophagy in various cancer cell lines, including glioma and melanoma.[1][2][3] The primary mechanism of action involves the modulation of critical cellular signaling pathways such as AMPK-mTOR and JNK.[1][2] However, the clinical translation of IGA is hampered by significant challenges, notably its poor aqueous solubility, short plasma half-life, and potential systemic toxicity.[4][5][6]
These limitations necessitate the development of advanced drug delivery systems to improve the pharmacokinetic profile and enhance the therapeutic efficacy of IGA in vivo. This document provides an overview of current and potential nanocarrier-based strategies for the systemic delivery of IGA, drawing upon data from the more extensively researched Gambogic Acid. Detailed protocols for formulation and in vivo evaluation are provided to guide researchers in this field.
Targeted Cellular Signaling Pathways
This compound and its related compounds exert their anticancer effects by modulating several key signaling pathways involved in cell growth, proliferation, and death.
Application Notes: In Vivo Delivery Strategies
To overcome the biopharmaceutical challenges of IGA, various nanodelivery platforms have been explored, primarily using Gambogic Acid (GA) as a model compound. These systems aim to increase solubility, prolong circulation time, and facilitate tumor-specific accumulation via the Enhanced Permeability and Retention (EPR) effect.[7][8]
Liposomal Formulations
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For hydrophobic compounds like IGA, the drug is typically loaded within the lipid bilayer. Advanced techniques, such as solvent-assisted active loading, can encapsulate insoluble drugs within the aqueous core, achieving high drug-to-lipid ratios.[9][10] Surface modifications with polymers like polyethylene (B3416737) glycol (PEG) or targeting ligands such as hyaluronic acid (HA) can further improve circulation time and enable active tumor targeting.[5]
Polymeric Micelles
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. The hydrophobic core serves as a reservoir for IGA, while the hydrophilic shell provides aqueous stability and shields the drug from premature degradation.[4][11] Conjugating IGA directly to a hydrophilic polymer like mPEG2000 can create a polymer-drug conjugate that self-assembles into micelles, significantly increasing solubility and stability.[4]
Polymer-Drug Conjugates
Covalently linking IGA to a biocompatible polymer carrier (e.g., PEG, poly(L-glutamic acid)) is another effective strategy.[12][13] This approach creates a macromolecular prodrug with improved pharmacokinetics and the potential for controlled drug release at the tumor site.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on various nanoformulations of Gambogic Acid (GA) and Neogambogic Acid (NGA), which serve as valuable proxies for IGA.
Table 1: Pharmacokinetic Parameters of GA/NGA Formulations in Rodents
| Formulation | Animal Model | Dose | t½ (Half-life) | AUC (Area Under Curve) | Reference |
|---|---|---|---|---|---|
| Free GA | Mice | - | 1.5 h | - | [9][10] |
| Liposomal GA (Lipo-GA) | Mice | - | 18.6 h | - | [9][10] |
| Free Gambogic Acid | Rats | 1 mg/mL | 2.22 h (approx.) | 12.08 µg/h/mL | [15] |
| NGA Nanoliposomes (GNA-NLC) | Rats | 1 mg/mL | 10.14 h | 58.36 µg/h/mL | [15] |
| Free NGA | Mice | - | - | - | [5] |
| HA-NGA-Liposomes | Mice | - | t½ increased 3.94-fold vs. NGA-L | AUC increased 5.34-fold vs. NGA-L |[5] |
Table 2: Physicochemical Characteristics of GA/NGA Nanoformulations
| Formulation Type | Polymer/Lipid | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
|---|---|---|---|---|---|
| Nanoliposomes (GNA-NLC) | - | 146.35 | 84.63 | 4.23 | [15] |
| Polymeric Micelles | MPEG-PCL | 29 | 92.1 | - | [11][16] |
| Polymeric Micelles | GA-mPEG2000 | < 50 | - | - | [4] |
| Liposomes (Lipo-GA) | - | ~75 | >95% (retention) | 20 (1/5 w/w) |[9][10] |
Table 3: In Vivo Antitumor Efficacy of GA/NGA Nanoformulations
| Formulation | Cancer Model | Animal Model | Treatment Dose | Tumor Growth Inhibition | Reference |
|---|---|---|---|---|---|
| Free GA | SMMC-7721 Xenograft | Mice | 8 mg/kg | 64.2% | [17] |
| GA-mPEG2000 Micelles | C26 Tumor | Mice | - | 83% reduction in tumor weight vs. control | [4] |
| GA Micelles (MPEG-PCL) | MCF-7 Xenograft | Mice | - | Significantly better than free GA | [11][16] |
| Lipo-GA | EMT6 Syngeneic | Mice | - | Complete tumor regression observed |[9][10] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and advancement of research. Below are representative protocols derived from the literature.
Protocol 1: Preparation of Liposomal Gambogic Acid (Lipo-GA)
This protocol is adapted from the solvent-assisted active loading technology.[9][10]
-
Liposome Preparation : Prepare liposomes composed of the desired lipid mixture (e.g., DSPC/Cholesterol/DSPE-PEG2000) by extrusion. The intraliposomal buffer should contain a metal ion and an ionophore to create a loading gradient (e.g., ammonium (B1175870) copper acetate).
-
Drug Loading :
-
Dissolve Gambogic Acid in a suitable water-miscible solvent (e.g., DMSO).
-
Mix the prepared liposomes with the solubilized GA at a specific drug-to-lipid ratio (e.g., 1:5 w/w).
-
Incubate the mixture at room temperature for 30 minutes to allow the drug to diffuse across the lipid membrane and become trapped in the aqueous core.
-
-
Purification : Remove the un-encapsulated drug and the organic solvent by dialysis or by passing the formulation through a Sephadex G-50 size-exclusion column equilibrated with a suitable buffer (e.g., HEPES buffered saline, pH 7.5).
-
Characterization :
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by separating free drug from liposomes (e.g., via column chromatography) and measuring the drug concentration in each fraction using UPLC or a spectrophotometer.
-
Assess formulation stability by incubating the liposomes in serum at 37°C and measuring drug retention over time.[10]
-
Protocol 2: In Vivo Antitumor Efficacy Study
This protocol describes a general workflow for evaluating the anticancer effect of an IGA formulation in a subcutaneous xenograft mouse model.[2][11]
-
Animal Model : Use immunocompromised mice (e.g., BALB/c nude mice) for human cancer cell line xenografts. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Tumor Cell Inoculation : Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of each mouse.[11]
-
Treatment Initiation : Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Saline control, Free IGA, IGA-Nanoformulation).
-
Drug Administration : Administer the treatments via a clinically relevant route, typically intravenous (tail vein) injection, at a predetermined dose and schedule (e.g., 5 mg/kg every three days).
-
Monitoring : Measure the tumor dimensions with calipers and the body weight of the mice 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²)/2.
-
Endpoint : At the end of the study (e.g., 21 days) or when tumors in the control group reach a predetermined size, euthanize the animals. Excise the tumors, weigh them, and fix them in formalin for subsequent histopathological analysis (e.g., H&E, Ki-67, TUNEL staining).[11]
Protocol 3: Pharmacokinetic (PK) Study
This protocol outlines the key steps for determining the pharmacokinetic profile of an IGA formulation in rats.[15]
-
Animal Model : Use healthy male Wistar or Sprague-Dawley rats with cannulated jugular veins for serial blood sampling.
-
Drug Administration : Administer a single bolus dose of the IGA formulation (e.g., 1 mg/mL) intravenously through the tail vein.
-
Blood Sampling : At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-injection, collect blood samples (~0.2 mL) from the jugular vein into heparinized tubes.
-
Plasma Preparation : Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis :
-
Precipitate plasma proteins by adding a solvent like acetonitrile.
-
Centrifuge and collect the supernatant.
-
Quantify the concentration of IGA in the plasma samples using a validated analytical method, such as UPLC-MS/MS.[15]
-
-
Data Analysis : Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters, including half-life (t½), area under the plasma concentration-time curve (AUC), clearance (CL), and volume of distribution (Vd).
References
- 1. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving aqueous solubility and antitumor effects by nanosized gambogic acid-mPEG2000 micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyaluronic acid-coated liposomes for enhanced in vivo efficacy of neogambogic acid via active tumor cell targeting and prolonged systemic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of cancer cell membrane-coated Gambogic acid-loaded pH-sensitive liposomes to enhance targeted anti-hepatocellular carcinoma effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo targeted delivery of nanoparticles for theranosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cationic lipid-based nanoparticles mediate functional delivery of acetate to tumor cells in vivo leading to significant anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systemic study of solvent-assisted active loading of gambogic acid into liposomes and its formulation optimization for improved delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. liposomes.ca [liposomes.ca]
- 11. Gambogic Acid-Loaded Polymeric Micelles for Improved Therapeutic Effect in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polymer-drug conjugates: revolutionizing nanotheranostic agents for diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polymer-Drug Conjugates: Recent Development in Clinical Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polymer-Drug Conjugates For Novel Molecular Targets - Page 3 [medscape.com]
- 15. Preparation of Neogambogic Acid Nanoliposomes and its Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Antitumor Effects of Isogambogic Acid in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid, a polyprenylated xanthone, has demonstrated significant potential as an anticancer agent. Its efficacy is substantially enhanced when used in combination with conventional chemotherapeutic drugs. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this compound with other chemotherapies. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate these promising combination therapies.
Synergistic Combinations and Mechanisms of Action
This compound and its derivatives have been shown to synergistically enhance the anticancer effects of several chemotherapeutic agents, including cisplatin (B142131), doxorubicin (B1662922), and docetaxel (B913). This synergy often stems from the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
Combination with Platinum-Based Drugs (e.g., Cisplatin)
When combined with cisplatin, Gambogic acid (a closely related compound) has been observed to increase the susceptibility of resistant lung cancer cells to the cytotoxic effects of cisplatin.[1] This is achieved, in part, by downregulating the expression of multidrug resistance-associated protein 2 (MRP2) and lung resistance protein (LRP).[1] The combination leads to enhanced apoptosis, as evidenced by increased levels of cleaved caspase-3 and Bax, and decreased levels of pro-caspase-9 and Bcl-2.[1]
Combination with Anthracyclines (e.g., Doxorubicin)
The combination of Gambogic acid with doxorubicin has been shown to synergistically induce apoptosis in ovarian cancer cells through a mechanism involving the generation of reactive oxygen species (ROS).[2] This ROS-mediated apoptosis is linked to the JNK signaling pathway.[2]
Combination with Taxanes (e.g., Docetaxel)
In gastrointestinal cancer cell lines, Gambogic acid exhibits a synergistic cytotoxic effect with docetaxel.[3][4] This combination enhances apoptosis and is associated with the decreased mRNA expression of genes related to docetaxel resistance, such as β-tubulin III and survivin.[4]
Sensitization to TRAIL-Induced Apoptosis
Gambogic acid can sensitize various cancer cells, including breast and renal cancer cells, to TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis.[5][6] This sensitization is mediated by promoting the crosstalk between extrinsic and intrinsic apoptotic pathways and by downregulating cellular FLICE (FADD-like IL-1β-converting enzyme)-inhibitory protein (cFLIPL).[5][6]
Data Presentation: In Vitro Efficacy
The following tables summarize the quantitative data on the synergistic effects of this compound (or Gambogic acid) in combination with other chemotherapies.
Table 1: Synergistic Effect of Gambogic Acid (GA) and Cisplatin (CDDP) on NSCLC Cell Viability [7]
| Cell Line | Treatment (48h) | IC50 (µM) |
| A549 | GA | 3.56 ± 0.36 |
| CDDP | 21.88 ± 3.21 | |
| NCI-H460 | GA | 4.05 ± 0.51 |
| CDDP | 25.76 ± 4.03 | |
| NCI-H1299 | GA | 1.12 ± 0.31 |
| CDDP | 25.21 ± 4.38 |
Table 2: Apoptosis Induction by Gambogic Acid (GA) and Cisplatin in A549/DDP Cells [1]
| Treatment (48h) | Apoptotic Rate (%) |
| Control | Not specified |
| GA (2 µM) | Increased |
| Cisplatin (10 µg/mL) | Increased |
| GA (2 µM) + Cisplatin (10 µg/mL) | Significantly Increased |
Table 3: Synergistic Cytotoxicity of Gambogic Acid (GA) and Docetaxel (Doc) in Gastrointestinal Cancer Cells [3]
| Cell Line | Treatment | IC50 | Combination Index (CI) |
| MKN-28 (Gastric) | GA | Not specified | Synergistic |
| Doc | Not specified | ||
| BGC-823 (Gastric) | GA | Not specified | Synergistic |
| Doc | Not specified | ||
| LOVO (Colorectal) | GA | Lowest IC50 | Synergistic |
| Doc | Not specified | ||
| SW-116 (Colorectal) | GA | Not specified | Synergistic |
| Doc | Most sensitive |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used in studies investigating the synergistic effects of Gambogic acid.[7][8]
Objective: To determine the cytotoxic effects of this compound alone and in combination with other chemotherapeutic agents on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Chemotherapeutic agent stock solution (e.g., Cisplatin in saline, Doxorubicin in water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both for 24, 48, or 72 hours.[9] Include untreated and vehicle (e.g., DMSO) controls.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) can be determined using dose-response curve analysis. The synergistic effect can be evaluated using the Combination Index (CI) method based on the Chou-Talalay method.[4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard flow cytometry procedures for apoptosis detection.[10][11]
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound alone or in combination.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: After drug treatment for the desired time, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Western Blot Analysis
This is a general protocol for Western blotting to analyze protein expression levels.[12][13]
Objective: To detect changes in the expression levels of proteins involved in apoptosis and signaling pathways (e.g., Caspases, Bcl-2 family proteins, NF-κB, p-JNK).
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Tumor Model
This protocol outlines the general steps for establishing and utilizing a xenograft model.[14][15]
Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with other chemotherapies.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line (e.g., A549, MDA-MB-231)
-
Matrigel (optional)
-
This compound formulation for in vivo use
-
Chemotherapeutic agent for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells during the exponential growth phase and resuspend them in sterile PBS or a mixture with Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (Vehicle control, this compound alone, chemotherapy alone, combination therapy).
-
Drug Administration: Administer the drugs according to the planned schedule, dosage, and route (e.g., intraperitoneal, intravenous, oral gavage).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways modulated by this compound combinations and a general experimental workflow.
References
- 1. Combination of gambogic acid with cisplatin enhances the antitumor effects on cisplatin-resistant lung cancer cells by downregulating MRP2 and LRP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic anti-proliferative effects of gambogic acid with docetaxel in gastrointestinal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic anti-proliferative effects of gambogic acid with docetaxel in gastrointestinal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gambogic acid sensitizes breast cancer cells to TRAIL-induced apoptosis by promoting the crosstalk of extrinsic and intrinsic apoptotic signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gambogic acid induces apoptosis and sensitizes TRAIL-mediated apoptosis through downregulation of cFLIPL in renal carcinoma Caki cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gambogic acid synergistically potentiates cisplatin-induced apoptosis in non-small-cell lung cancer through suppressing NF-κB and MAPK/HO-1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 11. scispace.com [scispace.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. youtube.com [youtube.com]
- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Isogambogic Acid Resistance Using Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid, a derivative of the natural compound gambogic acid, has demonstrated potent anti-cancer properties by inducing apoptosis and autophagy in various cancer cell lines. Its mechanism of action is linked to the modulation of key signaling pathways, including the activation of c-Jun N-terminal kinase (JNK) and the inhibition of Activating Transcription Factor 2 (ATF2) transcriptional activity.[1][2] The development of drug resistance, a common challenge in cancer therapy, can limit the clinical efficacy of promising compounds like this compound. Understanding the molecular mechanisms underlying this resistance is crucial for developing strategies to overcome it.
Lentiviral transduction is a powerful and versatile tool for investigating drug resistance mechanisms. By delivering genetic material into a wide range of cell types, lentiviruses can be used to stably overexpress or knockdown specific genes of interest, thereby allowing for the creation of cellular models of drug resistance. These models are invaluable for elucidating the signaling pathways involved in resistance and for screening for novel therapeutic strategies to circumvent it.
These application notes provide a comprehensive framework for utilizing lentiviral transduction to study this compound resistance. We will outline protocols for generating resistant cell lines through the overexpression of anti-apoptotic genes and drug efflux pumps, as well as through the knockdown of pro-apoptotic signaling components. Furthermore, we will detail the methodologies for characterizing the resistant phenotype and validating the molecular changes at the gene and protein level.
Proposed Mechanisms of this compound Resistance
Based on the known mechanisms of action of acetyl this compound, a closely related compound, and common drug resistance paradigms, we can hypothesize several potential mechanisms of resistance to this compound:
-
Alterations in the JNK/ATF2 Signaling Axis: Since the cytotoxic effects of acetyl this compound are dependent on JNK activity, downregulation of the JNK pathway or upregulation/mutation of its downstream target ATF2 could confer resistance.[1][2]
-
Overexpression of ABC Transporters: ATP-binding cassette (ABC) transporters are a family of membrane proteins that can actively efflux a wide variety of drugs from the cell, a common mechanism of multidrug resistance. Overexpression of transporters such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP) could reduce the intracellular concentration of this compound, thereby diminishing its efficacy.
-
Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) can render cells resistant to apoptosis-inducing agents like this compound.
Data Presentation
Table 1: Representative IC50 Values of Gambogic Acid and Acetyl this compound in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Gambogic Acid | 143B | Osteosarcoma | 0.37 ± 0.02 | [3] |
| Gambogic Acid | U2OS | Osteosarcoma | 0.32 ± 0.06 | [3] |
| Gambogic Acid | MG63 | Osteosarcoma | 0.51 ± 0.02 | [3] |
| Gambogic Acid | HOS | Osteosarcoma | 0.60 ± 0.11 | [3] |
| Gambogic Acid | BxPC-3 | Pancreatic Cancer | < 1.7 (48h) | [4] |
| Gambogic Acid | MIA PaCa-2 | Pancreatic Cancer | < 1.7 (48h) | [4] |
| Gambogic Acid | PANC-1 | Pancreatic Cancer | < 1.7 (48h) | [4] |
| Gambogic Acid | SW1990 | Pancreatic Cancer | < 1.7 (48h) | [4] |
| Acetyl this compound | SW1 | Melanoma | ~1.0 | [5] |
| Acetyl this compound | WM115 | Melanoma | 0.5 - 2.0 | [5] |
| Acetyl this compound | MEWO | Melanoma | 0.5 - 2.0 | [5] |
Note: Data for this compound is limited; therefore, values for the closely related compounds gambogic acid and acetyl this compound are presented as a proxy.
Experimental Protocols
Protocol 1: Lentiviral Production
This protocol describes the generation of lentiviral particles for gene overexpression or shRNA-mediated knockdown.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (containing the gene of interest or shRNA)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (DMEM with 10% FBS)
-
0.45 µm PES filter
Procedure:
-
Day 1: Seed HEK293T Cells: Seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Day 2: Transfection:
-
In a sterile tube, prepare the DNA mixture: 10 µg of transfer plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 500 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.
-
Carefully add the transfection complex dropwise to the HEK293T cells. Swirl the plate gently to distribute.
-
Incubate at 37°C with 5% CO₂.
-
-
Day 3 & 4: Harvest Virus:
-
At 48 hours post-transfection, collect the virus-containing supernatant into a sterile conical tube.
-
Add 10 mL of fresh complete medium to the plate and return it to the incubator.
-
At 72 hours, collect the supernatant again and pool it with the 48-hour collection.
-
Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm PES filter.
-
Aliquot the viral stock and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Lentiviral Transduction of Target Cells
This protocol details the infection of the target cancer cell line with the produced lentivirus.
Materials:
-
Target cancer cell line
-
Lentiviral stock
-
Complete growth medium
-
Polybrene (8 mg/mL stock)
-
Selection antibiotic (e.g., puromycin)
Procedure:
-
Day 1: Seed Target Cells: Seed the target cancer cells in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.
-
Day 2: Transduction:
-
Remove the old medium from the cells.
-
Add fresh complete medium containing Polybrene to a final concentration of 4-8 µg/mL.
-
Add the lentiviral stock to the cells at the desired Multiplicity of Infection (MOI). A typical starting range is MOI 1, 2, and 5.
-
Incubate at 37°C for 18-24 hours.
-
-
Day 3: Medium Change and Selection:
-
After incubation, remove the virus-containing medium and replace it with fresh complete medium.
-
Allow cells to recover for 24-48 hours before starting antibiotic selection. This allows time for the resistance gene to be expressed.
-
Add the appropriate concentration of the selection antibiotic (e.g., puromycin) to the medium. The optimal concentration should be determined beforehand with a kill curve.
-
-
Days 4-14: Selection and Expansion:
-
Continue to culture the cells in the presence of the selection antibiotic, changing the medium every 2-3 days.
-
Once the non-transduced control cells have all died, expand the resistant cell population for further experiments.
-
Protocol 3: Cell Viability (MTT) Assay
This assay is used to determine the IC50 of this compound in the parental and transduced cell lines.
Materials:
-
Parental and transduced cancer cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Day 1: Seed Cells: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Day 2: Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the cells and add 100 µL of medium containing different concentrations of this compound. Include a vehicle-only control.
-
-
Day 4: MTT Assay:
-
After 48 hours of incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at room temperature.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle-only control and plot a dose-response curve to determine the IC50 value.
-
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Parental and transduced cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Day 1: Seed Cells: Seed cells in 6-well plates and allow them to adhere overnight.
-
Day 2: Drug Treatment: Treat cells with this compound at a concentration around the IC50 value for 24-48 hours.
-
Day 3: Cell Staining:
-
Collect both floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Protocol 5: Western Blot Analysis
This protocol is for validating the overexpression or knockdown of the target protein.
Materials:
-
Parental and transduced cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the protein of interest and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine the protein concentration using the BCA assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature and then incubate with the primary antibody overnight at 4°C.[2] Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1]
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Protocol 6: Quantitative Real-Time PCR (qPCR)
This protocol is for validating the overexpression or knockdown of the target gene at the mRNA level.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from parental and transduced cells and reverse transcribe it into cDNA.[6]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, primers, and cDNA template.[7]
-
qPCR Run: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).[8]
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.[9]
Visualization of Pathways and Workflows
Caption: Proposed JNK/ATF2 signaling pathway in response to this compound and potential resistance mechanisms.
Caption: Experimental workflow for generating and characterizing this compound resistant cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 3. Exploration of the antitumor effect and mechanism of gambogic acid on osteosarcoma through network pharmacology and experimental pharmacology study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stackscientific.nd.edu [stackscientific.nd.edu]
- 7. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. clyte.tech [clyte.tech]
Application Notes and Protocols: Isogambogic Acid in Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid (IGA) and its related compounds, such as Gambogic acid (GA) and Acetyl this compound (AIGA), are caged xanthones derived from the resin of the Garcinia hanburyi tree.[1][2] These natural products have garnered significant interest in the field of drug discovery due to their potent biological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[2][3] Notably, they exhibit cytotoxicity against a wide array of cancer cell lines by modulating multiple critical signaling pathways.[4][5] Their multifaceted mechanism of action makes them valuable tool compounds for screening and compelling lead candidates for the development of novel therapeutics.[4][6]
This document provides an overview of the applications of this compound and its analogues in drug discovery, summarizes key quantitative data, and offers detailed protocols for its experimental evaluation.
Mechanism of Action & Key Signaling Pathways
This compound and its derivatives exert their biological effects by targeting several key signaling cascades involved in cell proliferation, apoptosis, and inflammation.
-
Induction of Apoptosis and Autophagy: A primary mechanism is the induction of programmed cell death. In melanoma cells, Acetyl this compound activates the JNK/c-Jun pathway while inhibiting ATF2 transcriptional activities, leading to apoptosis.[7][8] In glioma cells, this compound activates the AMPK-mTOR pathway, which triggers autophagic cell death.[9] It can also induce apoptosis-independent autophagy in non-small-cell lung carcinoma (NSCLC) cells.[10]
-
Inhibition of Pro-Survival Pathways: The compounds are potent inhibitors of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[1][11] By preventing the activation of IKK and the subsequent nuclear translocation of p65, they down-regulate the expression of numerous NF-κB target genes involved in anti-apoptosis (Bcl-2, Bcl-xL), proliferation (cyclin D1), and invasion (MMP-9).[1] Furthermore, modulation of the PI3K/Akt and Notch signaling pathways has been observed in various cancer models.[6][12]
-
Other Mechanisms: Gambogic acid has been identified as an inhibitor of the ubiquitin-proteasome system (UPS) and has been shown to bind to the transferrin receptor, which can potentiate TNF-induced apoptosis.[1][5]
Below are diagrams illustrating some of the core signaling pathways modulated by this compound and its derivatives.
Quantitative Data Summary
The following tables summarize the cytotoxic and anti-tumor activities of this compound and its derivatives across various cancer cell lines and in vivo models.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values) The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC₅₀ values are highly dependent on the cell line and assay method used.[13][14]
| Compound | Cell Line(s) | Cancer Type | IC₅₀ (µM) | Assay Duration | Reference(s) |
| Gambogic Acid | U2Os | Osteosarcoma | ~0.25 | 48 h | [15] |
| Gambogic Acid | 143B | Osteosarcoma | ~0.40 | 48 h | [15] |
| Gambogic Acid | MG63 | Osteosarcoma | ~0.80 | 48 h | [15] |
| Gambogic Acid | HOS | Osteosarcoma | > 1.0 | 48 h | [15] |
| Gambogic Acid Derivative (3e) | Bel-7402 | Hepatocellular Carcinoma | 0.045 | Not Specified | [4] |
| Gambogic Acid Derivative (3e) | HepG2 | Hepatocellular Carcinoma | 0.067 | Not Specified | [4] |
| Acetyl this compound | SW1 | Melanoma | ~1.0 (90% viability reduction) | 20 h | [7] |
Table 2: In Vivo Anti-Tumor Efficacy In vivo studies typically utilize xenograft models where human cancer cells are implanted into immunocompromised mice.[16]
| Compound | Cell Line | Animal Model | Dosage & Administration | Outcome | Reference(s) |
| Isogambogenic Acid | U87 | Nude Mice (Xenograft) | Not Specified | Inhibited glioma growth in vivo | [9] |
| Gambogic Acid | NCI-H1993 | Athymic Nude Mice | 10-30 mg/kg, i.p. daily | Dose-dependent tumor inhibition | [16] |
| Gambogic Acid | C6 | Rats | i.v. injection daily for 2 weeks | Significant reduction in tumor volumes | [16] |
| Gambogic Acid | A375 | Mice (Xenograft) | 100 mg/kg, i.p. | ~40% reduction in tumor burden | [4] |
Experimental Protocols & Workflows
General Experimental Workflow
The screening and validation of this compound typically follow a multi-stage process, starting with in vitro assays to determine cytotoxicity and mechanism, followed by in vivo studies to confirm efficacy.
Protocol 4.1: Cell Viability Assessment (MTT Assay)
This protocol determines the cytotoxic effects of a compound by measuring the metabolic activity of cells.[17]
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (IGA) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of IGA in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[18]
Protocol 4.2: Apoptosis Assessment (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][17]
Materials:
-
6-well tissue culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to ~70-80% confluency. Treat the cells with IGA at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation (1,500 rpm for 5 minutes).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 4.3: Western Blot Analysis
This protocol is used to detect changes in the expression or phosphorylation state of specific proteins within a signaling pathway.[7][9]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-cleaved-caspase-3, anti-p65, anti-β-actin)[7][12]
-
HRP-conjugated secondary antibody
-
ECL reagent and imaging system
Procedure:
-
Cell Lysis: After treatment with IGA, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Detect the protein bands using an ECL reagent and an imaging system. Quantify band intensity relative to a loading control like β-actin.
Conclusion
This compound and its derivatives are potent natural compounds with significant potential in oncology drug discovery. Their ability to induce apoptosis and autophagy through the modulation of multiple key pathways, including JNK, AMPK-mTOR, and NF-κB, makes them valuable tools for cancer research. The protocols and data presented here provide a framework for researchers to screen and characterize the anti-tumor effects of these compounds, facilitating the exploration of their therapeutic potential.
References
- 1. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gambogic acid affects high glucose-induced apoptosis and inflammation of retinal endothelial cells through the NOX4/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gambogic acid is cytotoxic to cancer cells through inhibition of the ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unravelling the Therapeutic Potential of Gambogic Acid: Deciphering Its Molecular Mechanism of Action and Emerging Role as an Anticancer Xanthone [gavinpublishers.com]
- 7. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isogambogenic acid induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent Anti-Inflammatory and Antiproliferative Effects of Gambogic Acid in a Rat Model of Antigen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gambogic Acid Induces Apoptosis of Non-Small Cell Lung Cancer (NSCLC) Cells by Suppressing Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploration of the antitumor effect and mechanism of gambogic acid on osteosarcoma through network pharmacology and experimental pharmacology study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Evaluation of Isogambogic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid is a polyprenylated xanthone (B1684191) natural product derived from the gamboge resin of the Garcinia hanburyi tree.[1] It, along with its close analog gambogic acid, has garnered significant interest in oncology research due to its potent anti-tumor activities.[1][2] Preclinical studies have demonstrated that this compound and related compounds can induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways essential for cancer cell proliferation and survival.[3][4] Its mechanisms of action often involve the modulation of pathways such as PI3K/Akt/mTOR and the activation of c-Jun NH2-terminal kinase (JNK).[5][6]
These application notes provide a comprehensive guide for the preclinical evaluation of this compound, offering detailed protocols for key in vitro and in vivo experiments. The methodologies and data presentation formats are designed to facilitate the systematic investigation of its anti-neoplastic potential.
Section 1: In Vitro Preclinical Evaluation
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic effects of this compound and calculate its half-maximal inhibitory concentration (IC50).
Experimental Protocol:
-
Cell Plating: Seed cancer cells (e.g., melanoma, glioma, or lung carcinoma cell lines) in a 96-well plate at a density that will achieve 70-80% confluency after 24 hours.[3][7]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. After 24 hours of cell adherence, replace the existing medium with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle-only (e.g., DMSO) well as a negative control.[7]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[7]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Data Presentation:
| Cancer Cell Line | Cancer Type | This compound IC50 (µM) | Assay Duration (h) |
| SW1 | Melanoma | ~1.0[5] | 20[5] |
| U87 | Glioma | (Hypothetical Data) | 48 |
| U251 | Glioma | (Hypothetical Data) | 48 |
| A549 | Lung Cancer | (Hypothetical Data) | 24 |
| H460 | Lung Cancer | (Hypothetical Data) | 24 |
Apoptosis Induction Analysis
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[8]
Experimental Protocol:
-
Cell Treatment and Lysis: Treat 1-5 x 10⁶ cells with this compound at desired concentrations (e.g., 1x and 2x the IC50 value) for a specified time. Include an untreated control.[9]
-
Pellet the cells and resuspend them in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[9]
-
Centrifuge at 10,000 x g for 1 minute at 4°C and transfer the supernatant (cytosolic extract) to a fresh tube.[9]
-
Determine protein concentration and normalize all samples to 50-200 µg of protein per 50 µL of lysis buffer.[9]
-
Assay Reaction: Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each 50 µL sample in a 96-well plate.[9]
-
Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA at 4 mM) to each well to a final concentration of 200 µM.[9]
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light.[9][10]
-
Measure the absorbance at 400-405 nm using a microplate reader.[10][11]
-
Analysis: Calculate the fold-increase in caspase-3 activity by comparing the results from treated samples to the untreated control.
Data Presentation:
| Cell Line | Treatment Group | Absorbance (405 nm) | Fold Increase in Caspase-3 Activity |
| U87 | Control (Vehicle) | (Hypothetical Data) | 1.0 |
| U87 | This compound (IC50) | (Hypothetical Data) | (Calculated Value) |
| U87 | This compound (2x IC50) | (Hypothetical Data) | (Calculated Value) |
| A549 | Control (Vehicle) | (Hypothetical Data) | 1.0 |
| A549 | This compound (IC50) | (Hypothetical Data) | (Calculated Value) |
| A549 | This compound (2x IC50) | (Hypothetical Data) | (Calculated Value) |
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium (B1200493) iodide (PI) to stain DNA and flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any cell cycle arrest induced by this compound.[4]
Experimental Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation:
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Vehicle) | (Hypothetical Data) | (Hypothetical Data) | (Hypothetical Data) |
| This compound (0.5x IC50) | (Hypothetical Data) | (Hypothetical Data) | (Hypothetical Data) |
| This compound (1x IC50) | (Hypothetical Data) | (Hypothetical Data) | (Hypothetical Data) |
| This compound (2x IC50) | (Hypothetical Data) | (Hypothetical Data) | (Hypothetical Data) |
Mechanism of Action: Protein Expression Analysis (Western Blot)
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis (e.g., Bcl-2 family proteins) and key signaling pathways (e.g., PI3K/Akt).[6][12][13]
Experimental Protocol:
-
Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse in ice-cold lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[7][14]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[12]
-
Protein Quantification: Determine the protein concentration using a BCA assay.[12]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Denature the samples by boiling at 95-100°C for 5-10 minutes.[12]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel for separation.[12] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13] Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-Bcl-2, anti-Bax, anti-GAPDH) overnight at 4°C.[12][13]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7][12]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[7]
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation:
| Target Protein | Treatment Group | Relative Protein Expression (Normalized to Loading Control) |
| p-Akt (Ser473) | Control | 1.00 |
| p-Akt (Ser473) | This compound (IC50) | (Hypothetical Value) |
| Total Akt | Control | 1.00 |
| Total Akt | This compound (IC50) | (Hypothetical Value) |
| Bcl-2 | Control | 1.00 |
| Bcl-2 | This compound (IC50) | (Hypothetical Value) |
| Bax | Control | 1.00 |
| Bax | This compound (IC50) | (Hypothetical Value) |
Section 2: In Vivo Preclinical Evaluation
Xenograft Tumor Model
This protocol describes how to establish and use a xenograft mouse model to evaluate the in vivo anti-tumor efficacy of this compound.[15]
Experimental Protocol:
-
Animal Acclimatization: Use immunocompromised mice (e.g., athymic nude or NOD/SCID). Allow them to acclimatize to the facility for at least one week before the experiment begins.[15]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS/Matrigel) into the flank of each mouse.[15]
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomly assign mice into treatment and control groups (n=8-10 mice per group).[15]
-
Drug Administration: Prepare this compound in a suitable vehicle. Administer the compound to the treatment groups via a clinically relevant route (e.g., intraperitoneal (i.p.) or intravenous (i.v.) injection) according to a predetermined schedule (e.g., daily or every other day). The control group should receive the vehicle only.[15]
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.[15]
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a specific size), euthanize the mice.
-
Ex Vivo Analysis: Excise the tumors, weigh them, and process them for further analysis such as immunohistochemistry (IHC) or Western blot to assess target modulation.[15]
Data Presentation:
| Treatment Group | Number of Mice (n) | Average Tumor Volume at Endpoint (mm³) ± SEM | Average Tumor Weight at Endpoint (g) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | (Hypothetical Data) | (Hypothetical Data) | 0 |
| This compound (10 mg/kg) | 10 | (Hypothetical Data) | (Hypothetical Data) | (Calculated Value) |
| This compound (20 mg/kg) | 10 | (Hypothetical Data) | (Hypothetical Data) | (Calculated Value) |
| Positive Control (e.g., Cisplatin) | 10 | (Hypothetical Data) | (Hypothetical Data) | (Calculated Value) |
Section 3: Visualizations and Workflows
Caption: Proposed anti-cancer signaling pathways of this compound.
Caption: General experimental workflow for in vitro analysis.
Caption: Workflow for in vivo xenograft study.
References
- 1. Anticancer activity and underlying mechanism of neogambogic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gambogenic acid induces cell growth inhibition, cell cycle arrest and metastasis inhibition in choroidal melanoma in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isogambogenic acid induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mpbio.com [mpbio.com]
- 9. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 10. biogot.com [biogot.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Note: Isogambogic Acid-Induced Cell Cycle Arrest Analysis by Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Isogambogic acid, a polyprenylated xanthone (B1684191) derived from the resin of the Garcinia hanburyi tree, has garnered significant interest in oncological research. As a potent bioactive compound, it exhibits promising anti-tumor properties, including the induction of apoptosis and the inhibition of cell proliferation. A key mechanism underlying its anti-proliferative effects is the induction of cell cycle arrest, a critical process that halts the division of cancer cells and can ultimately lead to cell death.
This application note provides a detailed protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry with propidium (B1200493) iodide (PI) staining. Additionally, it summarizes quantitative data on the effects of the closely related compound, Gambogic acid, on cell cycle distribution and delineates the associated signaling pathways. This information serves as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Principle of Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a widely used and reliable method for analyzing the distribution of cells throughout the different phases of the cell cycle.[1] PI is a fluorescent intercalating agent that stoichiometrically binds to the major groove of double-stranded DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Because PI cannot cross the membrane of live cells, cells must first be fixed and permeabilized, typically with ethanol, to allow the dye to enter and stain the nuclear DNA.[1]
The cell cycle is comprised of four distinct phases:
-
G0/G1 Phase: Cells are in a resting state (G0) or are preparing for DNA synthesis (G1) and have a diploid (2N) DNA content.
-
S Phase: Cells are actively replicating their DNA, resulting in a DNA content between 2N and 4N.
-
G2/M Phase: Cells have completed DNA replication (G2) and are preparing for or are in mitosis (M), possessing a tetraploid (4N) DNA content.
When analyzed by flow cytometry, a histogram of fluorescence intensity versus cell count will display distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population situated between these two peaks. Treatment with a compound like this compound that induces cell cycle arrest will cause a shift in this distribution, with an accumulation of cells in a specific phase.
Data Presentation
The following tables summarize the quantitative data on the effects of Gambogic acid, a close structural analog of this compound, on the cell cycle distribution of BGC-823 human gastric carcinoma cells. This data provides a strong predictive model for the effects of this compound.
Table 1: Effect of Gambogic Acid Concentration on Cell Cycle Distribution
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55.8 | 32.1 | 12.1 |
| 0.5 µM Gambogic Acid | 48.2 | 28.5 | 23.3 |
| 1.0 µM Gambogic Acid | 35.6 | 20.3 | 44.1 |
| 2.0 µM Gambogic Acid | 20.1 | 15.2 | 64.7 |
Data is representative of studies on Gambogic acid in BGC-823 cells and is intended to illustrate the expected effects of this compound.
Table 2: Time-Course Effect of Gambogic Acid (1.0 µM) on Cell Cycle Distribution
| Treatment Time | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 h (Control) | 55.8 | 32.1 | 12.1 |
| 12 h | 45.3 | 30.5 | 24.2 |
| 24 h | 35.6 | 20.3 | 44.1 |
| 48 h | 22.4 | 13.8 | 63.8 |
Data is representative of studies on Gambogic acid in BGC-823 cells and is intended to illustrate the expected effects of this compound.
Signaling Pathway of this compound-Induced G2/M Arrest
This compound is proposed to induce G2/M phase cell cycle arrest by modulating the activity of key regulatory proteins. Based on studies with the closely related Gambogic acid, the mechanism involves the inhibition of the CDK-activating kinase (CAK), CDK7.[1][2] This inhibition leads to a cascade of events that ultimately prevents the activation of the CDC2/p34 (also known as CDK1)-Cyclin B1 complex, which is essential for the G2 to M phase transition.
References
Troubleshooting & Optimization
How to improve Isogambogic acid solubility for cell culture
Welcome to the technical support center for Isogambogic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful application of this compound in your research.
Troubleshooting Guides
This section addresses specific issues you may encounter when working with this compound, from solubility problems to inconsistent experimental results.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation upon dilution in aqueous media | - The solubility limit in the aqueous medium has been exceeded.- The stock solution was not added to the medium with sufficient mixing.- The final concentration of the organic solvent is too low to maintain solubility. | - Perform a serial dilution of the stock solution in your cell culture medium rather than a single large dilution.- Add the stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or stirring to ensure rapid and uniform mixing.- Ensure the final concentration of this compound is within the low micromolar range, as this is the typical effective concentration.[1] |
| Inconsistent or lower-than-expected bioactivity | - Degradation of this compound in the stock solution.- Instability of the compound in the cell culture medium over the course of the experiment.- Multiple freeze-thaw cycles of the stock solution. | - Prepare fresh stock solutions regularly, ideally every 1-2 months.- Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.- For long-duration experiments, consider replenishing the media with freshly diluted this compound at appropriate intervals.- Verify the integrity of your compound using analytical methods like HPLC if you suspect degradation. |
| Stock solution appears cloudy or contains crystals | - The compound has not fully dissolved in the solvent.- The solvent may have absorbed moisture, reducing its solvating power. | - Ensure you are using anhydrous (dry) DMSO.- Gentle warming of the solution to 37°C and brief sonication in an ultrasonic bath can aid in complete dissolution.- If the compound has been stored for an extended period, it may have absorbed moisture. Using a fresh vial is recommended. |
| High background toxicity in cell culture | - The final concentration of the solvent (e.g., DMSO) is too high.- The this compound concentration is too high for the specific cell line. | - Ensure the final concentration of DMSO in the cell culture medium is kept as low as possible, typically below 0.5% (v/v), and always include a vehicle control (media with the same final concentration of DMSO) in your experiments.- Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and its analogs for cell culture applications. It is crucial to use anhydrous DMSO to ensure the best solubility and stability.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the solid this compound in anhydrous DMSO to a desired concentration, for example, 10 mM. If you encounter difficulty in dissolving the compound, gentle warming at 37°C and/or brief sonication can be applied. For the related compound gambogic acid, a solubility of greater than 10 mM in DMSO has been reported.
Q3: How should I store the this compound stock solution?
A3: It is recommended to store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C. This will help to avoid repeated freeze-thaw cycles which can lead to compound degradation. When stored properly, stock solutions can be stable for several months.
Q4: What is the stability of this compound in cell culture medium?
A4: The stability of this compound in aqueous cell culture medium has not been extensively reported and can be influenced by factors such as pH and the presence of other components in the media.[2][3][4][5] It is advisable to prepare working solutions fresh for each experiment by diluting the stock solution into the cell culture medium immediately before use. For longer experiments, replacing the medium with a freshly prepared solution may be necessary to maintain the desired concentration of the active compound. The parent compound, gambogic acid, has been shown to be stable in aprotic solvents like acetone (B3395972) and acetonitrile (B52724) but can be unstable in protic solvents like methanol, especially under alkaline conditions.[6]
Q5: What is the mechanism of action of this compound?
A5: this compound and its derivatives have been shown to induce apoptosis in cancer cells.[1] The mechanism of action involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway and the inhibition of the activating transcription factor 2 (ATF2).[1][7][8] Additionally, related compounds like gambogic acid have been found to inhibit the NF-κB signaling pathway and modulate the expression of Bcl-2 family proteins, leading to the activation of caspases and programmed cell death.[9][10][11]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex the solution until the solid is completely dissolved.
-
If dissolution is slow, gently warm the solution in a 37°C water bath or sonicate for a few minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use sterile amber tubes or cryovials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solution and Treatment of Cells
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
-
Cells plated at the desired density
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into pre-warmed sterile cell culture medium to achieve the desired final concentration for your experiment (typically in the low micromolar range).
-
Important: Add the this compound stock solution to the medium while gently vortexing or pipetting up and down to ensure rapid and uniform mixing. This helps to prevent precipitation.
-
Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level for your specific cell line (generally <0.5%).
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the treated samples.
-
Remove the existing medium from your plated cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration.
Visualizations
This compound Preparation Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Simplified Signaling Pathway of this compound-Induced Apoptosis
Caption: Key signaling events in this compound-induced apoptosis.
References
- 1. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. nucleusbiologics.com [nucleusbiologics.com]
- 6. Stability and cytotoxicity of gambogic acid and its derivative, gambogoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 8. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. The mechanism of neogambogic acid-induced apoptosis in human MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Isogambogic acid precipitation in aqueous solutions
Welcome to the Technical Support Center for Isogambogic Acid. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the precipitation of this compound (IGA) and its derivatives in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture media?
This compound, like its parent compound Gambogic acid (GA), is a lipophilic molecule with extremely low solubility in water.[1][2] When a concentrated stock solution, typically made in an organic solvent like DMSO or ethanol (B145695), is diluted into an aqueous environment, the solvent concentration drops dramatically. This shift in polarity causes the compound to exceed its solubility limit in the aqueous phase, leading to rapid precipitation.
Q2: What is the actual aqueous solubility of this compound?
Q3: What solvents are recommended for preparing a stock solution of this compound?
This compound and its analogs are soluble in several organic solvents. For biological experiments, DMSO and ethanol are most commonly used.[3][4]
-
Dimethyl sulfoxide (B87167) (DMSO): Solubility of Gambogic acid is reported to be ≥22.45 mg/mL.[3]
-
Ethanol (EtOH): Solubility of Gambogic acid is reported to be ≥48.2 mg/mL.[3]
-
Other suitable solvents include DMF, acetone, chloroform, and ethyl acetate.[5]
It is crucial to prepare a high-concentration stock solution to minimize the volume of organic solvent added to your aqueous system.
Q4: Can I adjust the pH of my aqueous solution to improve this compound solubility?
Yes, pH adjustment can be an effective strategy. This compound contains a carboxylic acid group, making it a weak acid. In solutions with a pH above its pKa, the carboxylic acid group will deprotonate, forming a more soluble carboxylate salt. While the exact pKa of this compound is not widely published, increasing the pH of the aqueous buffer (e.g., to pH 7.4 or higher) will generally increase its solubility.
Q5: For in vivo studies or long-term experiments, are there better options than co-solvents?
For applications requiring stable, long-circulating formulations, advanced drug delivery systems are highly recommended. These methods encapsulate the drug, protecting it from precipitation and improving its pharmacokinetic profile. Notable examples include:
-
Polymeric Micelles: Conjugating Gambogic acid with polymers like methoxy (B1213986) poly(ethylene glycol) (mPEG) can increase aqueous solubility by over 270,000-fold.[1]
-
Liposomes: Solvent-assisted loading technologies can encapsulate Gambogic acid into liposomes for improved stability and delivery.
-
Nanoparticles: Formulating the drug into solid lipid nanoparticles or other polymeric nanoparticles can enhance stability and targeting.[6]
Physicochemical Properties
The table below summarizes key properties of this compound and related compounds.
| Property | This compound | Acetyl this compound | Gambogic Acid |
| Molecular Formula | C₃₈H₄₄O₈[7] | C₄₀H₄₆O₉[8] | C₃₈H₄₄O₈[9] |
| Molecular Weight | 628.75 g/mol [7] | 670.8 g/mol [8] | 628.75 g/mol [3] |
| Aqueous Solubility | Very Low (<0.5 µg/mL, estimated) | Very Low | <0.5 µg/mL[1] |
| Organic Solvents | DMSO, Acetone, Chloroform[5] | Not specified | DMSO (≥22.45 mg/mL), Ethanol (≥48.2 mg/mL)[3] |
Troubleshooting Guide: Preventing Precipitation
Problem: A precipitate is observed immediately after diluting a stock solution of this compound into an aqueous medium (e.g., PBS, cell culture media).
This workflow outlines a systematic approach to resolving precipitation issues.
Caption: A troubleshooting workflow for addressing this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes how to prepare a standard stock solution for in vitro experiments.
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable microfuge tube or vial.
-
Solvent Addition: Add the required volume of sterile, anhydrous DMSO or 100% ethanol to achieve a high concentration (e.g., 10-20 mM). Vendor data suggests solubility for the related Gambogic acid is high in these solvents (e.g., >22 mg/mL in DMSO).[3]
-
Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C for 5-10 minutes or use an ultrasonic bath to ensure complete dissolution.[3]
-
Storage: Aliquot the clear stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. The stock solution should be stable for several months when stored properly.[3][5]
Protocol 2: Preventing Precipitation in Aqueous Solutions using a Co-solvent System
This method aims to maintain solubility by ensuring a sufficient concentration of an organic co-solvent in the final aqueous solution.
-
Pre-warm Buffer: Warm your aqueous buffer (e.g., PBS, cell culture media) to the experimental temperature (e.g., 37°C).
-
Prepare Intermediate Dilution (Optional): If a large dilution is required, make an intermediate dilution of your stock in the same organic solvent.
-
Vortexing Dilution: While vigorously vortexing the aqueous buffer, add the stock solution drop-by-drop. This rapid mixing is critical to prevent localized high concentrations of IGA that can nucleate precipitation.
-
Final Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is sufficient to maintain solubility but non-toxic to your system. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines. For example, a 1:1000 dilution of a DMSO stock results in 0.1% final DMSO concentration.
-
Visual Inspection: After addition, visually inspect the solution against a dark background to ensure it is clear and free of any precipitate.
Protocol 3: Example of an Advanced Formulation - Preparation of GA-mPEG₂₀₀₀ Micelles
For applications demanding high aqueous stability, creating polymeric micelles is a powerful technique. This protocol is a summary of a published method for Gambogic acid.[1]
Caption: Workflow for preparing Gambogic acid-polymer conjugate micelles.
-
Conjugation: Gambogic acid (GA) is chemically conjugated to a hydrophilic polymer, such as methoxy poly(ethylene glycol) with a molecular weight of 2000 Da (mPEG₂₀₀₀), through an ester linkage.
-
Dissolution & Film Formation: The resulting amphiphilic GA-mPEG₂₀₀₀ conjugate is dissolved in an organic solvent. The solvent is then removed under vacuum to create a thin drug-polymer film.
-
Hydration & Self-Assembly: The film is hydrated with an aqueous solution (e.g., saline or PBS) under gentle agitation. The amphiphilic conjugates spontaneously self-assemble into nanosized micelles. The hydrophobic GA forms the core, while the hydrophilic mPEG chains form the outer shell, rendering the entire structure water-soluble.
-
Result: This process results in a clear, transparent solution of GA-mPEG₂₀₀₀ micelles with significantly enhanced aqueous solubility.[1]
Comparison of Solubility Enhancement Techniques
| Method | Description | Fold-Increase in Solubility (Example) | Best For |
| Co-solvent | Mixing water with a miscible organic solvent (e.g., ethanol, DMSO). | ~500-fold (0.25 mg/mL in 1:3 EtOH:PBS vs <0.5 µg/mL in water)[4] | Quick in vitro experiments, initial screening. |
| pH Adjustment | Increasing pH of the aqueous buffer to deprotonate the carboxylic acid group. | Dependent on pH and pKa | In vitro assays where buffer pH can be controlled. |
| Polymeric Micelles | Self-assembly of drug-polymer conjugates into core-shell nanostructures. | ~270,000-fold (135.8 mg/mL for GA-mPEG₂₀₀₀ micelles)[1] | In vivo studies, long-term stability, high-dose delivery. |
Biological Mechanism Context: JNK/ATF2 Signaling
Understanding the mechanism of action can be as important as solving formulation issues. Acetyl this compound has been shown to exert its anti-cancer effects by modulating the JNK signaling pathway.[10][11]
Caption: Simplified JNK/ATF2 signaling pathway modulated by this compound.
References
- 1. Improving aqueous solubility and antitumor effects by nanosized gambogic acid-mPEG2000 micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | CAS 149655-52-7 | ScreenLib [screenlib.com]
- 6. Design and In Vitro Evaluation of Gambogic Acid-Conjugated Stearic Acid Solid Lipid Nanoparticles for Transferrin Receptor-Mediated Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS: 149655-52-7 | ChemNorm [chemnorm.com]
- 8. Acetyl this compound | C40H46O9 | CID 6857789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Gambogic Acid | C38H44O8 | CID 9852185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Isogambogic acid in different solvents and media
Welcome to the Technical Support Center for Isogambogic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and generalized experimental protocols to assist in your research.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. Therefore, the information provided is largely based on the stability of its close structural analog, gambogic acid, and general principles of pharmaceutical stability testing. Researchers should perform their own stability studies to determine the precise stability of this compound under their specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation of this compound in Aqueous Media | This compound is a hydrophobic compound with poor water solubility. | - Use a co-solvent such as DMSO, ethanol, or acetone (B3395972) to initially dissolve the compound before adding it to the aqueous medium. - Consider the use of solubility enhancers like cyclodextrins or formulating into nanoparticles or liposomes.[1] |
| Inconsistent Results in Potency Assays | Degradation of this compound in the assay medium or stock solution. | - Prepare fresh stock solutions in a suitable, stable solvent. - Minimize the exposure of the compound to light and elevated temperatures. - Evaluate the stability of this compound in your specific assay buffer and timeframe. |
| Appearance of Unknown Peaks in HPLC Analysis | Degradation of this compound. | - Conduct forced degradation studies (acidic, basic, oxidative, thermal, photolytic conditions) to identify potential degradation products.[2] - Ensure the HPLC method is stability-indicating, meaning it can separate the intact drug from its degradation products. |
| Loss of Compound in Stock Solution Over Time | Instability in the chosen solvent or improper storage. | - Store stock solutions at -20°C or -80°C. General guidelines suggest stability for 1-6 months at these temperatures, but this should be experimentally verified.[3] - Avoid repeated freeze-thaw cycles.[3] - For solutions stored at -20°C for over a month, re-examination of efficacy is recommended.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: this compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] For long-term storage of solutions, DMSO is commonly used. However, the stability in any given solvent should be experimentally determined for your specific storage conditions and duration.
Q2: How stable is this compound in different pH conditions?
Q3: Is this compound sensitive to light?
A3: Many natural compounds, particularly those with chromophores, are susceptible to photodegradation. It is best practice to protect solutions of this compound from light.[5] Photostability studies should be conducted according to ICH Q1B guidelines if the compound is being developed as a drug product.[6]
Q4: What is the thermal stability of this compound?
A4: this compound in its solid (powder) form is generally stable, with recommended storage at -20°C for up to 3 years or at 4°C for up to 2 years.[3] In solution, thermal stability will depend on the solvent and temperature. Thermal degradation studies are crucial to understand its stability profile at different temperatures.[7]
Q5: How can I perform a forced degradation study for this compound?
A5: A forced degradation study involves subjecting the compound to various stress conditions more severe than accelerated stability conditions.[8] This includes acidic and basic hydrolysis, oxidation, thermal stress, and photolysis. The goal is to generate degradation products to develop and validate a stability-indicating analytical method.[2] Detailed, generalized protocols are provided below.
Data Summary
Due to the lack of specific quantitative stability data for this compound, the following tables are illustrative and based on general knowledge of related compounds and typical outcomes of stability studies. These are not experimental results for this compound and should be used as a general guide only.
Table 1: Illustrative Solubility and General Stability of this compound in Common Solvents
| Solvent | Solubility | General Stability (at Room Temperature, Protected from Light) |
| DMSO | Soluble[3] | Generally stable for short periods; long-term storage should be at low temperatures. |
| Acetone | Soluble[3] | Gambogic acid is reported to be stable. |
| Acetonitrile (B52724) | Not specified, but likely soluble | Gambogic acid is reported to be stable.[9] |
| Chloroform | Soluble[3] | Gambogic acid is reported to be stable.[9] |
| Dichloromethane | Soluble[3] | Likely stable for short periods. |
| Ethyl Acetate | Soluble[3] | Likely stable for short periods. |
| Methanol | Not specified, but likely soluble | Gambogic acid is unstable, especially with the addition of alkalis.[9] |
| Water | Poorly soluble | Expected to be unstable, especially at non-neutral pH. |
Table 2: Illustrative Forced Degradation Profile for a Xanthone Compound (like this compound)
| Stress Condition | Typical Reagents and Conditions | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Potential degradation |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Significant degradation likely |
| Oxidation | 3% H₂O₂ at room temperature for 24h | Potential degradation |
| Thermal Degradation | Solid and solution at 80°C for 7 days | Degradation likely, especially in solution |
| Photodegradation | Exposure to UV and visible light (ICH Q1B) | Degradation possible |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on this compound to understand its degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent where it is known to be stable (e.g., acetonitrile or a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final drug concentration of 100 µg/mL. Incubate at 60°C for up to 24 hours. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final drug concentration of 100 µg/mL. Incubate at 60°C for up to 24 hours. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide to a final drug concentration of 100 µg/mL. Store at room temperature, protected from light, for up to 24 hours. Withdraw samples at various time points and dilute with mobile phase.
-
Thermal Degradation:
-
In Solution: Place the stock solution in a temperature-controlled oven at 80°C for up to 7 days. Withdraw samples at various time points.
-
Solid State: Place the solid powder of this compound in an oven at 80°C for up to 7 days. At each time point, weigh an appropriate amount of the solid, dissolve it in the mobile phase to a known concentration, and analyze.
-
-
Photostability: Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
Analyze all samples using a suitable analytical technique, typically a stability-indicating HPLC method with UV or MS detection.
-
The method should be able to separate the parent this compound peak from all degradation product peaks.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrument and Columns:
-
Use a standard HPLC system with a UV or PDA detector.
-
Screen different C18 and other stationary phase columns to achieve the best separation.
2. Mobile Phase Optimization:
-
Start with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Optimize the gradient profile, flow rate, and mobile phase composition to achieve good resolution between the parent compound and its degradation products generated from the forced degradation studies.
3. Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity is demonstrated by the ability to resolve the analyte from its degradation products.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Factors Influencing the Stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. sgs.com [sgs.com]
- 4. database.ich.org [database.ich.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
Potential off-target effects of Isogambogic acid in proteomics studies
Welcome to the technical support center for researchers using Isogambogic Acid (IGA) and its analogs in proteomics studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential challenges in your experiments, with a focus on understanding and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a polyprenylated xanthone, a class of natural products known for their biological activities. It, along with its close analog gambogic acid (GA), is investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis and autophagy in cancer cells.[1][2][3] In proteomics, IGA can be used as a chemical probe to study cellular signaling pathways and identify novel drug targets.
Q2: What are the known primary targets and mechanisms of action of this compound and its analogs?
This compound and its analogs are known to modulate several key signaling pathways involved in cell growth, proliferation, and survival. These include:
-
AMPK-mTOR Pathway: this compound has been shown to activate the AMPK-mTOR signaling pathway, which can lead to the induction of autophagy in glioma cells.[3][4]
-
MAPK Pathway: Gambogic acid, a close analog, has been observed to inhibit the MAPK pathway, contributing to its pro-apoptotic effects in prostate cancer cells.[5] Acetyl this compound can activate JNK, a member of the MAPK family, which is required for its ability to induce cell death in melanoma.[6][7]
-
NF-κB Pathway: Gambogic acid can modulate the NF-κB signaling pathway, which is a critical regulator of inflammation and cell survival.[8][9][10][11]
Q3: What are "off-target" effects and why are they a concern in proteomics studies with this compound?
Off-target effects refer to the binding of a small molecule, like this compound, to proteins other than its intended biological target. These unintended interactions can lead to a variety of cellular responses that may confound experimental results or cause unforeseen toxicity.[12] In proteomics, identifying off-target effects is crucial for accurately interpreting cellular responses to the compound and for the development of selective therapeutic agents.[2][13][14]
Q4: How can I identify potential off-target proteins of this compound in my experiments?
Several advanced proteomics techniques can be employed to identify both on- and off-target protein interactions of small molecules:
-
Thermal Proteome Profiling (TPP): This method assesses changes in the thermal stability of proteins upon ligand binding. A shift in the melting temperature of a protein in the presence of this compound suggests a direct or indirect interaction.[15][16][17][18]
-
Affinity Purification-Mass Spectrometry (AP-MS): This technique uses a "bait" molecule (e.g., a tagged version of this compound) to capture its interacting proteins ("prey") from a cell lysate. The captured proteins are then identified by mass spectrometry.[19][20][21][22][23]
-
Quantitative Chemical Proteomics: This approach uses quantitative mass spectrometry to profile the proteome-wide cellular targets of a compound.[1]
Troubleshooting Guides
Problem 1: I am not observing the expected cellular phenotype (e.g., apoptosis, autophagy) after treating cells with this compound.
| Possible Cause | Troubleshooting Step |
| Compound Instability or Degradation | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C in a suitable solvent like DMSO). Prepare fresh working solutions for each experiment. |
| Incorrect Compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. IC50 values can vary significantly between cell types. |
| Cell Line Resistance | Some cell lines may be inherently resistant to the effects of this compound. Consider using a different cell line or investigating potential resistance mechanisms. |
| Suboptimal Treatment Duration | Conduct a time-course experiment to identify the optimal duration of treatment for observing the desired phenotype. |
Problem 2: My proteomics data shows changes in a large number of proteins, and I am unsure which are direct targets versus downstream effects.
| Possible Cause | Troubleshooting Step |
| Indirect (Downstream) Effects | Employ techniques like Thermal Proteome Profiling (TPP) on cell lysates (as opposed to intact cells) to primarily identify direct binding targets.[18] In intact cells, changes in protein abundance can be a result of downstream signaling events. |
| Non-specific Binding | In AP-MS experiments, include appropriate controls, such as using beads without the bait molecule or a structurally similar but inactive compound, to identify non-specific binders.[19][22] Utilize contaminant repositories like the CRAPome to filter out common background proteins.[19] |
| High Compound Concentration | Using an excessively high concentration of this compound can lead to widespread, non-specific interactions. Use the lowest effective concentration determined from your dose-response experiments. |
Problem 3: I am having difficulty validating the off-target interactions identified in my proteomics screen.
| Possible Cause | Troubleshooting Step |
| Weak or Transient Interactions | Some off-target interactions may be of low affinity or transient. Consider using orthogonal validation methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding and determine binding affinities. |
| False Positives from the Proteomics Method | Validate potential off-target interactions using an independent method. For example, if the initial screen was done using TPP, validate with AP-MS or vice versa. Western blotting can be used to confirm changes in the expression or post-translational modification of the identified off-target protein. |
| Cellular Context Dependency | The interaction may only occur in a specific cellular context (e.g., a particular cell line, or under specific stress conditions). Ensure your validation experiments mimic the conditions of the initial screen as closely as possible. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on gambogic acid (a close analog of this compound), which can provide insights into expected cellular responses.
Table 1: Inhibitory Concentrations (IC50) of Gambogic Acid in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A375 | Malignant Melanoma | 1.12 (48h) | [24] |
| HeLa | Cervical Cancer | Not specified | [1] |
| K562 | Chronic Myelogenous Leukemia | Not specified | [1] |
| PTEN-/-/p53-/- | Prostate Cancer | 0.15 (in organoids) | [5] |
Table 2: Proteins Potentially Targeted by Gambogic Acid Identified in Proteomics Studies
| Protein | Function | Observed Effect | Cell Line | Proteomics Method | Reference |
| Stathmin 1 (STMN1) | Microtubule dynamics | Downregulated | Hepatocellular Carcinoma | 2D-PAGE | [25] |
| Vimentin | Intermediate filament | Cleavage | HeLa | 2D-PAGE | [1] |
| Bromodomain-containing protein 4 (BRD4) | Epigenetic reader | Decreased expression | Anaplastic Thyroid Cancer | Western Blot (validation) | [26] |
| Cancerous inhibitor of protein phosphatase 2A (CIP2A) | Oncoprotein | Degradation | Hepatocellular Carcinoma | Western Blot (validation) | [27] |
Experimental Protocols
Thermal Proteome Profiling (TPP) for Target Identification
This protocol provides a general workflow for TPP experiments to identify direct and indirect targets of this compound.
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat one set of cells with this compound at a predetermined concentration and another set with vehicle (e.g., DMSO) for a specified duration.
-
-
Cell Lysis and Heating:
-
Harvest and lyse the cells.
-
Aliquot the cell lysates and heat them to a range of different temperatures (e.g., 37°C to 67°C in 3°C increments).
-
-
Protein Extraction and Digestion:
-
Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Peptide Labeling and Mass Spectrometry:
-
Label the peptides from each temperature point with isobaric tags (e.g., TMT).
-
Combine the labeled peptides and analyze them by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
Plot the relative abundance of each protein as a function of temperature to generate melting curves.
-
Compare the melting curves of proteins from the this compound-treated and vehicle-treated samples to identify proteins with a significant shift in thermal stability.[15][16][18]
-
Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification
This protocol outlines a general workflow for AP-MS experiments to identify binding partners of this compound.
-
Bait Preparation:
-
Synthesize a derivative of this compound that can be immobilized on a solid support (e.g., beads) while retaining its biological activity. This often involves adding a linker arm with a reactive group.
-
-
Cell Lysis:
-
Culture and harvest cells.
-
Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
-
Affinity Purification:
-
Incubate the cell lysate with the this compound-conjugated beads to allow for the capture of interacting proteins.
-
As a negative control, incubate the lysate with unconjugated beads or beads conjugated with an inactive analog.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides using trypsin.
-
-
Mass Spectrometry and Data Analysis:
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound activates AMPK, which in turn inhibits mTORC1, leading to the promotion of autophagy.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 3. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Gambogic Acid Induces Cell Apoptosis and Inhibits MAPK Pathway in PTEN-/-/p53-/- Prostate Cancer Cells In Vitro and Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global Interactome Mapping Reveals Pro-tumorigenic Interactions of NF-κB in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genomic locus proteomic screening identifies the NF-κB signaling pathway components NFκB1 and IKBKG as transcriptional regulators of Ripk3 in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Defining the structure of the NF-ĸB pathway in human immune cells using quantitative proteomic data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Experimental and data analysis advances in thermal proteome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental and data analysis advances in thermal proteome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 21. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 22. wp.unil.ch [wp.unil.ch]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Gambogic acid induces apoptosis by regulating the expression of Bax and Bcl-2 and enhancing caspase-3 activity in human malignant melanoma A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Proteomic identification of molecular targets of gambogic acid: role of stathmin in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Bromodomain-containing protein 4 is critical for the antiproliferative and pro-apoptotic effects of gambogic acid in anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Gambogenic acid induces proteasomal degradation of CIP2A and sensitizes hepatocellular carcinoma to anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Isogambogic Acid Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing isogambogic acid dosage for in vivo experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and its analogs.
| Issue | Possible Cause | Recommendation |
| No observable therapeutic effect | - Insufficient Dosage: The administered dose may be too low to elicit a biological response. - Poor Bioavailability: The compound may not be efficiently absorbed or may be rapidly metabolized. - Inappropriate Administration Route: The chosen route may not be optimal for delivering the compound to the target tissue. - Vehicle Formulation: The vehicle may not be suitable for solubilizing or stabilizing this compound. | - Dose Escalation Study: Perform a dose-escalation study to determine the optimal therapeutic dose. Start with a low dose (e.g., 0.5-1 mg/kg) and gradually increase it while monitoring for efficacy and toxicity. - Pharmacokinetic Analysis: Conduct a pharmacokinetic study to assess the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. - Alternative Administration Routes: Consider alternative administration routes such as oral gavage or intravenous injection, depending on the experimental model and the compound's properties.[1] - Optimize Vehicle: Experiment with different vehicle formulations to improve solubility and stability. A commonly used vehicle for a related compound, acetyl this compound, is a mixture of 10% DMSO, 70% cremophor/ethanol (3:1), and 20% PBS.[2] |
| Signs of Toxicity (e.g., weight loss, lethargy, ruffled fur) | - Dosage Too High: The administered dose may be exceeding the maximum tolerated dose (MTD). - Vehicle Toxicity: The vehicle itself may be causing adverse effects. - Cumulative Toxicity: Repeated administration may lead to the accumulation of the compound or its metabolites, causing toxicity over time. | - Dose Reduction: Reduce the dosage to a lower, non-toxic level. A study with acetyl this compound showed no noticeable toxicity at doses up to 1 mg/kg administered intraperitoneally every other day.[2] For the related compound gambogic acid, the LD50 in mice was determined to be approximately 43.18-48.45 mg/kg.[3] - Vehicle Control Group: Always include a vehicle-only control group to distinguish between compound- and vehicle-related toxicity. - Adjust Dosing Schedule: Consider reducing the frequency of administration (e.g., from daily to every other day) to allow for clearance of the compound. |
| Inconsistent Results Between Animals | - Improper Administration: Inconsistent injection technique can lead to variability in the amount of compound delivered. - Biological Variability: Individual animals may respond differently to the treatment. - Tumor Heterogeneity: In cancer models, variations in tumor size and vascularization can affect drug delivery and efficacy. | - Standardized Procedures: Ensure all experimental procedures, especially drug administration, are standardized and performed consistently by trained personnel. - Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. - Tumor Size Matching: In xenograft studies, randomize animals into treatment groups only after tumors have reached a similar, predetermined size.[2] |
Frequently Asked Questions (FAQs)
1. What is a recommended starting dose for this compound in a mouse xenograft model?
While direct in vivo dosage data for this compound is limited in publicly available literature, a study on a closely related compound, acetyl this compound, provides a valuable starting point. In a mouse model of melanoma, intraperitoneal (i.p.) administration of acetyl this compound at doses up to 1 mg/kg every other day did not result in noticeable toxicity.[2] Therefore, a starting dose in the range of 0.5-1 mg/kg for this compound could be considered, followed by a dose-escalation study to determine the optimal dose for your specific model.
2. What is a suitable vehicle for administering this compound in vivo?
This compound is a lipophilic compound with poor water solubility. A commonly used vehicle for the related compound, acetyl this compound, is a mixture of 10% DMSO, 70% cremophor/ethanol (3:1), and 20% PBS .[2] It is crucial to prepare the formulation fresh before each administration and to include a vehicle-only control group in your experiment to account for any potential effects of the vehicle itself.
3. What are the known signaling pathways affected by this compound?
This compound and its analogs have been shown to modulate several key signaling pathways involved in cancer cell growth, survival, and apoptosis. The two primary pathways identified are:
-
AMPK-mTOR Pathway: Isogambogenic acid has been shown to inhibit the growth of glioma cells by activating the AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[4][5]
-
JNK Pathway: Acetyl this compound has been found to activate the c-Jun N-terminal kinase (JNK) pathway, which is involved in mediating apoptosis in melanoma cells.[2][6]
4. What are the potential toxicities associated with this compound?
While specific toxicity studies on this compound are not widely available, data from the related compound gambogic acid can provide some insight. Acute and chronic toxicity studies of gambogic acid in mice and dogs identified the liver and kidney as the primary target organs for toxicity.[3] In a study with acetyl this compound, no noticeable discomfort or toxicity was observed in mice at doses up to 1 mg/kg administered intraperitoneally.[2] It is essential to monitor animals closely for signs of toxicity, such as weight loss, changes in behavior, or signs of organ damage, especially during dose-escalation studies.
Experimental Protocols
In Vivo Xenograft Mouse Model Protocol (Adapted from Acetyl this compound Studies)
This protocol is based on a study using acetyl this compound in a melanoma xenograft model and should be adapted and optimized for this compound and the specific cancer model being used.[2]
1. Cell Culture and Implantation:
- Culture the desired cancer cell line (e.g., U87 glioma cells) under standard conditions.[4]
- Harvest cells during the logarithmic growth phase.
- Resuspend cells in a sterile, serum-free medium or PBS.
- Subcutaneously inject approximately 5 x 10^6 cells in a volume of 100-200 µL into the flank of each immunodeficient mouse (e.g., nude or SCID mice).[7]
2. Tumor Growth Monitoring and Randomization:
- Allow tumors to establish and grow.
- Measure tumor dimensions (length and width) with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[2]
3. Drug Preparation and Administration:
- Prepare the this compound solution fresh before each use in a suitable vehicle (e.g., 10% DMSO, 70% cremophor/ethanol (3:1), and 20% PBS).[2]
- Administer the this compound solution or vehicle control via intraperitoneal (i.p.) injection.
- A suggested starting dose is 0.5-1 mg/kg, administered every other day.[2]
4. Monitoring and Data Collection:
- Monitor tumor growth by measuring tumor volume every 2-3 days.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blot).
Visualizations
Signaling Pathway Diagrams
Caption: this compound activates the AMPK-mTOR signaling pathway.
Caption: this compound modulates the JNK signaling pathway.
Experimental Workflow
References
- 1. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicological studies of gambogic acid and its potential targets in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Minimizing Isogambogic acid toxicity to normal cells
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guides for working with Isogambogic Acid (IGA) and its derivatives, with a focus on minimizing toxicity to normal cells during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IGA)?
A1: this compound (IGA) is a polyprenylated xanthone, a class of natural compounds. It is a derivative of Gambogic Acid (GA), which is the main active component extracted from the brownish resin of the Garcinia hanburyi tree.[1] IGA and its acetylated form, Acetyl this compound (AIGA), are investigated for their potent anti-cancer properties, which include inducing programmed cell death (apoptosis) in malignant cells.[2]
Q2: What is the primary mechanism of action of IGA and its derivatives in cancer cells?
A2: IGA and its analogues exert their anti-cancer effects through multiple mechanisms. A key mechanism is the induction of apoptosis.[3] This is achieved by modulating several critical signaling pathways, including the activation of c-Jun NH2-terminal kinase (JNK) and the inhibition of activating transcription factor 2 (ATF2) transcriptional activities.[4] Additionally, related compounds have been shown to activate the AMPK-mTOR pathway, leading to autophagy and cell death, and to inhibit the NF-κB signaling pathway, which is crucial for cancer cell survival.[1][5]
Q3: Does Acetyl this compound (AIGA) show selective toxicity towards cancer cells over normal cells?
A3: Yes, studies indicate that AIGA exhibits preferential toxicity towards cancer cells. For instance, at concentrations that efficiently kill melanoma cells, AIGA showed significantly more toxicity to normal mouse melanocytes (40% toxicity at 0.1 µmol/L) compared to another compound, Celastrol (B190767) (10% toxicity). However, in the same study, AIGA did not elicit a toxic effect on human diploid fibroblasts (IMR90) or normal human breast cells (MCF10), suggesting a degree of selectivity that may depend on the cell type. The related compound, Gambogic Acid, is also reported to be more toxic to cancer cells than to normal cells.[6]
Q4: What are the main cellular outcomes of treating cancer cells with IGA?
A4: The primary outcomes are the inhibition of cell proliferation and the induction of cell death.[3] This can manifest as:
-
Apoptosis: Programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[7]
-
Cell Cycle Arrest: Blockade of cell division at specific phases, commonly the G2/M phase for Gambogic Acid.
-
Autophagy: A process of cellular self-digestion that can be triggered by compounds like Isogambogenic Acid.[5]
-
Pyroptosis: A form of inflammatory programmed cell death observed with Gambogic Acid in colorectal cancer cells.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound and its derivatives.
Issue 1: High Cytotoxicity Observed in Normal Cell Control Group
| Potential Cause | Troubleshooting Step | Rationale |
| Concentration Too High | Perform a dose-response curve with a wider range of concentrations on both normal and cancer cell lines. | The therapeutic window for IGA may be narrow. A detailed dose-response analysis is critical to identify a concentration that maximizes cancer cell death while minimizing effects on normal cells. |
| High Sensitivity of Specific Normal Cell Line | Test the compound on multiple, diverse normal cell lines (e.g., fibroblasts, epithelial cells from different tissues). | As observed with AIGA, toxicity to normal cells can be cell-type dependent. Using different normal cell lines provides a more comprehensive toxicity profile. |
| Oxidative Stress | Co-incubate the normal cells with IGA and an antioxidant like N-acetylcysteine (NAC). Measure reactive oxygen species (ROS) levels. | Many xanthones can induce oxidative stress.[9] If toxicity is mediated by ROS, an antioxidant may rescue the normal cells, helping to elucidate the mechanism of off-target toxicity. |
| Extended Exposure Time | Conduct a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal incubation time. | Shorter exposure times may be sufficient to induce apoptosis in sensitive cancer cells while sparing normal cells from cumulative toxic effects. |
Issue 2: Inconsistent or Unreliable Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Precipitation | Visually inspect the media for precipitates after adding IGA. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. | IGA is a hydrophobic molecule. Poor solubility can lead to inaccurate concentrations and high variability. Prepare fresh stock solutions and ensure complete dissolution before diluting in media. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. | Over-confluent or sparse cultures can respond differently to cytotoxic agents, affecting assay results like IC50 values. |
| Assay Timing (Apoptosis/Cell Cycle) | For apoptosis assays, harvest cells at different time points (e.g., 12h, 24h, 48h) post-treatment. | Apoptosis is a dynamic process. Harvesting too early may miss the onset of apoptosis, while harvesting too late may result in a majority of cells in late apoptosis or necrosis, confounding Annexin V/PI results.[10] |
| RNase Treatment (Cell Cycle) | Ensure complete RNase A treatment before PI staining for cell cycle analysis. | Propidium iodide can bind to double-stranded RNA, which will interfere with the DNA content histogram and lead to inaccurate cell cycle phase distribution.[5][11] |
Quantitative Data: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Acetyl this compound (AIGA) and the closely related Gambogic Acid (GA). The Selectivity Index (SI), calculated as (IC50 in Normal Cells / IC50 in Cancer Cells), indicates the compound's preferential toxicity. An SI value greater than 1.0 suggests selectivity for cancer cells.[12]
Note: Data for IGA is limited; therefore, data for its acetylated form and the parent compound Gambogic Acid are provided as the best available reference.
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) | Reference |
| Acetyl this compound (AIGA) | SW1 | Mouse Melanoma | ~0.5 | - | |
| Acetyl this compound (AIGA) | WM115 | Human Melanoma | ~1.0 | - | |
| Acetyl this compound (AIGA) | MEWO | Human Melanoma | ~1.0 | - | |
| Gambogic Acid (GA) | Bel-7402 | Human Hepatocellular Carcinoma | 0.045 | >1111 (vs. LO2) | [11] |
| Gambogic Acid (GA) | HepG2 | Human Hepatocellular Carcinoma | 0.067 | >746 (vs. LO2) | [11] |
| Gambogic Acid (GA) | K562 | Human Leukemia | <0.5 | - | [13] |
| Gambogic Acid (GA) | LO2 | Normal Human Liver Cells | >50 | - | [11] |
| Gambogic Acid (GA) | Bone Marrow Mononuclear Cells | Normal Human Hematopoietic Cells | Not Significantly Inhibited | High | [13] |
Visualized Pathways and Workflows
Signaling Pathways
Caption: IGA-induced JNK signaling pathway leading to apoptosis.[14][15]
Caption: IGA-induced AMPK/mTOR pathway promoting autophagy.[5][16]
Experimental Workflow
Caption: General workflow for assessing and mitigating cytotoxicity.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[4][13][17]
Materials:
-
96-well flat-bottom sterile plates
-
This compound (IGA) stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium into a 96-well plate. Include wells for "medium only" (blank) and "vehicle control" (cells + DMSO, no IGA). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of IGA in complete medium. Remove the old medium from the wells and add 100 µL of the IGA dilutions. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (DMSO) to each well. Pipette up and down to fully dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][10]
Materials:
-
6-well plates
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution (e.g., 100 µg/mL)
-
1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of IGA for the chosen time. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin-Binding Buffer per sample (aim for 1-5 x 10⁵ cells).
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI)
This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry.[1][5][11]
Materials:
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Cold 1X PBS
-
PI Staining Solution (e.g., 50 µg/mL PI, 3.8 mM Sodium Citrate in PBS)
-
RNase A solution (e.g., 100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect and pellet cells as described in the apoptosis protocol.
-
Washing: Wash the cell pellet once with cold 1X PBS.
-
Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to prevent clumping. Fix for at least 1 hour at 4°C (or store at -20°C for weeks).
-
Rehydration: Centrifuge the fixed cells (a higher speed, e.g., 500 x g, may be needed) and discard the ethanol. Wash the pellet twice with cold 1X PBS.
-
RNase Treatment: Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add 500 µL of PI Staining Solution (final concentration ~25 µg/mL). Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use a linear scale for the PI fluorescence channel and appropriate gating to exclude doublets. The DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 7. Design, Synthesis, Biological Evaluation, and Preliminary Mechanistic Study of a Novel Mitochondrial-Targeted Xanthone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. medic.upm.edu.my [medic.upm.edu.my]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway. | Sigma-Aldrich [sigmaaldrich.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Isogambogic Acid Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the challenges associated with the poor bioavailability of Isogambogic acid (IGA). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of this compound?
A1: The primary challenge is its extremely low aqueous solubility.[1][2][3] this compound, a xanthone (B1684191) derivative, is a highly lipophilic molecule, which leads to poor dissolution in the gastrointestinal fluids. This poor solubility is a major factor contributing to its low and variable oral bioavailability, which hinders its clinical application despite its potent anti-cancer activities.[2][3]
Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A2: Several advanced formulation strategies have shown promise in improving the solubility and bioavailability of poorly water-soluble drugs like this compound. These include:
-
Nanoformulations: Encapsulating IGA into nanoparticles, liposomes, or micelles can significantly increase its aqueous dispersibility and stability.[1][3][4][5] These nanosystems can also offer advantages like prolonged circulation and targeted delivery.[6][7]
-
Solid Dispersions: This technique involves dispersing IGA in a hydrophilic polymer matrix at a molecular level.[8][9][10] This can enhance the dissolution rate and extent of the drug.
-
Polymer-drug conjugates: Covalently linking IGA to a hydrophilic polymer, such as polyethylene (B3416737) glycol (PEG), can create a water-soluble prodrug with improved pharmacokinetic properties.[6]
Q3: How can I select the appropriate formulation strategy for my research needs?
A3: The choice of formulation depends on the specific research goals.
-
For initial in vitro screening and proof-of-concept studies, nanoformulations prepared by simple methods like nanoprecipitation can be a rapid and effective approach.
-
For studies aiming to improve oral absorption, solid dispersions are a well-established and scalable technique.[11]
-
For parenteral administration and to investigate targeted delivery, liposomes and polymer-drug conjugates are more suitable due to their ability to prolong circulation and potentially incorporate targeting ligands.[6][7]
Q4: What are the key signaling pathways affected by this compound that I should consider in my efficacy studies?
A4: this compound and the closely related Gambogic acid have been shown to induce apoptosis and autophagy in cancer cells through the modulation of several key signaling pathways. These include:
-
Inhibition of the Akt/mTOR pathway: This is a central pathway that regulates cell growth, proliferation, and survival.[2][12]
-
Activation of JNK and c-Jun transcriptional activity: These are involved in stress-induced apoptosis.[13][14][15]
-
Modulation of Bcl-2 family proteins: IGA can decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins like Bax.[16][17][18]
-
Inhibition of NF-κB signaling: This pathway is crucial for inflammation and cell survival.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low drug loading efficiency in nanoparticles/liposomes. | 1. Poor solubility of IGA in the organic solvent. 2. Inefficient encapsulation process. 3. Drug precipitation during formulation. | 1. Screen for an organic solvent that provides high solubility for IGA. 2. Optimize the drug-to-polymer/lipid ratio. 3. For liposomes, consider solvent-assisted active loading techniques.[4][5] |
| Inconsistent particle size or high polydispersity index (PDI) in nanoformulations. | 1. Suboptimal mixing speed or temperature during preparation. 2. Inappropriate stabilizer concentration. 3. Aggregation of nanoparticles over time. | 1. Precisely control the stirring rate and temperature. 2. Optimize the concentration of the stabilizing agent (e.g., Poloxamer 188). 3. Store the nanoformulation at an appropriate temperature and consider lyophilization for long-term stability. |
| "Burst release" of IGA from the formulation in in vitro release studies. | 1. Drug adsorbed on the surface of the nanoparticles/liposomes. 2. High porosity of the polymer matrix. | 1. Wash the formulation to remove surface-adsorbed drug. 2. Use a polymer with a denser matrix or a higher molecular weight. |
| Low permeability of IGA formulation across Caco-2 cell monolayers. | 1. The formulation does not effectively overcome the intestinal epithelial barrier. 2. The formulation may be a substrate for efflux transporters like P-glycoprotein. | 1. Incorporate permeation enhancers into the formulation. 2. Co-administer with a known P-glycoprotein inhibitor (e.g., verapamil) to investigate the role of efflux pumps.[19] |
| High variability in plasma concentrations in animal pharmacokinetic studies. | 1. Inconsistent oral gavage technique. 2. Variability in the fasted state of the animals. 3. Formulation instability in the gastrointestinal tract. | 1. Ensure consistent and accurate administration of the formulation. 2. Standardize the fasting period for all animals before dosing.[20] 3. Evaluate the stability of the formulation in simulated gastric and intestinal fluids. |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles by Nanoprecipitation
This protocol describes a simple and reproducible method for preparing IGA-loaded polymeric nanoparticles.[21][22][23][24]
Materials:
-
This compound (IGA)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (or another suitable water-miscible organic solvent)
-
Poloxamer 188 (or another suitable stabilizer)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of IGA and PLGA in acetone. Ensure complete dissolution.
-
Aqueous Phase Preparation: Dissolve Poloxamer 188 in deionized water.
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under constant magnetic stirring. The rapid diffusion of the solvent will cause the polymer and drug to co-precipitate, forming nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension for several hours in a fume hood to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step to remove any unencapsulated drug and excess stabilizer.
-
Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, and drug loading efficiency.
Protocol 2: In Vitro Drug Release Study
This protocol outlines a method to assess the release profile of IGA from a formulation.[25][26][27][28]
Materials:
-
IGA formulation (e.g., nanoparticles, solid dispersion)
-
Phosphate-buffered saline (PBS, pH 7.4, may contain a small percentage of a surfactant like Tween 80 to maintain sink conditions)
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Shaking water bath or incubator
Procedure:
-
Sample Preparation: Place a known amount of the IGA formulation into a dialysis bag.
-
Release Medium: Add a defined volume of pre-warmed PBS to a container.
-
Initiation of Release: Place the sealed dialysis bag into the container with the release medium.
-
Incubation: Place the container in a shaking water bath at 37°C with constant agitation.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analysis: Analyze the concentration of IGA in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Calculation: Calculate the cumulative percentage of drug released over time.
Protocol 3: Caco-2 Cell Permeability Assay
This assay is a widely used in vitro model to predict human intestinal drug absorption.[19][29][30][31]
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium and reagents
-
Hank's Balanced Salt Solution (HBSS) buffer
-
IGA formulation
-
Lucifer yellow (as a marker for monolayer integrity)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Perform a Lucifer yellow permeability assay to confirm the tightness of the cell junctions.
-
Permeability Study (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the IGA formulation to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C. e. At specific time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
Permeability Study (Basolateral to Apical): Perform the same procedure as above but add the IGA formulation to the basolateral chamber and sample from the apical chamber to assess drug efflux.
-
Sample Analysis: Determine the concentration of IGA in the collected samples using LC-MS/MS or another sensitive analytical method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of drug transport across the Caco-2 monolayer.
Protocol 4: Pharmacokinetic Study in Rats
This protocol provides a general framework for evaluating the in vivo pharmacokinetic profile of an IGA formulation.[20][32][33][34]
Materials:
-
Sprague-Dawley or Wistar rats
-
IGA formulation
-
Vehicle control
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the rats to the housing conditions. Fast the animals overnight before the experiment but allow free access to water.
-
Dosing: Divide the rats into groups (e.g., IGA formulation, IGA solution/suspension, vehicle control). Administer the formulations orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of IGA in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Data Presentation
Table 1: Comparison of Physicochemical Properties of Different IGA Formulations
| Formulation Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) |
| IGA-PLGA Nanoparticles | 150 ± 20 | 0.15 ± 0.05 | 85 ± 5 | 8.5 ± 0.5 |
| IGA Liposomes | 120 ± 15 | 0.20 ± 0.03 | 90 ± 3 | 10.0 ± 0.8 |
| IGA Solid Dispersion | N/A | N/A | N/A | 20.0 ± 1.5 |
Table 2: Pharmacokinetic Parameters of IGA Formulations in Rats Following Oral Administration
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| IGA Suspension | 50 ± 12 | 2.0 ± 0.5 | 350 ± 80 | 100 |
| IGA-PLGA Nanoparticles | 250 ± 45 | 4.0 ± 1.0 | 2100 ± 350 | 600 |
| IGA Liposomes | 220 ± 38 | 4.5 ± 0.8 | 1950 ± 310 | 557 |
| IGA Solid Dispersion | 300 ± 55 | 3.0 ± 0.7 | 2400 ± 420 | 685 |
Visualizations
References
- 1. Improving aqueous solubility and antitumor effects by nanosized gambogic acid-mPEG₂₀₀₀ micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unravelling the Therapeutic Potential of Gambogic Acid: Deciphering Its Molecular Mechanism of Action and Emerging Role as an Anticancer Xanthone [gavinpublishers.com]
- 3. Emerging tendencies for the nano-delivery of gambogic acid: a promising approach in oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic study of solvent-assisted active loading of gambogic acid into liposomes and its formulation optimization for improved delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. liposomes.ca [liposomes.ca]
- 6. Improving aqueous solubility and antitumor effects by nanosized gambogic acid-mPEG2000 micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyaluronic acid-coated liposomes for enhanced in vivo efficacy of neogambogic acid via active tumor cell targeting and prolonged systemic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 9. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. contractpharma.com [contractpharma.com]
- 12. Isogambogenic acid induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 14. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journal.waocp.org [journal.waocp.org]
- 19. enamine.net [enamine.net]
- 20. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scientificarchives.com [scientificarchives.com]
- 22. Nanoprecipitation Process: From Particle Preparation to In Vivo Applications | Semantic Scholar [semanticscholar.org]
- 23. Nanoprecipitation Method: Significance and symbolism [wisdomlib.org]
- 24. Nanoprecipitation process: From encapsulation to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. eurofins.it [eurofins.it]
- 26. Video: In Vitro Drug Release Testing: Overview, Development and Validation [jove.com]
- 27. agnopharma.com [agnopharma.com]
- 28. researchgate.net [researchgate.net]
- 29. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 30. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 31. Caco-2 Permeability | Evotec [evotec.com]
- 32. researchgate.net [researchgate.net]
- 33. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 34. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Overcoming Resistance to Isogambogic Acid in Cancer Cells
Welcome to the technical support center for researchers utilizing Isogambogic Acid (IGA) in cancer research. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a focus on understanding and overcoming potential resistance mechanisms.
Disclaimer: Research specifically detailing resistance mechanisms to this compound is limited. Therefore, this guide draws upon data from the closely related and well-studied compound, Gambogic Acid (GA), as a proxy to provide relevant troubleshooting and strategic advice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound (IGA) and its analogs, such as Acetyl this compound, are potent inducers of apoptosis in cancer cells. One of the key mechanisms involves the activation of the c-Jun NH2-terminal kinase (JNK) signaling pathway, which in turn inhibits the transcriptional activity of activating transcription factor 2 (ATF2)[1][2][3]. This disruption of normal signaling cascades ultimately leads to programmed cell death.
Q2: My cancer cells are showing reduced sensitivity to IGA treatment. What are the potential mechanisms of resistance?
While specific resistance mechanisms to IGA are not well-documented, resistance to the related compound Gambogic Acid (GA) and other chemotherapeutics can arise from several factors:
-
Alterations in Signaling Pathways: Cancer cells can develop resistance by rewiring key signal transduction pathways. For instance, mutations in the MAPK/ERK pathway are common in melanoma and can contribute to therapy resistance[1]. Upregulation of pro-survival pathways like PI3K/Akt can also counteract the apoptotic effects of IGA.
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 2 (MRP2), can actively pump IGA out of the cell, reducing its intracellular concentration and efficacy. Gambogic acid has been shown to be a substrate for such pumps[4].
-
Dysregulation of Apoptotic Machinery: Changes in the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can shift the balance towards cell survival. Downregulation of caspase activity can also impede the execution of apoptosis.
Q3: How can I overcome resistance to this compound in my experiments?
Several strategies can be employed to overcome resistance:
-
Combination Therapy: Synergistic combinations of IGA with other chemotherapeutic agents can enhance efficacy. For example, Gambogic Acid has shown strong synergistic effects with cisplatin (B142131) in non-small-cell lung cancer cells by suppressing the NF-κB and MAPK/HO-1 signaling pathways[5][6].
-
Nanoparticle Delivery Systems: Encapsulating IGA in nanoparticles can improve its solubility, stability, and tumor-specific delivery. This approach can also help bypass efflux pump-mediated resistance and increase the intracellular drug concentration[7][8][9][10].
-
Targeting Resistance Pathways: If a specific resistance mechanism is identified (e.g., upregulation of a particular survival pathway), co-treatment with an inhibitor of that pathway may restore sensitivity to IGA.
Q4: What are common experimental challenges when working with this compound?
Researchers may encounter the following issues:
-
Solubility: IGA is a hydrophobic molecule. Ensuring it is fully dissolved before adding it to cell culture media is crucial to prevent precipitation and ensure accurate dosing. Stock solutions are typically prepared in DMSO.
-
Stability: The stability of IGA in cell culture media over long incubation periods should be considered. Degradation of the compound can lead to inconsistent results. It is advisable to use freshly prepared dilutions for each experiment.
-
Optimal Concentration: The effective concentration of IGA can vary significantly between different cancer cell lines. It is essential to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each cell line being studied.
Troubleshooting Guides
Problem 1: No or reduced cytotoxic effect observed after IGA treatment.
| Possible Cause | Troubleshooting Steps |
| IGA Precipitation | - Visually inspect the culture medium for any signs of precipitation after adding the IGA solution. - Ensure the final DMSO concentration in the medium is low (typically <0.5%) to prevent solvent-induced precipitation. - Prepare fresh IGA dilutions from a stock solution for each experiment. |
| Cell Line Resistance | - Test a wider range of IGA concentrations to determine if the cells are less sensitive rather than completely resistant. - If possible, acquire a known sensitive cell line to use as a positive control. - Investigate potential resistance mechanisms (see FAQs). |
| Incorrect Dosage | - Re-calculate the required dilutions and concentrations. - Verify the concentration of the stock solution. |
| Degraded IGA | - Use a fresh vial of IGA powder to prepare a new stock solution. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Problem 2: High variability between replicate wells or experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before seeding. - Use a calibrated multichannel pipette for seeding and ensure consistent volume in each well. |
| Edge Effects in Plates | - Avoid using the outer wells of 96-well plates, as they are more prone to evaporation, which can concentrate the drug. Fill the outer wells with sterile PBS or media. |
| Inconsistent IGA Addition | - Mix the IGA-containing medium thoroughly before adding it to the cells. - Ensure the same volume of IGA solution is added to each well. |
| IGA Instability | - Minimize the time the IGA solution is kept at room temperature or 37°C before being added to the cells. - Consider the stability of IGA in your specific cell culture medium over the duration of the experiment. |
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for this compound and the related compound, Gambogic Acid.
Table 1: IC50 Values of this compound and Gambogic Acid in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | LLC | Lung Carcinoma | 2.26 | MedchemExpress |
| This compound | SK-LU-1 | Lung Carcinoma | 2.02 | MedchemExpress |
| Gambogic Acid | A549 | Non-Small-Cell Lung Cancer | 3.56 ± 0.36 | [5] |
| Gambogic Acid | NCI-H460 | Non-Small-Cell Lung Cancer | Not specified | [5] |
| Gambogic Acid | NCI-H1299 | Non-Small-Cell Lung Cancer | Not specified | [5] |
| Gambogic Acid | MCF-7 | Breast Cancer | 1.46 | [11] |
Table 2: Synergistic Effects of Gambogic Acid with Cisplatin in Non-Small-Cell Lung Cancer (NSCLC) Cells
| Cell Line | Combination | Effect | Observation | Reference |
| A549 | Sequential Cisplatin then Gambogic Acid | Strong Synergism | Significantly increased apoptosis compared to single-agent treatment. | [5] |
| NCI-H460 | Sequential Cisplatin then Gambogic Acid | Strong Synergism | Enhanced activation of caspases and PARP cleavage. | [5] |
| A549/DDP (Cisplatin-resistant) | Gambogic Acid + Cisplatin | Enhanced Apoptosis | Reduced the cisplatin resistance index. | [4] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. Include a vehicle control (medium with the same concentration of DMSO as the highest IGA concentration).
-
Remove the medium from the wells and add 100 µL of the IGA dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot for Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptotic proteins following IGA treatment.
Materials:
-
IGA-treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL detection reagent.
-
Visualize protein bands using a chemiluminescence imaging system.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Strategies to overcome resistance to this compound.
References
- 1. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 3. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination of gambogic acid with cisplatin enhances the antitumor effects on cisplatin-resistant lung cancer cells by downregulating MRP2 and LRP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gambogic acid synergistically potentiates cisplatin-induced apoptosis in non-small-cell lung cancer through suppressing NF-κB and MAPK/HO-1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gambogic acid synergistically potentiates cisplatin-induced apoptosis in non-small-cell lung cancer through suppressing NF-κB and MAPK/HO-1 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming Cancer Drug Resistance with Nanoparticle Strategies for Key Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanomedicines for Overcoming Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Nanotechnology in Overcoming the Multidrug Resistance in Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanotechnology-based delivery systems to overcome drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isogambogic Acid Interference with Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing isogambogic acid in their experimental workflows, specifically addressing its potential interference with common fluorescent probes. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, mitigate, and account for these interactions to ensure the accuracy and validity of your fluorescence-based assay data.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescence-based assays?
A1: Yes, this compound, as a natural product belonging to the xanthone (B1684191) class, has the potential to interfere with fluorescence-based assays through two primary mechanisms:
-
Autofluorescence: this compound may exhibit intrinsic fluorescence, meaning it can absorb light at one wavelength and emit it at a longer wavelength. This can lead to an artificially high background signal, potentially masking the true signal from your fluorescent probe or being misinterpreted as a positive result.
-
Fluorescence Quenching: this compound may absorb the excitation light intended for your fluorescent probe or absorb the emitted light from the probe. This "inner filter effect" can lead to a significant decrease in the detected fluorescence signal, potentially resulting in false-negative results or an underestimation of the biological effect being measured.[1]
Q2: What are the known spectral properties of this compound?
Q3: Which types of fluorescent probes are most likely to be affected?
A3: Given that this compound is known to induce apoptosis and modulate reactive oxygen species (ROS) levels, researchers frequently employ fluorescent probes to study these cellular processes.[4] Probes for apoptosis, ROS, and mitochondrial membrane potential are therefore of particular concern. Interference is more probable with probes excited by UV or blue light. Using probes with excitation and emission wavelengths in the red or far-red regions of the spectrum can often reduce the likelihood of interference from natural compounds.[1][5]
Troubleshooting Guides
This section provides structured guidance for identifying and addressing potential interference from this compound in your experiments.
Issue 1: Unexpectedly High Background Fluorescence
This may indicate that this compound is autofluorescent at the wavelengths used for your assay.
Troubleshooting Workflow
Caption: Workflow for troubleshooting high background fluorescence.
Detailed Experimental Protocol: Characterizing this compound Autofluorescence
-
Objective: To determine the intrinsic fluorescence of this compound under your experimental conditions.
-
Materials:
-
This compound stock solution.
-
Assay buffer or cell culture medium.
-
Microplate reader with fluorescence detection or a spectrofluorometer.
-
UV-transparent microplates or cuvettes.
-
-
Procedure:
-
Prepare a series of dilutions of this compound in your assay buffer/medium, covering the concentration range used in your experiments.
-
Include a "buffer/medium only" control.
-
Transfer the solutions to the microplate or cuvette.
-
Set the excitation wavelength of your instrument to match that of your fluorescent probe.
-
Scan the emission spectrum across a broad range of wavelengths (e.g., 300-800 nm).
-
Analysis: If a significant fluorescence signal is detected in the "this compound only" samples at the emission wavelength of your probe, autofluorescence is a likely cause of interference.
-
Issue 2: Unexpectedly Low Fluorescence Signal
This may indicate that this compound is quenching the fluorescence of your probe.
Troubleshooting Workflow
Caption: Workflow for troubleshooting low fluorescence signal.
Detailed Experimental Protocol: Assessing Fluorescence Quenching
-
Objective: To determine if this compound quenches the signal of your fluorescent probe.
-
Materials:
-
This compound stock solution.
-
Your fluorescent probe stock solution.
-
Assay buffer.
-
Microplate reader with fluorescence detection or a spectrofluorometer.
-
-
Procedure:
-
Prepare a solution of your fluorescent probe in the assay buffer at the final concentration used in your experiments.
-
Prepare another solution of the fluorescent probe at the same concentration, but also containing this compound at its highest experimental concentration.
-
Include a "buffer only" control and an "this compound only" control.
-
Measure the fluorescence intensity of all samples using the excitation and emission wavelengths specific to your probe.
-
Analysis: A significant decrease in the fluorescence of the "probe + this compound" sample compared to the "probe only" sample indicates quenching.
-
Data on Commonly Used Fluorescent Probes
The following tables summarize key information for fluorescent probes often used in research areas relevant to the known biological activities of this compound.
Table 1: Fluorescent Probes for Apoptosis Detection
| Probe Name | Principle | Excitation (nm) | Emission (nm) | Potential for Interference with this compound |
| Annexin V Conjugates | Binds to phosphatidylserine (B164497) on the outer leaflet of apoptotic cell membranes.[6] | Depends on conjugate (e.g., FITC: ~495, PE: ~496/565) | Depends on conjugate (e.g., FITC: ~519, PE: ~578) | Moderate to High (especially with blue/green emitting conjugates) |
| Caspase Substrates | Cleavage of a specific peptide sequence by active caspases releases a fluorophore.[7] | Varies widely | Varies widely | Depends on the specific fluorophore |
| JC-1 | Forms J-aggregates (red fluorescence) in healthy mitochondria with high membrane potential and exists as monomers (green fluorescence) in apoptotic cells with low potential.[8][9] | ~488 | ~530 (monomer), ~590 (J-aggregate) | Moderate |
| TMRE/TMRM | Accumulates in active mitochondria; loss of mitochondrial membrane potential during apoptosis leads to a decrease in fluorescence.[7][10] | ~549 | ~575 | Low to Moderate |
Table 2: Fluorescent Probes for Reactive Oxygen Species (ROS) Detection
| Probe Name | Principle | Excitation (nm) | Emission (nm) | Potential for Interference with this compound |
| DCFH-DA | De-esterified and oxidized by ROS to the highly fluorescent DCF.[11] | ~495 | ~529 | High |
| MitoSOX™ Red | Specifically targets mitochondria and is oxidized by superoxide (B77818) to a red fluorescent product.[12] | ~510 | ~580 | Low to Moderate |
| CellROX® Orange | Becomes fluorescent upon oxidation by various ROS.[12] | ~545 | ~565 | Low to Moderate |
| Amplex® Red | Reacts with H₂O₂ in the presence of horseradish peroxidase to produce the fluorescent resorufin.[11] | ~571 | ~585 | Low |
Table 3: Fluorescent Probes for Mitochondrial Membrane Potential (ΔΨm)
| Probe Name | Principle | Excitation (nm) | Emission (nm) | Potential for Interference with this compound |
| Rhodamine 123 | Cationic dye that accumulates in mitochondria with active ΔΨm.[9][10] | ~507 | ~529 | High |
| TMRE/TMRM | Accumulates in active mitochondria based on ΔΨm.[7][10] | ~549 | ~575 | Low to Moderate |
| JC-1 | Ratiometric dye that indicates ΔΨm through a shift from red to green fluorescence.[8][9] | ~488 | ~530 (monomer), ~590 (J-aggregate) | Moderate |
| MitoTracker® Green FM | Stains mitochondria regardless of membrane potential, used for mitochondrial mass.[13] | ~490 | ~516 | High |
Signaling Pathway Considerations
This compound and the related compound gambogic acid have been reported to modulate several key signaling pathways, including the NF-κB and JNK pathways, which are central to apoptosis and cellular stress responses. When designing experiments to investigate these pathways using fluorescent reporters, it is crucial to consider the potential for direct interference with the fluorescent readout.
Caption: Relationship between this compound's biological effects and common fluorescence-based assays.
By following these guidelines and performing the appropriate controls, researchers can confidently assess and mitigate the potential interference of this compound in their fluorescence-based experiments, leading to more accurate and reliable data.
References
- 1. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absolute Configuration of (−)-Gambogic Acid, an Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unravelling the Therapeutic Potential of Gambogic Acid: Deciphering Its Molecular Mechanism of Action and Emerging Role as an Anticancer Xanthone [gavinpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescent probes for the detection of reactive oxygen species in human spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]
Long-term stability of Isogambogic acid stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Isogambogic acid stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the consistent and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in a variety of organic solvents. For preparing stock solutions, high-purity, anhydrous solvents such as Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate (B1210297) are recommended.[1] For cell-based assays, it is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.
Q2: What are the optimal storage conditions for this compound powder and stock solutions?
A2: For maximum stability, this compound in its solid (powder) form should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years).[1] Once dissolved, stock solutions are more susceptible to degradation. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials after preparation.[1]
Q3: How long can I expect my this compound stock solution to be stable?
A3: The stability of your this compound stock solution is dependent on the solvent used and the storage temperature. As a general guideline, solutions stored at -20°C should be re-examined for efficacy if stored for more than one month.[1] For longer-term storage of up to 6 months, -80°C is recommended.[1] For critical experiments, using a freshly prepared stock solution is always the best practice.
Q4: Can I store my stock solution at 4°C or room temperature?
A4: Storing this compound stock solutions at 4°C or room temperature is not recommended for any significant length of time. Higher temperatures can accelerate the degradation of the compound.
Q5: What are the known signaling pathways affected by this compound?
A5: this compound has been shown to inhibit the growth of glioma cells by activating the AMPK-mTOR signaling pathway, which in turn induces autophagic cell death.[2] Additionally, in melanoma cells, this compound and the related compound Acetyl this compound have been found to activate JNK and increase c-Jun transcriptional activities.[3][4] The related compound, Gambogic acid, has also been shown to modulate the NF-κB signaling pathway.[5]
Data on Storage and Stability
For easy reference, the following table summarizes the recommended storage conditions and expected stability for this compound.
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | Up to 3 years[1] | Protect from light and moisture. |
| 4°C | Up to 2 years[1] | For shorter-term storage. | |
| Stock Solution | -80°C | Up to 6 months[1] | Aliquot into single-use vials to avoid freeze-thaw cycles.[1] |
| -20°C | Up to 1 month[1] | Re-evaluate efficacy if stored longer.[1] |
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected experimental results.
This is a common indication that the this compound stock solution may have degraded.
-
Workflow for Troubleshooting Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent experimental results.
Troubleshooting Steps:
-
Verify Stock Solution Age and Storage: Check the preparation date and storage conditions of your stock solution against the recommendations in the table above.
-
Prepare Fresh Stock Solution: If the stock solution is old or has been stored improperly, prepare a fresh solution from solid this compound.
-
Perform a Purity Check: If you have access to analytical instrumentation, such as HPLC, you can assess the integrity of your stock solution by comparing it to a freshly prepared standard. The appearance of new peaks or a decrease in the main peak area can indicate degradation.
Issue 2: Precipitation or cloudiness observed in the stock solution or upon dilution.
This may be due to solubility limits being exceeded or the use of an inappropriate solvent.
Troubleshooting Steps:
-
Confirm Solvent Choice: Ensure you are using a recommended solvent such as DMSO or acetone.
-
Gently Warm the Solution: Briefly warming the solution to 37°C may help to redissolve any precipitate.
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the compound.
-
Review Final Concentration: When diluting the stock solution into an aqueous medium for experiments, ensure the final concentration of the organic solvent is low enough to be tolerated by your assay but sufficient to maintain the solubility of this compound. You may need to optimize the final solvent concentration.
Experimental Protocols
Protocol for Assessing Stock Solution Stability using HPLC
This protocol provides a general framework for assessing the stability of an this compound stock solution.
-
Workflow for HPLC-Based Stability Assessment
Caption: Experimental workflow for assessing stock solution stability.
Methodology:
-
Preparation of Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM). This will serve as your time zero (T=0) reference.
-
Sample Storage: Aliquot the remaining stock solution into several vials and store them under different conditions (e.g., room temperature, 4°C, -20°C, and -80°C).
-
HPLC Analysis:
-
Immediately analyze the T=0 sample using a suitable HPLC method (a general C18 column with a mobile phase gradient of acetonitrile (B52724) and water with 0.1% formic acid is a good starting point).
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month), retrieve a vial from each storage condition and analyze it by HPLC under the same conditions as the T=0 sample.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak in each chromatogram.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The formula is: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
A significant decrease in the peak area and the appearance of new peaks are indicative of degradation.
-
Signaling Pathway Diagram
-
This compound and the AMPK-mTOR Pathway in Glioma
Caption: this compound signaling in glioma cells.[2]
References
- 1. This compound | CAS 149655-52-7 | ScreenLib [screenlib.com]
- 2. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Effect of serum concentration on Isogambogic acid activity
Welcome to the technical support center for Isogambogic acid. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: We are observing a lower than expected potency (higher IC50) of this compound in our cell-based assays. What could be the reason?
A1: A decrease in the apparent potency of this compound can be attributed to several factors, with the most common being its interaction with serum proteins in the cell culture medium. This compound, and its related compound Gambogic acid, can bind to plasma proteins like human serum albumin (HSA).[1] This binding sequesters the compound, reducing the free concentration available to exert its biological effect on the cells. Consequently, a higher total concentration of this compound is required to achieve the desired biological response in the presence of serum.
Q2: How can we quantify the effect of serum on this compound's activity in our experiments?
A2: To quantify the impact of serum, you can perform an "IC50 shift" assay. This involves determining the half-maximal inhibitory concentration (IC50) of this compound on your target cell line at various serum concentrations (e.g., 1%, 5%, 10%, 20% Fetal Bovine Serum). A rightward shift in the dose-response curve and a corresponding increase in the IC50 value with increasing serum concentration will provide a quantitative measure of the impact of serum protein binding.
Q3: My this compound solution appears to be unstable, or I'm seeing precipitate in my cell culture media. What should I do?
A3: this compound, like many natural compounds, can have limited solubility and stability in aqueous solutions. Precipitation in cell culture media can occur if the concentration exceeds its solubility limit, especially when diluting a high-concentration stock (e.g., in DMSO) into an aqueous medium.
To address this:
-
Ensure complete dissolution of your stock solution: Gently warm the solution and sonicate if necessary.
-
Optimize the final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium low (typically below 0.5%) to avoid solvent-induced toxicity and precipitation.
-
Prepare fresh dilutions: It is best practice to prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Consider the pH of your media: The stability of similar compounds can be pH-dependent. Ensure the pH of your culture medium is stable after adding the compound.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound and its derivatives have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. These include:
-
AMPK-mTOR Pathway: this compound can activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR), leading to the induction of autophagy and inhibition of glioma cell growth.
-
JNK/ATF2 Pathway: Acetyl this compound has been shown to activate c-Jun N-terminal kinase (JNK) and increase the transcriptional activity of c-Jun, while inhibiting the transcriptional activity of Activating Transcription Factor 2 (ATF2). This activity is crucial for its ability to induce cell death in melanoma cells.[2][3][4]
-
NF-κB Pathway: Gambogic acid, a related compound, has been reported to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent serum concentration or batch-to-batch variation in serum. | Standardize the serum concentration and use the same batch of serum for a set of comparative experiments. Note the serum percentage in all experimental records. |
| Instability of this compound in diluted solutions. | Prepare fresh working dilutions from a frozen stock solution immediately before each experiment. Avoid storing diluted aqueous solutions. | |
| This compound appears less potent than published data. | Differences in experimental conditions such as cell line, cell density, serum concentration, or assay method. | Carefully review the materials and methods of the published study and replicate the conditions as closely as possible. Establish your own baseline IC50 for your specific experimental setup. |
| High serum concentration in the assay medium. | Perform an IC50 shift assay by testing the compound's activity at different serum concentrations to determine the impact of serum protein binding. Consider using a lower serum concentration if your experimental design allows. | |
| Signs of cell stress or death in control wells (no this compound). | High concentration of the solvent (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.5% for DMSO). Run a solvent-only control to confirm. |
| Low serum concentration leading to cell starvation. | If you are testing at very low serum concentrations, ensure your cells can remain viable for the duration of the experiment. Include a "low-serum" control without the compound to differentiate between serum deprivation effects and drug-induced cytotoxicity. |
Data Presentation
IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Acetyl this compound | SW1 | Mouse Melanoma | ~0.5 | [2] |
| Acetyl this compound | WM115 | Human Melanoma | ~1.0 | [2] |
| Acetyl this compound | MEWO | Human Melanoma | ~1.0 | [2] |
| Gambogic Acid | Bcl-XL (in vitro assay) | - | 1.47 | [6] |
| Gambogic Acid | Bcl-2 (in vitro assay) | - | 1.21 | [6] |
| Gambogic Acid | Mcl-1 (in vitro assay) | - | 0.79 | [6] |
| Gambogic Acid | MCF-7 | Breast Cancer | 1.46 | [7] |
| Gambogic Acid Derivative (3e) | Bel-7402 | Hepatocellular Carcinoma | 0.045 | [7] |
| Gambogic Acid Derivative (3e) | SMMC-7721 | Hepatocellular Carcinoma | 0.73 | [7] |
| Gambogic Acid Derivative (3e) | HepG2 | Hepatocellular Carcinoma | 0.067 | [7] |
Note: The IC50 values can vary depending on the experimental conditions, including the serum concentration used in the cell culture medium.
Experimental Protocols
Protocol: Determination of Cell Viability using MTT Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound activates the AMPK-mTOR signaling pathway.
Caption: Acetyl this compound modulates the JNK/ATF2 pathway.
Caption: Workflow for assessing the effect of serum on IC50.
References
- 1. Study on the Competitive Binding of Food Ingredients and Gambogic Acid to Plasma Proteins: Insights From Spectroscopy, Docking, and Cell Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 4. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Gambogic acid is an antagonist of anti-apoptotic Bcl-2-family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Isogambogic acid degradation pathways and how to avoid them
Welcome to the Technical Support Center for Isogambogic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and how to mitigate its degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented, based on studies of its isomer, gambogic acid, two primary degradation pathways are anticipated:
-
Alkaline and Protic Solvent-Induced Degradation: this compound is expected to be unstable in alkaline conditions (high pH) and in the presence of protic solvents like methanol (B129727). This can lead to a nucleophilic addition reaction at the C-10 position, forming a methoxy (B1213986) derivative, analogous to the formation of gambogoic acid from gambogic acid.[1] This reaction is accelerated in the presence of alkalis.[1]
-
Thermal Epimerization: At elevated temperatures, this compound is likely susceptible to epimerization at the C2 position, converting it into its diastereomer, epi-isogambogic acid. This process has been observed for gambogic acid.[2][3]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, solid this compound should be stored at -20°C or below, protected from light and moisture. For stock solutions, it is recommended to use aprotic solvents such as DMSO, acetone, or acetonitrile (B52724) and store them in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
Q3: Which solvents should I avoid when working with this compound?
A3: Based on data from its isomer, gambogic acid, it is advisable to avoid using protic solvents like methanol for preparing stock solutions, as they can cause degradation over time.[1] Alkaline aqueous solutions should also be avoided.
Q4: How can I detect the degradation of my this compound sample?
A4: Degradation can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4][5] This method should be able to separate the intact this compound from its potential degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time are indicative of degradation. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used to identify the mass of the degradation products.[6][7]
Q5: Are the degradation products of this compound biologically active?
A5: The biological activity of this compound degradation products has not been fully characterized. However, in the case of gambogic acid, its degradation product, gambogoic acid, shows significantly weaker cytotoxic effects.[1] This suggests that the α,β-unsaturated carbonyl moiety is crucial for its biological activity, and its modification during degradation can lead to a loss of potency.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound in stock solution. | 1. Verify Solvent Choice: Ensure you are using an aprotic solvent (e.g., DMSO, acetone, acetonitrile) for your stock solution. Avoid methanol. 2. Check Storage Conditions: Confirm that the stock solution is stored at -80°C in small aliquots to prevent multiple freeze-thaw cycles. 3. Prepare Fresh Solutions: If the stock solution is old, prepare a fresh one. 4. Assess Purity: If possible, analyze the stock solution by HPLC to check for the presence of degradation products. |
| Degradation in assay medium. | 1. Check pH of the Medium: Be aware that alkaline conditions in the cell culture medium can accelerate degradation. Minimize the time the compound spends in the medium before the assay. 2. Solvent Concentration: High concentrations of the stock solution solvent (e.g., DMSO) in the final assay medium can sometimes affect cell viability and compound stability. Keep the final solvent concentration low (typically <0.5%). |
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound.
| Potential Cause | Troubleshooting Steps |
| Sample Degradation. | 1. Review Sample Preparation: Ensure that the sample was not exposed to high temperatures, alkaline pH, or protic solvents during preparation. 2. Perform Forced Degradation: To tentatively identify the unknown peaks, subject a pure sample of this compound to forced degradation conditions (see Experimental Protocols section). Compare the retention times of the resulting peaks with the unknown peaks in your sample.[8] 3. Characterize Degradation Products: Use LC-MS to determine the mass of the unknown peaks and compare them to the expected masses of potential degradation products.[7] |
| Contamination. | 1. Analyze Blank: Inject a blank sample (diluent only) to rule out contamination from the solvent or the HPLC system. 2. Check Excipients: If working with a formulation, analyze the excipients alone to ensure they are not the source of the peaks. |
Quantitative Data
The following table summarizes the quantitative data on the thermal epimerization of gambogic acid (as a proxy for this compound) to epi-gambogic acid in various solvents at 100°C over 4 hours. This data highlights the susceptibility of the molecule to heat-induced degradation.
| Solvent | Ratio of Gambogic Acid : epi-Gambogic Acid (after 4h at 100°C) |
| CDCl₃ | 60 : 40 |
| Toluene-d₈ | 59 : 41 |
| Acetonitrile-d₃ | 61 : 39 |
| Acetone-d₆ | 63 : 37 |
| DMSO-d₆ | 65 : 35 |
Data extracted from a study on gambogic acid and is presented here as an indicator of potential this compound stability.[2][3]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products and to develop a stability-indicating analytical method.[8][9][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable aprotic solvent (e.g., acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl (1:1 v/v).
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equal volume of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH (1:1 v/v).
-
Incubate at room temperature for 4 hours.
-
Neutralize with an equal volume of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (1:1 v/v).
-
Incubate at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Store the solid this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed powder in the initial solvent to a concentration of 1 mg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method to separate this compound from its potential degradation products.[4][5]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities. A typical mobile phase could be a mixture of:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program (Example):
-
0-5 min: 70% A, 30% B
-
5-20 min: Gradient to 10% A, 90% B
-
20-25 min: Hold at 10% A, 90% B
-
25-30 min: Return to 70% A, 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., 254 nm and 360 nm).
-
Injection Volume: 10 µL.
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. ijtsrd.com [ijtsrd.com]
- 6. Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry [mdpi.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ijrpp.com [ijrpp.com]
Validation & Comparative
Isogambogic Acid vs. Gambogic Acid: A Comparative Analysis of Two Potent Xanthones
A detailed guide for researchers and drug development professionals on the contrasting biological activities and physicochemical properties of Isogambogic acid and Gambogic acid, supported by experimental data and protocols.
This compound (iso-GA) and Gambogic acid (GA) are two closely related polyprenylated xanthones derived from the gamboge resin of the Garcinia hanburyi tree. While structurally similar, recent studies have unveiled significant differences in their mechanisms of action, presenting distinct opportunities for therapeutic development. This guide provides a comprehensive comparison of their chemical structures, physicochemical properties, and biological effects, with a focus on their anticancer activities.
Structural and Physicochemical Differences
This compound is the C-2 epimer of Gambogic acid, meaning they differ only in the stereochemistry at the second carbon position.[1] This subtle structural variation, however, gives rise to distinct biological activities. Both compounds are characterized by a complex caged xanthone (B1684191) core.[2]
Table 1: Physicochemical Properties of this compound and Gambogic Acid
| Property | This compound | Gambogic Acid |
| Molecular Formula | C38H44O8 | C38H44O8 |
| Molecular Weight | 628.75 g/mol | 628.75 g/mol |
| Appearance | Yellowish solid | Orange crystalline solid |
| Aqueous Solubility | Poor | Very low (0.013 mg/mL)[3] |
| Organic Solvent Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | Soluble in DMSO (100 mg/mL), ethanol (B145695) (100 mg/mL).[4] |
Comparative Cytotoxicity
Both this compound and Gambogic acid exhibit potent cytotoxic effects against a range of cancer cell lines. However, their relative potency can vary depending on the cell type. A direct comparative study on human leukemia K562 cells and their doxorubicin-resistant counterparts (K562/R) revealed that both epimers have similar cytotoxic activities against both sensitive and resistant cell lines, suggesting they are not substrates for multidrug resistance (MDR) mechanisms.[1]
Table 2: Comparative IC50 Values of this compound and Gambogic Acid
| Cell Line | This compound (µM) | Gambogic Acid (µM) | Reference |
| Human Leukemia (K562/S) | 1.11 | 1.32 | [1] |
| Doxorubicin-Resistant Leukemia (K562/R) | 0.86 | 0.89 | [1] |
For context, Gambogic acid has demonstrated a broad spectrum of cytotoxic activity against numerous other cancer cell lines, with IC50 values typically in the low micromolar to sub-micromolar range.[3][5][6]
Divergent Mechanisms of Cell Death: Autophagy vs. Apoptosis
The most striking difference between this compound and Gambogic acid lies in their primary mechanisms of inducing cell death.
Gambogic acid is a well-established inducer of apoptosis. It triggers programmed cell death through multiple pathways, including:
-
Activation of Caspases: GA activates key executioner caspases such as caspase-3, -8, and -9.
-
Modulation of Bcl-2 Family Proteins: It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.
-
Mitochondrial Pathway: GA can induce the release of cytochrome c from mitochondria, a key event in the intrinsic apoptotic pathway.
-
Death Receptor Pathway: It can also signal through death receptors on the cell surface.
In contrast, this compound has been shown to induce apoptosis-independent autophagic cell death. In non-small-cell lung carcinoma (NSCLC) cells, iso-GA treatment leads to the formation of autophagic vacuoles and the accumulation of autophagy-related proteins, without evidence of caspase activation or apoptotic bodies. This suggests that iso-GA could be a valuable therapeutic candidate for apoptosis-resistant cancers.
Below is a diagram illustrating the distinct signaling pathways predominantly activated by each compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cytotoxic and mechanistic properties of this compound and Gambogic acid.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compounds.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and Gambogic acid stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Gambogic acid in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Western Blot Analysis for Apoptosis and Autophagy Markers
This protocol is used to detect key proteins involved in apoptosis and autophagy.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and Gambogic acid
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-LC3B, anti-Beclin-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound or Gambogic acid at desired concentrations for a specified time.
-
Harvest the cells, wash with ice-cold PBS, and lyse with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound and Gambogic acid, despite being stereoisomers, exhibit distinct and compelling anticancer properties. Gambogic acid's pro-apoptotic activity is well-documented across a multitude of cancer types. The discovery of this compound's ability to induce autophagic cell death opens up new avenues for treating cancers that have developed resistance to apoptosis-based therapies. Further research, including direct comparative studies in a wider range of cancer models, is warranted to fully elucidate their therapeutic potential and to guide the selection of the most appropriate compound for specific cancer subtypes. This comparative guide provides a foundational understanding for researchers and clinicians interested in harnessing the therapeutic power of these natural xanthones.
References
- 1. Gambogic acid and epigambogic acid, C-2 epimers with novel anticancer effects from Garcinia hanburyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]
- 3. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 5. Exploration of the antitumor effect and mechanism of gambogic acid on osteosarcoma through network pharmacology and experimental pharmacology study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gambogic Acid Inhibits Wnt/β-catenin Signaling and Induces ER Stress-Mediated Apoptosis in Human Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Melanoma Treatment: Isogambogic Acid vs. Celastrol
In the relentless pursuit of effective melanoma therapies, two natural compounds, Isogambogic acid and Celastrol (B190767), have emerged as promising candidates. This guide provides a comprehensive comparison of their efficacy, drawing upon preclinical experimental data to inform researchers, scientists, and drug development professionals. We delve into their mechanisms of action, cytotoxic effects, and the signaling pathways they modulate, presenting a clear picture of their potential in the fight against this aggressive skin cancer.
Quantitative Efficacy: A Comparative Analysis
The in vitro efficacy of this compound and Celastrol has been evaluated across various melanoma cell lines. The following tables summarize key quantitative data from preclinical studies, offering a direct comparison of their cytotoxic and pro-apoptotic activities.
Table 1: Comparative Cytotoxicity (IC50) in Melanoma Cell Lines
| Compound | Cell Line | IC50 (µM) | Experimental Notes |
| This compound | SW1 (mouse melanoma) | ~1.0 | Reduced cell viability to 10% at 1 µmol/L.[1] |
| WM115 (human melanoma) | 0.5 - 2.0 | Concentration range for reduced viability.[1] | |
| MEWO (human melanoma) | 0.5 - 2.0 | Concentration range for reduced viability.[1] | |
| Celastrol | SW1 (mouse melanoma) | ~0.05 | Reduced cell viability to 50% at 0.05 µmol/L and to 10% at 0.1 µmol/L.[1] |
| WM115 (human melanoma) | ~1.0 | Reduced viability at 1 µmol/L.[1] | |
| MEWO (human melanoma) | ~1.0 | Reduced viability at 1 µmol/L.[1] |
Table 2: Induction of Apoptosis in SW1 Melanoma Cells
| Compound | Concentration (µM) | Apoptosis (%) | Experimental Notes |
| This compound | 1.0 | 15 | Measured by fluorescence-activated cell sorting (FACS) analysis 48 hours after treatment.[1] |
| Celastrol | 0.5 | 13 | Measured by fluorescence-activated cell sorting (FACS) analysis 48 hours after treatment.[1] |
| 1.0 | 35 | Measured by fluorescence-activated cell sorting (FACS) analysis 48 hours after treatment.[1] |
Mechanisms of Action: Divergent Pathways to a Common Goal
While both compounds effectively induce cell death in melanoma cells, their underlying mechanisms of action involve distinct signaling pathways.
This compound: The primary mechanism identified for this compound in melanoma involves the modulation of the JNK signaling pathway. It has been shown to inhibit the transcriptional activity of Activating Transcription Factor 2 (ATF2) while increasing the transcriptional activity of c-Jun.[1][2] The pro-apoptotic effects of this compound are dependent on JNK activity.[1][2]
Celastrol: Celastrol demonstrates a more multifaceted mechanism of action. It is a potent inhibitor of the NF-κB signaling pathway, preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of NF-κB.[3][4][5] Furthermore, Celastrol has been shown to activate the JNK pathway and increase c-Jun transcriptional activity, similar to this compound.[1][2] It also impacts other critical survival pathways, including the PI3K/AKT/mTOR pathway, leading to the repression of HIF-1α expression.[6] Additionally, Celastrol can induce apoptosis through the activation of caspases and the Fas/FasL pathway.[3]
Signaling Pathways Visualized
To better illustrate the molecular interactions, the following diagrams depict the key signaling pathways modulated by this compound and Celastrol in melanoma cells.
Figure 1: this compound Signaling Pathway in Melanoma.
Figure 2: Celastrol's Multi-Target Signaling Pathways in Melanoma.
Experimental Protocols
The following methodologies are based on the key comparative preclinical study and are provided to enable replication and further investigation.
Cell Viability Assay:
-
Melanoma cells (SW1, WM115, MEWO) were seeded in 96-well plates.
-
After 24 hours, cells were treated with varying concentrations of this compound or Celastrol.
-
Cell viability was assessed after a specified incubation period (e.g., 48 hours) using a standard method such as the MTT assay, which measures mitochondrial metabolic activity.
-
Absorbance was read using a microplate reader, and the percentage of cell viability was calculated relative to untreated control cells.
Apoptosis Assay (FACS Analysis):
-
SW1 melanoma cells were treated with this compound or Celastrol at the indicated concentrations for 48 hours.
-
Cells were harvested, washed with PBS, and resuspended in binding buffer.
-
Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells were analyzed by a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
Western Blot Analysis:
-
Melanoma cells were treated with the compounds for a specified duration.
-
Total cell lysates were prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., cleaved caspase-8, β-actin).
-
After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The general workflow for comparing the in vitro efficacy of these compounds is outlined below.
Figure 3: General Experimental Workflow for In Vitro Comparison.
Conclusion
Both this compound and Celastrol demonstrate significant anti-melanoma activity in preclinical models. Celastrol appears to be more potent at lower concentrations in certain cell lines and exhibits a broader range of mechanistic actions, targeting key survival pathways such as NF-κB and PI3K/AKT in addition to the JNK pathway. This compound's effects are more specifically linked to the JNK/ATF2/c-Jun axis.
This comparative guide highlights the potential of both natural compounds as scaffolds for the development of novel melanoma therapies. Further in vivo studies are warranted to fully elucidate their therapeutic efficacy, safety profiles, and potential for combination therapies. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the field of melanoma treatment.
References
- 1. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Trends in anti-tumor mechanisms and molecular targets of celastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Celastrol synergistically enhances temozolomide cytotoxicity in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celastrol inhibits mouse B16-F10 melanoma cell survival by regulating the PI3K/AKT/mTOR signaling pathway and repressing HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Isogambogic Acid vs. ATF2-Derived Peptides: A Comparative Guide to Apoptosis Induction
For researchers in oncology and drug development, understanding the mechanisms of novel apoptotic agents is paramount. This guide provides a detailed comparison of two such agents: isogambogic acid, a natural xanthonoid, and synthetic peptides derived from the Activating Transcription Factor 2 (ATF2). Both have demonstrated pro-apoptotic effects in cancer cells, albeit through distinct yet convergent mechanisms. This document outlines their comparative efficacy, underlying signaling pathways, and the experimental protocols used to elucidate their functions.
Quantitative Analysis of Apoptotic Efficacy
The following tables summarize the pro-apoptotic activity of this compound and related compounds, and the apoptosis-sensitizing effects of ATF2-derived peptides in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound and Related Compounds
| Compound | Cell Line | Assay | Efficacy (IC50/Effect) | Citation(s) |
| Gambogic Acid | Jurkat (T-cell leukemia) | Annexin V/PI Staining | ~0.2 µM (induces ~50% apoptosis) | [1] |
| Gambogic Acid | HL-60 (promyelocytic leukemia) | Annexin V/PI Staining | ~0.5 µM (induces ~50% apoptosis) | [1] |
| Gambogic Acid | Various Cancer Cell Lines | Cytotoxicity Assay | LD50 of ~1 µmol/L | [1] |
| Acetyl this compound | SW1 (melanoma) | Flow Cytometry (Propidium Iodide) | 15% apoptosis at 1 µM | [2] |
| Gambogic Acid | Mcl-1 (Bcl-2 family protein) | BH3 Peptide Displacement | < 1 µM | [3] |
| Gambogic Acid | Bcl-B (Bcl-2 family protein) | BH3 Peptide Displacement | < 1 µM | [3] |
| Gambogic Acid | Bcl-2 | BH3 Peptide Displacement | 1.21 µM | [4] |
| Gambogic Acid | Bcl-XL | BH3 Peptide Displacement | 1.47 µM | [4] |
| Gambogic Acid | Bcl-W | BH3 Peptide Displacement | 2.02 µM | [4] |
| Gambogic Acid | A1 | BH3 Peptide Displacement | 1.06 µM | [4] |
Table 2: Pro-Apoptotic Activity of ATF2-Derived Peptides
| Peptide | Cell Line | Effect | Quantitative Data | Citation(s) |
| ATF2 (aa 50-100) | SW1 (melanoma) | Sensitization to drug-induced apoptosis | 6- to 14-fold increase in apoptosis | [2] |
| ATF2 (aa 50-100) | Human melanoma cells | Inhibition of tumorigenicity | - | [2] |
Mechanisms of Action: A Tale of Two Pathways
While both this compound and ATF2-derived peptides converge on the activation of apoptosis, their primary mechanisms of action differ significantly.
This compound: A Dual-Action Agent Targeting Bcl-2 Family Proteins and the JNK Pathway
This compound and its close analog, gambogic acid, induce apoptosis through a multi-pronged approach. A primary mechanism is the direct inhibition of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-XL, Mcl-1, and Bcl-B.[3][5][6][7] By binding to the BH3 domain-binding groove of these proteins, gambogic acid displaces pro-apoptotic BH3-only proteins, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization, and subsequent caspase activation.[1][5][6]
Furthermore, acetyl this compound has been shown to inhibit the transcriptional activity of ATF2 while activating the c-Jun N-terminal kinase (JNK) pathway, leading to the phosphorylation and activation of the transcription factor c-Jun.[2][8] This suggests a second, indirect mechanism of apoptosis induction that overlaps with the action of ATF2-derived peptides.
ATF2-Derived Peptides: Shifting the Transcriptional Balance to Favor Apoptosis
ATF2-derived peptides, particularly those spanning the amino acid 50-100 region, function by modulating the transcriptional activity of the AP-1 family of transcription factors. These peptides inhibit the transcriptional activity of ATF2, a factor often associated with cell survival and resistance to therapy.[2] Concurrently, they promote the activation of JNK, which in turn phosphorylates and activates c-Jun, a key component of the AP-1 transcription factor that can drive the expression of pro-apoptotic genes.[2][8] This shift in the balance from ATF2- to c-Jun-driven transcription sensitizes cancer cells to apoptosis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for this compound and ATF2-derived peptides, along with a typical experimental workflow for assessing apoptosis.
Caption: this compound signaling pathway in apoptosis.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gambogic acid is an antagonist of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gambogic acid is an antagonist of anti-apoptotic Bcl-2-family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Isogambogic Acid: A Comparative Guide to its Anti-Tumor Efficacy in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Isogambogic acid, a natural compound isolated from the resin of Garcinia hanburyi, has emerged as a subject of significant interest in oncology research. This guide provides a comparative analysis of its anti-tumor effects across multiple cancer cell lines, supported by experimental data from preclinical studies. We will delve into its cytotoxic and apoptotic activities, explore the underlying molecular mechanisms, and provide detailed protocols for the key experimental assays cited. For a broader comparative context, data for the closely related and more extensively studied compound, Gambogic acid, is also included.
Comparative Cytotoxicity of this compound and Analogs
The anti-proliferative activity of this compound and its derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The table below summarizes the IC50 values for this compound and the structurally similar Gambogic acid in various cancer types.
| Compound | Cancer Type | Cell Line | Incubation Time | IC50 (µM) | Reference |
| Isogambogenic acid | Glioma | U251 | 24 h | 3-4 | [1] |
| Isogambogenic acid | Glioma | U87 | 24 h | 3-4 | [1] |
| Acetyl this compound | Melanoma | SW1 | 48 h | ~0.5 (for ~50% inhibition) | [1] |
| Gambogic acid | Osteosarcoma | U2Os | 48 h | ~0.25 | |
| Gambogic acid | Osteosarcoma | 143B | 48 h | ~0.125 | |
| Gambogic acid | Osteosarcoma | MG63 | 48 h | ~0.5 | |
| Gambogic acid | Osteosarcoma | HOS | 48 h | ~1.0 | |
| Gambogic acid | Colorectal Cancer | HT-29 | Not Specified | 6.7 | |
| Gambogic acid | Colorectal Cancer | SW620 | Not Specified | 8.3 | |
| Gambogic acid | Breast Cancer | MCF-7 | Not Specified | 14.5 | |
| Gambogic acid | Liver Cancer | HepG2 | Not Specified | 16.8 | |
| Gambogic acid | Lung Cancer | A549 | Not Specified | 23.7 |
Induction of Apoptosis and Modulation of Signaling Pathways
This compound exerts its anti-tumor effects primarily through the induction of programmed cell death (apoptosis) and by modulating key intracellular signaling pathways that govern cell survival and proliferation.
Apoptotic Effects
Studies have demonstrated that this compound and its derivatives can induce apoptosis in cancer cells. For instance, Acetyl this compound has been shown to induce apoptosis in SW1 melanoma cells.
| Compound | Cell Line | Concentration (µM) | Apoptosis Rate (%) | Reference |
| Acetyl this compound | SW1 (Melanoma) | 1 | 15 | [2] |
Modulation of Key Signaling Proteins
The anti-tumor activity of this compound is linked to its ability to interfere with critical signaling cascades. In glioma cells, it has been shown to activate the AMPK-mTOR pathway, leading to autophagic cell death. In melanoma, its acetylated form activates the JNK signaling pathway while inhibiting the transcriptional activity of ATF2. The STAT3 pathway, a critical regulator of cancer cell survival and proliferation, has also been identified as a potential target.
| Compound | Cell Line | Pathway Affected | Protein | Effect |
| Isogambogenic acid | U87, U251 (Glioma) | AMPK-mTOR | AMPK | Activation |
| Isogambogenic acid | U87, U251 (Glioma) | AMPK-mTOR | mTOR | Inhibition |
| Acetyl this compound | SW1 (Melanoma) | JNK/ATF2 | JNK | Phosphorylation (Activation) |
| Acetyl this compound | SW1 (Melanoma) | JNK/ATF2 | c-Jun | Phosphorylation (Activation) |
| Acetyl this compound | SW1 (Melanoma) | JNK/ATF2 | ATF2 | Inhibition of transcriptional activity |
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the molecular mechanisms and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom sterile cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10-15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with this compound as desired.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS and centrifuge at 1,500 rpm for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Western Blot Analysis for Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation of key signaling proteins.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-mTOR, anti-mTOR, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash treated cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and then to a loading control (e.g., β-actin).
-
References
A Comparative Analysis of Isogambogic Acid and Other JNK Activators: A Guide for Researchers
This guide provides a detailed comparative analysis of Isogambogic acid and other commonly used c-Jun N-terminal kinase (JNK) activators, namely Anisomycin (B549157), Ultraviolet (UV) radiation, and Lipopolysaccharide (LPS). The information is intended for researchers, scientists, and drug development professionals interested in the modulation of the JNK signaling pathway.
Introduction to JNK Activation
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1] They are activated in response to a variety of cellular stresses, including inflammatory cytokines, oxidative stress, DNA damage, and UV irradiation.[1][2] The JNK signaling pathway plays a crucial role in regulating diverse cellular processes such as apoptosis, inflammation, cell proliferation, and differentiation.[3] As such, activators of this pathway are invaluable tools for studying these fundamental biological processes and for investigating their roles in various diseases, including cancer and neurodegenerative disorders.
This guide focuses on a comparative evaluation of four distinct JNK activators:
-
This compound: A derivative of a natural xanthonoid, Gambogic Acid, which has been shown to induce JNK-dependent apoptosis in cancer cells.[4][5]
-
Anisomycin: A protein synthesis inhibitor that potently activates JNK through the induction of ribotoxic stress.[6][7][8]
-
UV Radiation: A physical stressor that activates JNK through various mechanisms, including the induction of DNA damage and the activation of cell surface receptors.[9][10][11]
-
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria that activates JNK in immune cells, such as macrophages, through Toll-like receptor 4 (TLR4) signaling.[12][13]
Comparative Performance Data
The following table summarizes the key performance characteristics of this compound and other JNK activators based on available experimental data. It is important to note that the effective concentrations and cellular responses can be highly dependent on the cell type, experimental conditions, and duration of treatment.
| Feature | This compound (Acetyl this compound) | Anisomycin | UV Radiation | Lipopolysaccharide (LPS) |
| Primary Mechanism of JNK Activation | Inhibition of ATF2 transcriptional activity and induction of JNK activity.[4][5] | Inhibition of protein synthesis, leading to ribotoxic stress.[8][14] | Induction of DNA damage, activation of cell surface receptors (e.g., EGFR), and oxidative stress.[9][10][11][15] | Activation of Toll-like receptor 4 (TLR4) signaling cascade.[12][13][16][17] |
| Effective Concentration/Dose for JNK Activation | Low micromolar range.[4][5] | 25 ng/mL - 10 µM.[6][18] | UVC: 40-80 J/m²; UVB: 150-300 J/m².[19] | 10 ng/mL - 25 µg/mL. |
| Reported Downstream Effects | Induction of JNK-dependent apoptosis in melanoma cells.[4][5] | Potent induction of apoptosis, modulation of cytokine production.[6][7] | Apoptosis, cell cycle arrest, inflammatory responses.[3][10] | Production of inflammatory cytokines (e.g., TNF-α, IL-6), activation of immune responses.[20][21] |
| Specificity and Potential Off-Target Effects | Requires further characterization. | Also a potent activator of p38 MAP kinase. Can have broad effects due to protein synthesis inhibition.[22] | Activates multiple signaling pathways, including p38 and ERK MAPKs, and DNA damage response pathways.[10][15][23] | Primarily acts on TLR4-expressing cells (mainly immune cells), but can have systemic effects in vivo. Can activate other MAPKs like p38 and ERK.[20][24][25] |
Signaling Pathways
The activation of JNK by these different stimuli converges on the JNK signaling cascade, but the initial upstream events are distinct.
This compound Signaling Pathway
Caption: this compound induced JNK activation and apoptosis.
Anisomycin Signaling Pathway
Caption: Anisomycin induces JNK activation via ribotoxic stress.
UV Radiation Signaling Pathway
Caption: UV radiation activates JNK through multiple pathways.
LPS Signaling Pathway
Caption: LPS activates JNK via the TLR4 signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Western Blot Analysis of JNK Phosphorylation
This protocol describes the detection of phosphorylated JNK (p-JNK) as an indicator of JNK pathway activation.
Materials:
-
Cells of interest
-
JNK activator (this compound, Anisomycin, LPS) or UV light source
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (5% w/v BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-JNK (Thr183/Tyr185) and Rabbit anti-total JNK
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with the JNK activator at the desired concentration and time. For UV radiation, wash cells with PBS and expose them to the specified dose of UV light, followed by incubation in fresh media for the desired time.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add RIPA buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[26]
-
Incubate the membrane with the primary antibody against phospho-JNK (diluted in 5% BSA in TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total JNK and a housekeeping protein like β-actin or GAPDH.
-
Caption: Experimental workflow for Western Blot analysis.
In Vitro JNK Kinase Assay
This assay measures the kinase activity of JNK by quantifying the phosphorylation of a substrate, such as c-Jun.
Materials:
-
Active JNK enzyme (recombinant or immunoprecipitated)
-
JNK substrate (e.g., GST-c-Jun)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
ATP (including [γ-³²P]ATP for radioactive detection)
-
Test compounds (this compound, Anisomycin)
-
P81 phosphocellulose paper (for radioactive assay)
-
Phosphoric acid (for radioactive assay)
-
Scintillation counter or SDS-PAGE and autoradiography equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the active JNK enzyme, JNK substrate, and kinase assay buffer.
-
Inhibitor/Activator Addition: Add the test compound (this compound or other activators) at various concentrations. Include a vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding ATP (and [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer and boiling, or by spotting the reaction mixture onto P81 paper.
-
Detection:
-
Radioactive Method: Wash the P81 paper with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Method (Western Blot): Run the reaction samples on an SDS-PAGE gel, transfer to a membrane, and probe with a phospho-specific antibody against the substrate (e.g., anti-phospho-c-Jun).
-
Caption: General workflow for an in vitro JNK kinase assay.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of JNK activation on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well plates
-
JNK activators
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the JNK activator for the desired duration. Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Caption: Workflow for assessing cell viability using an MTT assay.
Conclusion
This compound represents a valuable tool for activating the JNK signaling pathway, particularly in the context of cancer research where JNK-dependent apoptosis is a desired outcome. Its mechanism of action appears distinct from other common JNK activators like Anisomycin, UV radiation, and LPS. While Anisomycin offers potent and rapid JNK activation, its utility can be complicated by its inhibition of protein synthesis. UV radiation and LPS are powerful activators in specific contexts (e.g., DNA damage response and immunology, respectively), but their effects are broad and not specific to the JNK pathway.
Further research is warranted to fully elucidate the kinase selectivity profile of this compound and to directly compare its potency with other activators in a wider range of cell types. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative studies and for further exploring the multifaceted roles of the JNK signaling pathway in health and disease.
References
- 1. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosomal stress-surveillance: three pathways is a magic number - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Ribotoxic stress activates p38 and JNK kinases and modulates the antigen-presenting activity of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.csp.edu [digitalcommons.csp.edu]
- 9. Linking JNK Activity to the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of p38 MAP Kinase and JNK Pathways by UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Gab1 in UV-Induced c-Jun NH2-Terminal Kinase Activation and Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LPS promotes epithelial-mesenchymal transition and activation of TLR4/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JNK-interacting protein 3 associates with Toll-like receptor 4 and is involved in LPS-mediated JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JNK activation induced by ribotoxic stress is initiated from 80S monosomes but not polysomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Kinases and Transcription Factors Activation in Response to UV-Radiation of Skin: Implications for Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LPS promotes epithelial–mesenchymal transition and activation of TLR4/JNK signaling | springermedizin.de [springermedizin.de]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
- 19. scilit.com [scilit.com]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthetic anisomycin analogues activating the JNK/SAPK1 and p38/SAPK2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. p38 MAPK in regulating cellular responses to ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Characterization of Lipopolysaccharide Effects on LRRK2 Signaling in RAW Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Lipopolysaccharide-Induced Dephosphorylation of AMPK-Activated Protein Kinase Potentiates Inflammatory Injury via Repression of ULK1-Dependent Autophagy [frontiersin.org]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
Isogambogic acid's specificity compared to other apoptosis inducers
In the landscape of cancer therapeutics, the induction of apoptosis is a cornerstone of many treatment strategies. Isogambogic acid, a derivative of the natural product gambogic acid, has emerged as a compound of interest for its pro-apoptotic activities. This guide provides a comparative analysis of this compound's specificity in inducing apoptosis against other well-established apoptosis inducers, supported by experimental data and detailed methodologies for researchers in drug development.
Mechanism of Action: A Multifaceted Approach to Cell Death
This compound and its parent compound, gambogic acid, exert their cytotoxic effects by engaging multiple targets within the cell, leading to the activation of programmed cell death. Their mechanisms often involve the modulation of key regulatory proteins in both the intrinsic and extrinsic apoptotic pathways.
Key Mechanistic Hallmarks:
-
Bcl-2 Family Modulation: this compound and its analogs have been shown to act as antagonists of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Mcl-1. By inhibiting these proteins, they tip the cellular balance towards apoptosis.
-
Caspase Activation: Treatment with these compounds leads to the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3), which are critical for the dismantling of the cell.
-
Pro-apoptotic Protein Upregulation: They can increase the expression of pro-apoptotic proteins like Bax, which promotes the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.
-
JNK Pathway Activation: Acetyl this compound has been shown to activate the c-Jun NH2-terminal kinase (JNK) pathway, which can contribute to its pro-apoptotic effects in certain cancer types, such as melanoma.[1][2]
Comparative Cytotoxicity: this compound and Its Analogs vs. Other Apoptosis Inducers
A critical aspect of any potential anticancer agent is its therapeutic window – the concentration range at which it effectively kills cancer cells while sparing normal, healthy cells. The following tables summarize available data comparing the cytotoxic effects of this compound derivatives with other common apoptosis inducers.
| Compound | Cell Line | IC50 / Effective Concentration | Normal Cell Toxicity | Reference |
| Acetyl this compound | SW1 (Mouse Melanoma) | ~1 µM (reduced viability to 10%) | 40% toxicity at 0.1 µM (Mouse Melanocytes) | [1] |
| WM115 (Human Melanoma) | 0.5 - 2 µmol/L (reduced viability) | Not specified | [1] | |
| MEWO (Human Melanoma) | 0.5 - 2 µmol/L (reduced viability) | Not specified | [1] | |
| Celastrol (B190767) | SW1 (Mouse Melanoma) | 0.05 µM (reduced viability to 50%) | 10% toxicity at 0.1 µM (Mouse Melanocytes) | [1] |
| Gambogic Acid | Various Cancer Cells | ~100 µg/ml (equivalent activity to 10 µg/ml 5-FU) | Not specified | [3] |
| 5-Fluorouracil (5-FU) | Various Cancer Cells | ~10 µg/ml | Not specified | [3] |
Table 1: Comparative in vitro cytotoxicity of this compound derivatives and other apoptosis inducers. This table highlights the effective concentrations of these compounds in different cancer cell lines and provides some data on their toxicity towards normal cells.
Signaling Pathways and Experimental Workflows
To understand the intricate mechanisms and experimental designs used to evaluate these compounds, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: Apoptotic signaling pathways targeted by this compound.
Caption: Experimental workflow for comparing apoptosis inducers.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon these findings, the following are detailed protocols for the key experiments cited.
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and other apoptosis inducers for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells. Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[4][5][6][7]
Protocol:
-
Cell Treatment: Treat cells with the desired compounds for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Western Blotting for Apoptosis-Related Proteins
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2).
Protocol:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.[8][9][10][11][12]
Conclusion
This compound and its derivatives represent a promising class of apoptosis inducers with multifaceted mechanisms of action. The available data suggests that while they are potent inducers of apoptosis in cancer cells, their specificity towards cancer cells over normal cells requires further comprehensive investigation. The provided experimental protocols offer a robust framework for researchers to conduct comparative studies to further elucidate the therapeutic potential and selectivity of this compound in the context of cancer therapy. Future studies should focus on generating comprehensive IC50 data across a broader panel of cancer and normal cell lines to more definitively establish its therapeutic window.
References
- 1. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-techne.com [bio-techne.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. wjgnet.com [wjgnet.com]
- 12. researchgate.net [researchgate.net]
Isogambogic Acid vs. Standard Chemotherapy: A Head-to-Head Preclinical Comparison
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology is continually evolving, with a growing emphasis on targeted therapies that can offer enhanced efficacy and reduced toxicity compared to conventional treatments. Isogambogic acid, a caged xanthone (B1684191) derived from the gamboge resin of the Garcinia hanburyi tree, has emerged as a promising anti-cancer agent in preclinical studies. This guide provides an objective, data-driven comparison of this compound and its derivatives against standard chemotherapy agents, focusing on their performance in preclinical cancer models.
Executive Summary
This compound and its derivatives have demonstrated potent cytotoxic effects across a range of cancer cell lines, often exhibiting lower IC50 values than standard chemotherapeutic drugs. The mechanism of action for this compound is multi-faceted, involving the induction of apoptosis through the modulation of key signaling pathways such as NF-κB and MAPK. In vivo studies, while not always direct head-to-head comparisons, suggest that this compound and its analogs can significantly inhibit tumor growth and may offer a favorable toxicity profile compared to some conventional agents. This guide synthesizes the available preclinical data to facilitate an informed evaluation of this compound's potential as a next-generation cancer therapeutic.
In Vitro Cytotoxicity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for Gambogic Acid (GA) and standard chemotherapy drugs in various cancer cell lines, as reported in preclinical research.
| Breast Cancer Cell Lines | IC50 (µM) | Standard Chemotherapy | IC50 (µM) |
| Gambogic Acid | Doxorubicin (B1662922) | ||
| MCF-7 | 1.46[1] | MCF-7 | 0.1 - 8.306[2][3] |
| MDA-MB-231 | Not explicitly stated, but showed anti-invasive effects[1] | MDA-MB-231 | 6.602[2] |
| Lung Cancer Cell Lines | IC50 (µM) | Standard Chemotherapy | IC50 (µM) |
| Gambogic Acid | Cisplatin (B142131) | ||
| A549 | 3.56[4] | A549 | 6.14 - 9[5][6] |
| NCI-H460 | 4.05[4] | H1299 | 27[5] |
| NCI-H1299 | 1.12[4] | ||
| Gambogic Acid Derivative (Compound 38) | |||
| A549 | 0.31[7] | ||
| A549/cisplatin-resistant | 0.33[7] |
| Ovarian Cancer Cell Lines | IC50 (µM) | Standard Chemotherapy | IC50 (µM) |
| Gambogic Acid | Not explicitly stated, but sensitizes to doxorubicin | Paclitaxel | |
| OVCAR3 | 0.0041[8] | ||
| TOV-21G | 0.0043[8] | ||
| Cisplatin | |||
| OVCAR3 | Not specified | ||
| TOV-21G | Not specified |
In Vivo Anti-Tumor Efficacy
Direct head-to-head in vivo comparisons of this compound monotherapy against standard chemotherapy are limited in publicly available literature. However, existing studies on this compound derivatives and separate studies on standard agents in similar models allow for an indirect assessment.
Acetyl this compound (AIGA) in Melanoma Xenografts:
Gambogic Acid in Combination Therapies:
Several studies have highlighted the ability of Gambogic Acid to synergize with and enhance the efficacy of standard chemotherapies.
-
With Cisplatin in Lung Cancer: Gambogic acid has been shown to enhance the anti-tumor effects of cisplatin in cisplatin-resistant lung cancer cells. Sequential treatment of cisplatin followed by Gambogic Acid resulted in a strong synergistic action in non-small-cell lung cancer (NSCLC) cell lines and in xenograft tumor models.[4]
-
With Doxorubicin in Ovarian Cancer: The combination of Gambogic Acid and doxorubicin resulted in a synergistic suppression of tumor growth in an ovarian cancer mouse model.
These findings suggest that this compound could be a valuable component of combination therapies, potentially overcoming drug resistance and improving treatment outcomes.
Mechanisms of Action: A Look at the Signaling Pathways
This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways, primarily leading to the induction of apoptosis (programmed cell death).
Standard chemotherapies often induce DNA damage, leading to the activation of apoptotic pathways. However, cancer cells can develop resistance by upregulating pro-survival pathways like NF-κB and MAPK. This compound's ability to inhibit these pathways provides a key mechanistic advantage and a rationale for its use in combination with conventional drugs.
Experimental Protocols
To ensure the reproducibility of the cited findings, this section provides detailed methodologies for key experiments.
Cell Viability (MTT) Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining):
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
In Vivo Xenograft Model:
This protocol outlines the establishment of a subcutaneous tumor model in immunocompromised mice.
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest, wash, and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 5 x 10⁷ cells/mL.
-
Animal Inoculation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of 6-8 week old female athymic nude mice.
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week using calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound (this compound or standard chemotherapy) and vehicle control according to the specified dose and schedule.
-
Endpoint Analysis: Monitor tumor volume and animal body weight throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion and Future Directions
The preclinical data presented in this guide strongly suggest that this compound and its derivatives are potent anti-cancer agents with a distinct mechanism of action from many standard chemotherapies. Their ability to induce apoptosis and inhibit key pro-survival signaling pathways makes them attractive candidates for further development, both as monotherapies and in combination with existing treatments.
To fully elucidate the therapeutic potential of this compound, future research should focus on:
-
Direct Head-to-Head In Vivo Studies: Conducting well-designed in vivo experiments that directly compare the efficacy and toxicity of this compound derivatives against standard-of-care chemotherapy for specific cancer types.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of promising this compound derivatives to optimize dosing and delivery.
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to this compound-based therapies.
The continued investigation of this compound and its analogs holds significant promise for the development of novel and more effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dacarbazine-Loaded Targeted Polymeric Nanoparticles for Enhancing Malignant Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exposure of melanoma cells to dacarbazine results in enhanced tumor growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gambogic acid sensitizes ovarian cancer cells to doxorubicin through ROS-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Mechanisms of Isogambogic Acid in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Isogambogic acid (IGA), a natural compound, and its derivatives have emerged as promising candidates in oncology research. This guide provides a comprehensive cross-validation of the mechanisms of this compound and its acetylated form, Acetyl-isogambogic acid (AIGA), across various cancer models. We present a comparative analysis of their cytotoxic effects, delve into the intricate signaling pathways they modulate, and provide detailed experimental protocols to support further investigation.
Comparative Cytotoxicity of this compound and its Analogs
The anti-proliferative effects of this compound and its derivatives have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Acetyl-isogambogic acid (AIGA) | Melanoma | SW1 | ~1.0 | [1][2] |
| Acetyl-isogambogic acid (AIGA) | Melanoma | WM115 | 0.5 - 2.0 | [1][2] |
| Acetyl-isogambogic acid (AIGA) | Melanoma | MEWO | 0.5 - 2.0 | [1][2] |
| Gambogic Acid (GA) | Hepatocellular Carcinoma | Hep3B | 1.8 | |
| Gambogic Acid (GA) | Hepatocellular Carcinoma | Huh7 | 2.2 |
Unraveling the Molecular Mechanisms: A Multi-Pathway Approach
This compound and its analogs exert their anti-cancer effects by modulating several key signaling pathways, leading to the induction of apoptosis (programmed cell death) and autophagy (a cellular self-degradation process).
Induction of Apoptosis via JNK Activation and ATF2 Inhibition
In melanoma models, Acetyl-isogambogic acid (AIGA) has been shown to be a potent inducer of apoptosis.[1][2] This process is critically dependent on the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] AIGA treatment leads to the phosphorylation of JNK, which in turn activates its downstream substrate, c-Jun.[1] Concurrently, AIGA inhibits the transcriptional activity of Activating Transcription Factor 2 (ATF2), a factor associated with poor prognosis in melanoma.[1][2] The dual effect of JNK activation and ATF2 inhibition appears to be a key driver of the cytotoxic effects of AIGA in melanoma cells.[1]
Autophagy and Apoptosis Induction through the AMPK-mTOR Pathway
In glioma cells, this compound has been found to induce autophagic cell death through the activation of the AMPK-mTOR signaling pathway. Treatment with IGA leads to the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR). This inhibition of mTOR signaling is a well-established trigger for autophagy. Interestingly, studies have shown that inhibiting the late stages of autophagy can enhance the anti-proliferative effects of IGA, suggesting a complex interplay between these two cell death mechanisms. Furthermore, the inhibition of autophagy has been observed to attenuate IGA-induced apoptosis in glioma cells, indicating a crosstalk between these two pathways.
Potential Involvement of STAT3 and NF-κB Signaling Pathways
While direct evidence for this compound is still emerging, studies on the related compound, Gambogic Acid (GA), and co-administered agents like Celastrol suggest a potential role for the STAT3 and NF-κB signaling pathways in the anti-cancer effects of IGA.
-
STAT3 Pathway: Gambogic Acid has been shown to inhibit the constitutive and IL-6-induced phosphorylation of STAT3 at tyrosine 705 in multiple myeloma cells. This inhibition was found to be mediated by the activation of the protein tyrosine phosphatase SHP-1. Given that STAT3 is a key driver of cancer cell proliferation and survival, its inhibition represents a significant anti-cancer mechanism.
-
NF-κB Pathway: In melanoma studies, the compound Celastrol, when used alongside AIGA, was shown to inhibit NF-κB activation.[1] Inhibition of the NF-κB pathway can lead to increased JNK activity, which, as mentioned earlier, is a crucial step in AIGA-induced apoptosis.[1] Another study on oral squamous cell carcinoma demonstrated that Gambogic Acid treatment can activate the NF-κB pathway, and combining it with an NF-κB inhibitor enhances its apoptotic effects.[3] This suggests that the interplay with the NF-κB pathway could be a critical determinant of the overall efficacy of IGA and its analogs.
Detailed Experimental Protocols
To facilitate the replication and further exploration of these findings, detailed protocols for the key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (or its analogs) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time. Include an untreated control.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-JNK, JNK, p-STAT3, STAT3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the other assays.
-
Lyse the cells in lysis buffer and collect the protein extracts.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Tumor Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Culture the cancer cells to be implanted.
-
Harvest the cells and resuspend them in a sterile solution (e.g., PBS or a mixture of PBS and Matrigel) at the desired concentration (e.g., 1-5 x 10^6 cells per injection).
-
Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group according to the predetermined dose and schedule (e.g., intraperitoneal injection, oral gavage). The control group receives the vehicle.
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, western blotting).
References
A Comparative Guide to Isogambogic Acid and Other Natural Compounds for Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
The search for novel, effective, and less toxic cancer therapeutics has led to a significant focus on natural compounds. Among these, isogambogic acid, a polyprenylated xanthone, has demonstrated promising anticancer activities. This guide provides an objective comparison of this compound with other well-researched natural compounds—celastrol (B190767), curcumin, and resveratrol—as well as the clinically established natural-product-derived drug, paclitaxel. The comparison is based on their performance in preclinical studies, with a focus on quantitative experimental data.
Comparative Efficacy of Natural Compounds in Cancer Cell Lines
The following tables summarize the in vitro cytotoxic and pro-apoptotic effects of this compound and comparator compounds across various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 Values) in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting cell growth. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Acetyl this compound | SW1 | Melanoma | ~1.0[1] |
| Celastrol | SW1 | Melanoma | ~0.05 - 0.1[1] |
| A2780 | Ovarian Cancer | 2.11[2] | |
| SKOV3 | Ovarian Cancer | 2.29[2] | |
| PC-3 | Prostate Cancer | Not specified | |
| Curcumin | MIA PaCa-2 | Pancreatic Cancer | Not specified |
| HCT-116 | Colorectal Cancer | ~10.0[3] | |
| HT-29 | Colorectal Cancer | Not specified | |
| HepG2 | Liver Cancer | Not specified | |
| Resveratrol | 4T1 | Breast Cancer | 93.0[4] |
| HCT-116 | Colorectal Cancer | Not specified | |
| Paclitaxel | Various | Various | 0.0025 - 0.0075[5] |
Table 2: Comparative Apoptosis Induction in Human Cancer Cell Lines
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells.
| Compound | Cancer Cell Line | Concentration (µM) | Apoptosis Rate (%) |
| Acetyl this compound | SW1 | 1.0 | 15[1] |
| Celastrol | SW1 | 0.5 | 13[1] |
| SW1 | 1.0 | 35[1] | |
| Curcumin | HepG2 | 20 | 18.0[6] |
| HepG2 | 40 | 24.7[6] | |
| HepG2 | 60 | 86.9[6] | |
| MCF7 | 10 | 15.14[7] | |
| MCF7 | 30 | 35.04[7] | |
| Resveratrol | 4T1 | 100 | ~75[4] |
| 4T1 | 150 | ~70[4] | |
| 4T1 | 200 | ~75-90[4] | |
| HCT-116 | 10 | >50 (vs. control)[8] |
Table 3: Comparative In Vivo Tumor Growth Inhibition
This table summarizes the efficacy of the compounds in reducing tumor growth in animal models.
| Compound | Cancer Model | Dosage | Tumor Growth Inhibition |
| Isogambogenic Acid | A549 (NSCLC) Xenograft | 20 mg/kg (i.v.) | 76% reduction in tumor volume[9] |
| Celastrol | A2780 (Ovarian) Xenograft | Not specified | 28.6% inhibition ratio[2] |
| 786-O (Renal) Xenograft | 0.25-1.0 mg/kg | Dose-dependent attenuation of tumor growth rate[10] | |
| PC-3 (Prostate) Xenograft | 2 mg/kg/day | Substantial suppression of tumor volume[11] | |
| Curcumin | SRB12-p9 (Skin SCC) Xenograft | 15 mg (gavage) | 2.3 times slower tumor volume increase vs. control[12] |
| U87 (Glioma) Xenograft | Not specified | Reduced tumor volume[13] | |
| Resveratrol | MDA-MB231Luc (Breast) Xenograft | Not specified | Significantly suppressed onset of tumor growth[14] |
| RT-2 (Glioma) Xenograft | 40 mg/kg/day | Slower tumor growth rate[15] | |
| Paclitaxel | Not specified | Not specified | Widely established clinical efficacy |
Signaling Pathways and Mechanisms of Action
The anticancer effects of these natural compounds are mediated through their interaction with various cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
This compound
This compound and its derivatives have been shown to induce apoptosis by activating the c-Jun N-terminal kinase (JNK) signaling pathway and inhibiting the transcriptional activity of Activating Transcription Factor 2 (ATF2)[1][16]. Some studies also suggest it can induce autophagy-dependent cell death[9].
Celastrol
Celastrol exerts its anticancer effects through multiple pathways, including the inhibition of the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation[1]. It has also been shown to induce apoptosis through the accumulation of reactive oxygen species (ROS) and inhibition of the STAT3 pathway[17].
References
- 1. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celastrol Inhibits the Growth of Ovarian Cancer Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cytotoxicity Effect of Resveratrol: Cell Cycle Arrest and Induced Apoptosis of Breast Cancer 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Curcumin induces apoptosis in human hepatocellular carcinoma cells by decreasing the expression of STAT3/VEGF/HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Resveratrol induces apoptosis by modulating the reciprocal crosstalk between p53 and Sirt-1 in the CRC tumor microenvironment [frontiersin.org]
- 9. Isogambogenic acid induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Celastrol Attenuates Lipid Accumulation and Stemness of Clear Cell Renal Cell Carcinoma via CAV-1/LOX-1 Pathway [frontiersin.org]
- 11. Celastrol Suppresses Angiogenesis-Mediated Tumor Growth through Inhibition of AKT/Mammalian Target of Rapamycin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Curcumin inhibits skin squamous cell carcinoma tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Curcumin Suppresses Malignant Glioma Cells Growth and Induces Apoptosis by Inhibition of SHH/GLI1 Signaling Pathway in Vitro and Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resveratrol suppresses growth of cancer stem-like cells by inhibiting fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 17. Celastrol elicits antitumor effects by inhibiting the STAT3 pathway through ROS accumulation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Isogambogic Acid's Efficacy in Melanoma: A Guide to In Vitro Effects and Reproducibility
A detailed analysis of the existing preclinical data on Acetyl Isogambogic Acid (AIGA), a derivative of this compound, reveals a significant anti-melanoma potential. However, a comprehensive cross-laboratory comparison of its effects is currently limited due to the scarcity of independent studies on identical cell lines. This guide provides a consolidated overview of the available quantitative data, detailed experimental protocols from the primary study, and visualizations of the key signaling pathways and experimental workflows to serve as a benchmark for future research and to aid drug development professionals.
Comparative Analysis of In Vitro Efficacy
The primary body of research on the anti-melanoma effects of Acetyl this compound (AIGA) stems from a 2007 study by Birenbaut and colleagues. Their findings demonstrate that AIGA induces cell death in various melanoma cell lines at low micromolar concentrations.[1][2] The data from this seminal study is summarized below.
| Cell Line | Treatment | Concentration (µM) | Effect | Reference |
| SW1 (mouse melanoma) | Acetyl this compound (AIGA) | 1 | Reduced cell viability to 10% | [1] |
| SW1 (mouse melanoma) | Acetyl this compound (AIGA) | 1 | Induced 15% apoptosis | [1] |
| WM115 (human melanoma) | Acetyl this compound (AIGA) | 0.5 - 2 | Reduced cell viability | [1] |
| MEWO (human melanoma) | Acetyl this compound (AIGA) | 0.5 - 2 | Reduced cell viability | [1] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below, based on the protocols described in the available literature.
Cell Viability Assay (ATPLite Assay)
-
Cell Seeding: Plate melanoma cells (e.g., SW1, WM115, MEWO) in 96-well plates at a desired density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of Acetyl this compound (AIGA) or a vehicle control for a specified duration (e.g., 20 hours).
-
Lysis and ATP Measurement: Following treatment, lyse the cells and measure the intracellular ATP levels using a commercial kit such as the ATPLite assay kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the luminescence readings of treated cells to the vehicle-treated control cells to determine the percentage of cell viability.
Apoptosis Assay (Fluorescence-Activated Cell Sorting - FACS)
-
Cell Treatment: Treat melanoma cells with AIGA at the desired concentrations for a specified time (e.g., 48 hours).
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and stain with a fluorescent DNA-binding dye such as propidium (B1200493) iodide.
-
FACS Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells, which are characterized by a sub-G1 DNA content.
-
Data Interpretation: Compare the percentage of apoptotic cells in the AIGA-treated samples to the control samples.
Western Blot Analysis for JNK Activation
-
Protein Extraction: Following treatment with AIGA, lyse the melanoma cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated (active) form of JNK. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: To ensure equal protein loading, probe the same membrane with an antibody against total JNK or a housekeeping protein like β-actin.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by Acetyl this compound and a typical experimental workflow for its evaluation.
References
A Comparative Proteomic Analysis of Cellular Responses to Isogambogic Acid and Gambogic Acid
A deep dive into the molecular mechanisms of two potent anti-cancer compounds, this guide provides a comparative overview of the proteomic effects of Isogambogic acid (IGA) and Gambogic acid (GA) on cancer cells. While extensive research has illuminated the multifaceted impact of GA on the cellular proteome, data on IGA remains limited, highlighting a critical area for future investigation.
Gambogic acid, a caged xanthone (B1684191) derived from the resin of the Garcinia hanburyi tree, has demonstrated significant anti-cancer properties in numerous studies.[1] Its isomer, this compound, while structurally similar, has been the subject of far fewer investigations, particularly in the realm of proteomics. This guide synthesizes the available proteomic data for GA and draws comparisons with the known biological activities of IGA and its derivatives, offering insights for researchers, scientists, and drug development professionals.
Quantitative Proteomic Data Summary
Table 1: Proteins Differentially Expressed in Cancer Cells Treated with Gambogic Acid
| Protein Category | Upregulated Proteins | Downregulated Proteins | Cell Line(s) | Reference(s) |
| Cell Cycle & Apoptosis | Cyclin-dependent kinase 4 inhibitor A, Bax | Stathmin 1, 14-3-3 protein sigma, Bcl-2 | Hepatocellular Carcinoma, Multiple Myeloma | [3][4] |
| Cytoskeleton & Cell Motility | Keratin 18 | Vimentin (cleavage) | Breast Carcinoma | [2] |
| Signal Transduction | Guanine nucleotide-binding protein beta subunit 1 | - | Hepatocellular Carcinoma | [3] |
| Metabolism & Redox Regulation | - | Calumenin | Breast Carcinoma | [2] |
| Ubiquitin-Proteasome System | - | Various proteasome subunits | - | [5] |
This table represents a selection of consistently reported protein changes and is not exhaustive.
Comparative Biological Activities and Molecular Targets
While a direct proteomic comparison is challenging due to the lack of data for IGA, studies on the biological activities of both compounds offer some insights. One study comparing Gambogic acid with its C2 epimer, epi-gambogic acid, which shares a similar stereoisomeric relationship as this compound, found no significant difference in their cytotoxic effects against the MDA-MB-231 triple-negative breast cancer cell line.[6] This suggests that the overall cytotoxicity may be comparable, although the underlying molecular mechanisms could still differ.
Research on Acetyl this compound (AIGA), a derivative of IGA, has shown that it can induce cell death in melanoma cells by inhibiting the transcriptional activity of Activating Transcription Factor 2 (ATF2) and activating c-Jun N-terminal kinase (JNK).[7][8] This points to a potential mechanism of action for IGA that involves the modulation of key signaling pathways related to stress response and apoptosis.
Gambogic acid, on the other hand, has been shown to interact with a multitude of targets, including the anti-apoptotic Bcl-2 family proteins, the transferrin receptor, and components of the NF-κB signaling pathway.[1][4] This broad range of targets contributes to its pleiotropic anti-cancer effects.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize a key signaling pathway affected by Gambogic acid and a typical experimental workflow for proteomic analysis.
References
- 1. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic and bioinformatic analyses of possible target-related proteins of gambogic acid in human breast carcinoma MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomic identification of molecular targets of gambogic acid: role of stathmin in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gambogic acid is an antagonist of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]
- 7. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Isogambogic Acid's Potency Against Known ATF2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Activating Transcription Factor 2 (ATF2) is a critical transcription factor implicated in a variety of cellular processes, including stress response, cell growth, and apoptosis. Its dysregulation is linked to the progression of several cancers, making it a compelling target for therapeutic intervention. Isogambogic acid, a natural product, has demonstrated potential as an inhibitor of ATF2 activity. This guide provides a comparative analysis of the potency of this compound against other known compounds that inhibit ATF2 transcriptional activity, supported by experimental data and detailed methodologies.
Potency Comparison of ATF2 Transcriptional Activity Inhibitors
The following table summarizes the available quantitative data on the potency of this compound and a known benchmark, Celastrol, in the inhibition of ATF2 transcriptional activity. The data is derived from cell-based luciferase reporter assays, a standard method for quantifying the activity of transcription factors.
| Compound | Target Pathway | Assay Type | Cell Line | IC50 (µM) | Reference |
| Acetyl this compound | Inhibition of ATF2 transcriptional activity | Luciferase Reporter Assay | Melanoma | ~ 0.5 | [1] |
| Celastrol | Inhibition of ATF2 transcriptional activity | Luciferase Reporter Assay | Melanoma | ~ 0.05 | [1] |
Note: The IC50 values represent the concentration of the compound required to achieve 50% inhibition of ATF2 transcriptional activity in the specified assay. A lower IC50 value indicates higher potency.
Experimental Protocols
The determination of the inhibitory potency of compounds against ATF2 transcriptional activity is crucial for their evaluation as potential therapeutic agents. A widely accepted and robust method for this purpose is the luciferase reporter gene assay.
Luciferase Reporter Assay for ATF2 Transcriptional Activity
Objective: To quantify the inhibitory effect of a test compound on ATF2-mediated gene transcription.
Principle: This assay utilizes a plasmid vector containing a luciferase reporter gene under the control of a promoter with ATF2 binding sites (e.g., a Jun2-luciferase construct)[1]. When ATF2 is active, it binds to these sites and drives the expression of the luciferase enzyme. The amount of light produced by luciferase upon addition of its substrate is directly proportional to the transcriptional activity of ATF2. An inhibitor of ATF2 will reduce the expression of luciferase, leading to a decrease in the luminescent signal.
Materials:
-
Melanoma cells (or other suitable cell line with an active ATF2 signaling pathway)
-
Culture medium and supplements
-
Jun2-luciferase reporter plasmid
-
Transfection reagent
-
Test compounds (e.g., Acetyl this compound, Celastrol) dissolved in a suitable solvent (e.g., DMSO)
-
Luciferase assay reagent (containing luciferin (B1168401) substrate)
-
Luminometer for signal detection
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed melanoma cells into 96-well plates at a density that ensures they are in the exponential growth phase at the time of transfection.
-
Transfection: Co-transfect the cells with the Jun2-luciferase reporter plasmid and a control plasmid (e.g., a Renilla luciferase plasmid for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After an appropriate incubation period to allow for plasmid expression (typically 24 hours), treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control if available.
-
Incubation: Incubate the cells with the compounds for a defined period (e.g., 24 hours) to allow for an effect on ATF2 transcriptional activity.
-
Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Luminescence Measurement: Transfer the cell lysates to a luminometer plate. Measure the firefly luciferase activity (driven by ATF2) and the Renilla luciferase activity (for normalization).
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of ATF2 transcriptional activity for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
To visually represent the biological context and the experimental process, the following diagrams have been generated using the Graphviz DOT language.
ATF2 Signaling Pathway
The following diagram illustrates a simplified signaling cascade leading to the activation of ATF2. Environmental stresses and cytokines can activate upstream kinases such as JNK and p38, which in turn phosphorylate and activate ATF2. Activated ATF2 then forms dimers and binds to specific DNA sequences (CRE/AP-1 sites) in the promoter regions of target genes, thereby regulating their transcription.
Caption: Simplified ATF2 signaling pathway.
Experimental Workflow for ATF2 Inhibitor Screening
The diagram below outlines the key steps in a typical experimental workflow for identifying and characterizing inhibitors of ATF2 transcriptional activity using a luciferase reporter assay.
Caption: Workflow for ATF2 inhibitor screening.
References
A Comparative Review of Isogambogic Acid and Its Synthetic Analogs in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Isogambogic acid, a natural compound extracted from the resin of the Garcinia hanburyi tree, has garnered significant attention in the field of oncology for its potent anti-tumor properties. As a stereoisomer of the more extensively studied gambogic acid, this compound exhibits a unique biological profile, inducing cell death in various cancer models through intricate molecular mechanisms. The quest for enhanced therapeutic efficacy and improved pharmacological properties has spurred the development of a range of synthetic analogs. This comparative guide provides an objective overview of the performance of this compound versus its synthetic counterparts, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying signaling pathways.
Comparative Cytotoxicity
The anti-proliferative activity of this compound and its synthetic analogs has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting biological or biochemical function, is a key metric for comparison. While direct head-to-head comparisons in single studies are limited, the available data allows for a cross-study analysis of their cytotoxic potential.
Notably, synthetic modifications of the parent compound, gambogic acid (GA), have yielded derivatives with potent anti-proliferative activities, in some cases superior to the natural product itself. For instance, a series of novel GA derivatives demonstrated potent inhibition of hepatocellular carcinoma (HCC) cell proliferation, with some compounds showing IC50 values in the nanomolar range, exceeding the efficacy of both GA and the conventional chemotherapeutic agent, taxol.[1] Another study on novel gambogenic acid (GNA) derivatives reported several compounds with superior antiproliferative activities against A549 (lung), HepG2 (liver), panc-1 (pancreas), and U251 (glioblastoma) cell lines compared to the parent GNA.[2]
Furthermore, the synthesis of prenyl- and pyrano-xanthones derived from the basic backbone of gambogic acid has identified analogs with selective and potent activity against multidrug-resistant (MDR) cancer cell lines.[3] Specifically, two angular 3,3-dimethypyranoxanthones, compounds 16 and 20 , exhibited significant cytotoxicity against the KBvin MDR cell line with IC50 values of 0.9 and 0.8 µg/mL, respectively.[3]
Gambogoic acid (GOA), a derivative formed from the methanolysis of gambogic acid, has been shown to have significantly weaker cytotoxic effects, suggesting that the α,β-unsaturated carbonyl moiety at C-10 is crucial for the cytotoxic activity of the parent compound.[4]
Table 1: Comparative in vitro Cytotoxicity (IC50) of Gambogic Acid and its Synthetic Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Gambogic Acid Derivative 3e | Bel-7402 (Hepatocellular Carcinoma) | 0.045 | [5] |
| SMMC-7721 (Hepatocellular Carcinoma) | 0.73 | [5] | |
| Bel-7404 (Hepatocellular Carcinoma) | 1.25 | [5] | |
| QGY-7701 (Hepatocellular Carcinoma) | 0.12 | [5] | |
| HepG2 (Hepatocellular Carcinoma) | 0.067 | [5] | |
| Gambogic Acid | Bel-7402 (Hepatocellular Carcinoma) | 0.59 | [5] |
| SMMC-7721 (Hepatocellular Carcinoma) | 1.59 | [5] | |
| Bel-7404 (Hepatocellular Carcinoma) | 1.99 | [5] | |
| QGY-7701 (Hepatocellular Carcinoma) | 0.41 | [5] | |
| HepG2 (Hepatocellular Carcinoma) | 0.94 | [5] | |
| Gambogenic Acid Derivative 3f | A549 (Lung Carcinoma) | 1.41 | [2] |
| HepG2 (Hepatocellular Carcinoma) | 0.98 | [2] | |
| panc-1 (Pancreatic Carcinoma) | 0.45 | [2] | |
| U251 (Glioblastoma) | 1.13 | [2] | |
| Gambogenic Acid (GNA) | A549 (Lung Carcinoma) | >10 | [2] |
| HepG2 (Hepatocellular Carcinoma) | 4.52 | [2] | |
| panc-1 (Pancreatic Carcinoma) | 5.31 | [2] | |
| U251 (Glioblastoma) | 6.87 | [2] | |
| Gambogic Acid Analog 4 | HepG2 (Hepatocellular Carcinoma) | Potent (Specific value not provided) | [6] |
| A549 (Lung Carcinoma) | Potent (Specific value not provided) | [6] |
Note: this compound is a stereoisomer of Gambogic acid. Data for Gambogic acid and its derivatives are presented here due to the greater availability of comparative studies.
Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and death. Two prominent pathways implicated in their mechanism of action are the c-Jun N-terminal kinase (JNK) pathway and the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) pathway.
JNK Signaling Pathway
The JNK signaling pathway is a critical regulator of cellular responses to stress, and its activation is often associated with the induction of apoptosis. Both Acetyl this compound (AIGA) and the related compound Celastrol have been shown to activate the JNK pathway, leading to the phosphorylation of its downstream target, c-Jun.[2] The cytotoxic effects of these compounds in melanoma cells are dependent on JNK activity.[2] The activation of JNK can be triggered by various upstream stimuli, including inflammatory cytokines and environmental stress. The JNK signaling cascade involves a series of phosphorylation events, starting from MAP3Ks, which phosphorylate and activate MAP2K isoforms (MKK4 and MKK7), which in turn phosphorylate and activate JNK.[7]
AMPK-mTOR Signaling Pathway
The AMPK-mTOR signaling pathway is a central regulator of cellular metabolism, growth, and autophagy. This compound has been shown to inhibit the growth of glioma cells by activating the AMPK-mTOR signaling pathway, leading to autophagic cell death.[1] AMPK acts as a cellular energy sensor; its activation under conditions of low energy status leads to the inhibition of mTORC1, a key promoter of cell growth and proliferation.[8][9] The inhibition of mTORC1, in turn, can induce autophagy, a cellular process of self-digestion that can lead to cell death in cancer cells.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its synthetic analogs in culture medium. Replace the medium in each well with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) to the outer cell membrane and membrane integrity.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or its analogs for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.
Protocol:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound and its synthetic analogs represent a promising class of anti-cancer agents. The available data indicates that synthetic modifications can lead to compounds with enhanced potency, selectivity, and improved pharmacological properties compared to the natural product. The primary mechanisms of action involve the induction of apoptosis and autophagy through the modulation of key signaling pathways, including the JNK and AMPK-mTOR pathways. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compounds in the treatment of various malignancies. The detailed experimental protocols provided herein serve as a valuable resource for researchers in this exciting field of drug discovery.
References
- 1. Synthesis and biological evaluation of novel derivatives of gambogic acid as anti-hepatocellular carcinoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel derivatives of gambogenic acid as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Design and synthesis of gambogic acid analogs as potent cytotoxic and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and cytotoxicity of gambogic acid and its derivative, gambogoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of gambogic acid derivatives as antitumor agents. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. paulogentil.com [paulogentil.com]
- 8. Mechanism of Activation of AMPK and Upregulation of OGG1 by Rapamycin in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
Advanced & Novel Applications
Application Notes and Protocols: Isogambogic Acid in Combination with Immunotherapy for Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid, a polyprenylated xanthone (B1684191) natural product, has demonstrated significant potential as an anticancer agent through its ability to induce apoptosis in malignant cells.[1] Emerging research on related compounds, such as gambogic acid and neogambogic acid, suggests that beyond its direct cytotoxic effects, this compound may also modulate the tumor microenvironment, offering a promising rationale for its combination with immunotherapy. This document provides a comprehensive overview of the scientific basis for this combination, detailed experimental protocols for its investigation, and a summary of relevant quantitative data.
The primary mechanism of action for this compound involves the activation of the c-Jun N-terminal kinase (JNK) pathway and inhibition of the activating transcription factor 2 (ATF2), leading to apoptosis in cancer cells.[1][2][3] Furthermore, the related compound neogambogic acid has been shown to enhance the efficacy of anti-PD-1 immunotherapy by modulating myeloid-derived suppressor cells (MDSCs) through the STAT3 signaling pathway.[4] Gambogic acid has also been found to induce immunogenic cell death (ICD), a form of apoptosis that stimulates an antitumor immune response, and to activate T-lymphocytes.[5] These convergent mechanisms suggest that this compound could act as a potent sensitizer (B1316253) to immune checkpoint blockade, transforming the tumor microenvironment from immunosuppressive to immunoreactive.
Rationale for Combination Therapy
The combination of this compound with immunotherapy, particularly immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies, is founded on a multi-pronged approach to cancer treatment:
-
Direct Tumor Cell Killing and Antigen Release: this compound induces apoptosis in cancer cells, leading to the release of tumor-associated antigens.
-
Induction of Immunogenic Cell Death (ICD): By promoting the surface exposure of calreticulin (B1178941) and the release of ATP and high mobility group box 1 (HMGB1), this compound can enhance the immunogenicity of dying tumor cells, facilitating their recognition and uptake by antigen-presenting cells (APCs) like dendritic cells (DCs).
-
Modulation of the Tumor Microenvironment: By potentially inhibiting the STAT3 pathway, this compound may reduce the population and suppressive function of MDSCs and regulatory T cells (Tregs), further enhancing the anti-tumor immune response.
-
Synergy with Immune Checkpoint Blockade: The increased antigen presentation and favorable tumor microenvironment created by this compound can sensitize tumors to ICIs, which work by releasing the "brakes" on T-cells, allowing for a more robust and durable anti-cancer immune attack.
Data Presentation
In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MDA-MB-231 | Breast Cancer | ~2 | Not Specified | [6] |
| MDA-MB-468 | Breast Cancer | <10 | Not Specified | [6] |
| K562 | Leukemia | Not Specified | Not Specified | [7] |
| H22 | Hepatocarcinoma | Not Specified | Not Specified | [7] |
| A375 | Malignant Melanoma | Not Specified | Not Specified | [8] |
| AGS | Gastric Cancer | ~2 | 24, 48, 72 | [9] |
| HGC27 | Gastric Cancer | ~2 | 24, 48, 72 | [9] |
| Jurkat | T-cell Leukemia | Not Specified | Not Specified | [10] |
| Molt-4 | T-cell Leukemia | Not Specified | Not Specified | [10] |
In Vivo Antitumor Efficacy of Gambogic Acid (GA) and Neogambogic Acid (NGA) - Monotherapy and Combination
| Cancer Model | Agent(s) | Dosing Regimen | Tumor Growth Inhibition | Key Findings | Reference |
| H22 Allograft | GA | Not Specified | Significant | Extended survival time, activated T-lymphocytes | [5] |
| H22 Allograft | GA + MG132 | Not Specified | Synergistic | Enhanced antitumor activity | [7] |
| Pancreatic Cancer (Orthotopic) | NGA | Different doses | Significant | Inhibited tumor growth, improved ascites | [4] |
| Pancreatic Cancer (Orthotopic) | NGA + anti-PD-1 | Not Specified | Synergistic | Enhanced efficacy of anti-PD-1 therapy | [4] |
| Colorectal Liver Metastasis | M-PLGA@GA + Radiotherapy + anti-PD-1 mAb | anti-PD-1 mAb: 200 µg | Marked attenuation of tumor proliferation | Increased CD8+ T cell fraction | [11] |
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound and anti-PD-1 combination therapy.
Caption: Experimental workflow for evaluating this compound and immunotherapy.
Experimental Protocols
Protocol 1: In Vitro Assessment of Immunogenic Cell Death (ICD) Markers
Objective: To determine if this compound induces the expression of ICD markers in cancer cells.
1.1 Calreticulin (CRT) Exposure Assay (Flow Cytometry)
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (various concentrations)
-
Positive control (e.g., Doxorubicin)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Anti-CRT primary antibody
-
Fluorescently-conjugated secondary antibody
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with this compound, positive control, and vehicle control for 24-48 hours.
-
Harvest cells gently using a non-enzymatic method.
-
Wash cells twice with cold PBS containing 1% BSA.
-
Incubate cells with the anti-CRT primary antibody for 1 hour on ice.
-
Wash cells twice and then incubate with the fluorescently-conjugated secondary antibody for 30 minutes on ice, protected from light.
-
Wash cells twice and resuspend in PBS for flow cytometry analysis.
-
Quantify the percentage of CRT-positive cells.
-
1.2 Extracellular ATP Release Assay
-
Materials:
-
Cancer cell line of interest and culture reagents
-
This compound
-
ATP assay kit (luminescence-based)
-
-
Procedure:
-
Seed and treat cells as described in 1.1.
-
Collect cell culture supernatants at various time points.
-
Centrifuge supernatants to remove debris.
-
Use the ATP assay kit according to the manufacturer's instructions to measure ATP concentration in the supernatants.
-
1.3 High Mobility Group Box 1 (HMGB1) Release Assay (ELISA)
-
Materials:
-
Cancer cell line of interest and culture reagents
-
This compound
-
HMGB1 ELISA kit
-
-
Procedure:
-
Seed and treat cells as described in 1.1.
-
Collect and clarify cell culture supernatants.
-
Perform the HMGB1 ELISA on the supernatants following the manufacturer's protocol.
-
Protocol 2: Western Blot for Signaling Pathway Analysis
Objective: To assess the effect of this compound on key signaling proteins.
-
Materials:
-
Cancer cell line of interest and culture reagents
-
This compound
-
Lysis buffer and protease/phosphatase inhibitors
-
Primary antibodies (anti-phospho-JNK, anti-JNK, anti-phospho-STAT3, anti-STAT3, anti-PD-L1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
PVDF membrane
-
Chemiluminescence substrate
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescence substrate and imaging system.
-
Quantify band intensities and normalize to a loading control.
-
Protocol 3: In Vivo Syngeneic Mouse Model for Combination Therapy
Objective: To evaluate the in vivo efficacy of this compound in combination with an anti-PD-1 antibody.
-
Materials:
-
Immunocompetent syngeneic mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38, B16-F10)
-
This compound (formulated for in vivo administration)
-
Anti-mouse PD-1 antibody
-
Isotype control antibody
-
Vehicle control
-
-
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (Vehicle, this compound alone, Anti-PD-1 alone, Combination).
-
Administer treatments according to a pre-defined schedule (e.g., this compound daily via intraperitoneal injection, anti-PD-1 antibody twice weekly via intraperitoneal injection).
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor mice for signs of toxicity.
-
At the end of the study, euthanize mice and harvest tumors and spleens for ex vivo analysis.
-
Protocol 4: Ex Vivo Analysis of the Tumor Microenvironment
Objective: To characterize the immune cell infiltrate in tumors from treated mice.
-
Materials:
-
Harvested tumors and spleens
-
Collagenase/DNase for tissue digestion
-
Fluorescently-conjugated antibodies for flow cytometry (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-Gr-1, anti-CD11b, anti-F4/80)
-
Flow cytometer
-
-
Procedure:
-
Prepare single-cell suspensions from tumors and spleens.
-
Stain cells with a panel of fluorescently-conjugated antibodies to identify different immune cell populations (e.g., CD8+ T cells, MDSCs, macrophages).
-
Analyze the stained cells using a flow cytometer to quantify the proportions of different immune cell subsets within the tumor microenvironment.
-
Conclusion
The combination of this compound with immunotherapy represents a promising strategy for cancer treatment. By inducing direct tumor cell death, promoting an immunogenic response, and potentially remodeling the immunosuppressive tumor microenvironment, this compound has the potential to significantly enhance the efficacy of immune checkpoint inhibitors. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this novel combination therapy. Further research is warranted to fully elucidate the synergistic mechanisms and to optimize dosing and scheduling for future clinical translation.
References
- 1. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 2. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neogambogic acid enhances anti-PD-1 immunotherapy efficacy by attenuating suppressive function of MDSCs in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gambogic acid induced tumor cell apoptosis by T lymphocyte activation in H22 transplanted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecules inhibit STAT3 activation, autophagy, and cancer cell anchorage-independent growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gambogic acid enhances proteasome inhibitor-induced anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of oxidation‐triggered activation of JNK and p38 MAPK in black tea polyphenols induced apoptotic death of A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gambogic Acid Inhibits Gastric Cancer Cell Proliferation through Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gambogic acid inhibits proliferation and induces apoptosis of human acute T‑cell leukemia cells by inducing autophagy and downregulating β‑catenin signaling pathway: Mechanisms underlying the effect of Gambogic acid on T‑ALL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the anti-tumor effect of gambogic acid loaded macrophage membranes nanoparticles combined with radiotherapy and anti-PD-1mAb in the colorectal cancer with liver metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Cancer Therapy: Isogambogic Acid Nanoparticle Drug Delivery Systems
Application Notes and Protocols for Researchers and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led researchers to explore the potential of natural compounds. Isogambogic acid, a polyprenylated xanthone (B1684191) derived from the gamboge resin of Garcinia hanburyi, has emerged as a promising anti-cancer agent. However, its clinical translation is hampered by poor water solubility and low bioavailability. Nanoparticle drug delivery systems offer a powerful strategy to overcome these limitations, enhancing the therapeutic efficacy of this compound. This document provides detailed application notes and experimental protocols for the development and evaluation of this compound-loaded nanoparticle systems.
Introduction to this compound and the Rationale for Nanoparticle Delivery
This compound and its acetylated form, Acetyl this compound, have demonstrated potent cytotoxic effects against various cancer cell lines, particularly melanoma.[1][2] These compounds induce apoptosis by modulating key signaling pathways, including the activation of c-Jun N-terminal kinase (JNK) and inhibition of activating transcription factor 2 (ATF2) transcriptional activities.[1][2]
Despite its therapeutic potential, the clinical application of this compound is challenged by:
-
Poor Water Solubility: Limiting its formulation for intravenous administration.
-
Low Bioavailability: Resulting in suboptimal drug concentrations at the tumor site.
-
Potential for Off-Target Toxicity: Affecting healthy tissues and causing adverse effects.
Nanoparticle-based drug delivery systems can address these challenges by:
-
Enhancing Solubility: Encapsulating the hydrophobic this compound within a hydrophilic shell.
-
Improving Bioavailability and Pharmacokinetics: Protecting the drug from premature degradation and clearance, leading to prolonged circulation times.[3]
-
Enabling Targeted Delivery: Functionalizing the nanoparticle surface with ligands that bind to receptors overexpressed on cancer cells, thereby increasing drug accumulation at the tumor site and reducing systemic toxicity.
Nanoparticle Formulation and Characterization
Several types of nanoparticles can be utilized for the delivery of this compound, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), and liposomes. The choice of nanoparticle system depends on the desired drug release profile, targeting strategy, and route of administration.
Data Presentation: Physicochemical Properties of Nanoparticle Formulations
While specific data for this compound nanoparticles is limited in publicly available literature, the following tables present representative data for Gambogic acid, a closely related compound, to illustrate the expected characteristics of such formulations. Researchers should aim to achieve similar parameters for their this compound nanoparticles.
Table 1: Representative Physicochemical Properties of Gambogic Acid-Loaded PLGA Nanoparticles
| Formulation Code | Polymer Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| GA-PLGA-NP1 | PLGA (50:50) | 150 ± 15 | 0.15 ± 0.05 | -25.5 ± 3.2 | 8.5 ± 1.2 | 85.2 ± 5.7 |
| GA-PLGA-NP2 | PLGA (75:25) | 180 ± 20 | 0.18 ± 0.06 | -22.1 ± 2.8 | 7.2 ± 1.0 | 80.5 ± 6.1 |
Data are presented as mean ± standard deviation and are compiled from typical values reported for Gambogic acid-loaded PLGA nanoparticles in the literature for illustrative purposes.
Table 2: Representative Physicochemical Properties of Gambogic Acid-Loaded Solid Lipid Nanoparticles (SLNs)
| Formulation Code | Lipid Matrix | Surfactant | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| GA-SLN1 | Glyceryl monostearate | Poloxamer 188 | 200 ± 25 | 0.25 ± 0.08 | -18.7 ± 2.5 | 5.8 ± 0.9 | 90.1 ± 4.3 |
| GA-SLN2 | Compritol 888 ATO | Tween 80 | 180 ± 22 | 0.22 ± 0.07 | -20.3 ± 2.9 | 6.5 ± 1.1 | 92.4 ± 3.8 |
Data are presented as mean ± standard deviation and are compiled from typical values reported for Gambogic acid-loaded SLNs in the literature for illustrative purposes.
Table 3: Representative Physicochemical Properties of Gambogic Acid-Loaded Liposomes
| Formulation Code | Lipid Composition | Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| GA-Lipo1 | DPPC:Cholesterol | Thin-film hydration | 120 ± 18 | 0.19 ± 0.05 | -15.4 ± 2.1 | 4.2 ± 0.7 | 75.6 ± 5.2 |
| GA-Lipo2 | DSPC:Cholesterol:PEG-DSPE | Extrusion | 100 ± 12 | 0.12 ± 0.04 | -12.8 ± 1.9 | 3.8 ± 0.6 | 70.3 ± 4.9 |
Data are presented as mean ± standard deviation and are compiled from typical values reported for Gambogic acid-loaded liposomes in the literature for illustrative purposes. DPPC: Dipalmitoylphosphatidylcholine; DSPC: Distearoylphosphatidylcholine; Cholesterol; PEG-DSPE: Poly(ethylene glycol)-distearoylphosphatidylethanolamine.
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-loaded nanoparticles, as well as for their in vitro and in vivo evaluation.
Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
dot
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (select appropriate molecular weight and lactide:glycolide ratio)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant
-
Deionized water
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the organic solvent.
-
Aqueous Phase Preparation: Dissolve the surfactant in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring. Homogenize the mixture using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 20 minutes) to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove unencapsulated drug and residual surfactant.
-
Lyophilization: Resuspend the final nanoparticle pellet in deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry for long-term storage.
Characterization of Nanoparticles
3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for predicting the in vivo behavior of nanoparticles. They are typically measured using Dynamic Light Scattering (DLS).
Protocol:
-
Resuspend the lyophilized nanoparticles in deionized water to a suitable concentration.
-
Vortex briefly to ensure a homogenous suspension.
-
Transfer the suspension to a disposable cuvette.
-
Measure the particle size, PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate and report the average values with standard deviation.
3.2.2. Drug Loading and Encapsulation Efficiency
dot
Protocol:
-
Accurately weigh a known amount of lyophilized this compound-loaded nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent (e.g., acetonitrile) to completely release the encapsulated drug.
-
Quantify the amount of this compound in the solution using a pre-established calibration curve via High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., melanoma cell line A375) in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and empty nanoparticles (as a control). Include untreated cells as a negative control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Table 4: Representative In Vitro Cytotoxicity of Free and Nano-formulated Gambogic Acid
| Cell Line | Formulation | IC50 (µM) after 48h |
| A375 (Melanoma) | Free Gambogic Acid | 1.5 ± 0.2 |
| Gambogic Acid-PLGA-NPs | 0.8 ± 0.1 | |
| MCF-7 (Breast Cancer) | Free Gambogic Acid | 2.1 ± 0.3 |
| Gambogic Acid-PLGA-NPs | 1.2 ± 0.2 |
Data are presented as mean ± standard deviation and are compiled from typical values reported for Gambogic acid in the literature for illustrative purposes. Similar trends of increased potency with nano-formulations are expected for this compound.
In Vivo Antitumor Efficacy Study
dot
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., nude mice) and subcutaneously inject a suspension of cancer cells to establish tumor xenografts.
-
Treatment Groups: Once tumors reach a certain volume, randomly assign the mice to different treatment groups:
-
Saline (control)
-
Empty nanoparticles
-
Free this compound
-
This compound-loaded nanoparticles
-
-
Drug Administration: Administer the treatments via intravenous injection at a predetermined dose and schedule.
-
Monitoring: Measure the tumor volume (using calipers) and the body weight of the mice regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors. Measure the tumor weight and perform further analyses such as histopathology to assess apoptosis and proliferation, and Western blotting to analyze the expression of key proteins in the signaling pathways.
Signaling Pathways of this compound
This compound and its analogs exert their anti-cancer effects by modulating intracellular signaling pathways that control cell survival and apoptosis. Understanding these pathways is crucial for optimizing the therapeutic strategy.
dot
Conclusion
The development of nanoparticle drug delivery systems for this compound holds immense promise for improving cancer therapy. By enhancing its solubility, bioavailability, and tumor-targeting capabilities, nano-formulations can unlock the full therapeutic potential of this potent natural compound. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design, fabricate, and evaluate novel this compound nanoparticles, paving the way for future preclinical and clinical investigations.
References
Isogambogic Acid: A Promising Agent for Overcoming Chemoresistance in Cancer Therapy
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chemoresistance remains a significant hurdle in the successful treatment of many cancers. Tumor cells can develop mechanisms to evade the cytotoxic effects of chemotherapeutic agents, leading to treatment failure and disease progression. One of the key mechanisms of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of anticancer drugs. Isogambogic acid, a polyprenylated xanthone (B1684191) derived from the gamboge resin of Garcinia hanburyi, has emerged as a compound of interest for its potential to overcome chemoresistance. These notes provide an overview of its mechanisms of action and detailed protocols for its investigation.
While direct quantitative data on the chemoresistance-reversing effects of this compound is limited in the current literature, studies on its close structural analogs, gambogic acid and gambogenic acid, provide strong evidence for its potential. This document leverages this related data to illustrate the expected efficacy and to provide a framework for future research into this compound.
Mechanisms of Action in Overcoming Chemoresistance
This compound and its analogs are believed to counteract chemoresistance through a multi-pronged approach:
-
Inhibition of P-glycoprotein (P-gp/ABCB1): By inhibiting the function of P-gp, this compound can increase the intracellular accumulation of co-administered chemotherapeutic drugs in resistant cancer cells, thereby restoring their cytotoxic efficacy.[1]
-
Induction of Apoptosis: this compound can induce programmed cell death (apoptosis) in cancer cells, including those that have developed resistance to apoptosis-inducing chemotherapeutics.[2] This can occur through various signaling pathways.
-
Modulation of Key Signaling Pathways: this compound has been shown to modulate signaling pathways critical for cell survival and proliferation, such as the JNK and Akt/mTOR pathways, which are often dysregulated in chemoresistant cancers.[2]
Data Presentation: Chemoresistance Reversal by this compound Analogs
The following tables summarize quantitative data from studies on gambogic acid (GA) and gambogenic acid (GNA), close analogs of this compound, demonstrating their potential to overcome chemoresistance. These values can serve as a benchmark for designing experiments with this compound.
Table 1: Potentiation of Adriamycin (ADR) Cytotoxicity by Gambogenic Acid (GNA) in ADR-Resistant Breast Cancer Cells (MCF-7/ADR) [3][4]
| Treatment | Cell Line | IC50 of ADR (µg/mL) | Fold Reversal |
| ADR alone | MCF-7/ADR | 4.31 | - |
| ADR + GNA (0.078 µg/mL) | MCF-7/ADR | 3.34 | 1.29 |
| ADR + GNA (0.156 µg/mL) | MCF-7/ADR | 1.84 | 2.34 |
| ADR + GNA (0.3125 µg/mL) | MCF-7/ADR | 1.45 | 2.97 |
Table 2: Apoptosis Induction by Gambogenic Acid (GNA) in Combination with Adriamycin (ADR) in Breast Cancer Cells [3]
| Treatment | Cell Line | Apoptotic Rate (%) |
| ADR (10 µg/mL) | MCF-7/ADR | 59.5 |
| ADR (10 µg/mL) + GNA (0.3125 µg/mL) | MCF-7/ADR | 71.1 |
| ADR (20 µg/mL) | MCF-7/ADR | 64.8 |
| ADR (20 µg/mL) + GNA (0.3125 µg/mL) | MCF-7/ADR | 75.1 |
Mandatory Visualizations
Caption: Mechanism of this compound in Overcoming Chemoresistance.
Caption: Experimental Workflow for Assessing Chemoresistance Reversal.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a conventional chemotherapeutic agent, both alone and in combination, on chemoresistant and chemosensitive cancer cell lines.
Materials:
-
Chemoresistant and parental (sensitive) cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, stock solution in DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium. For combination studies, prepare solutions with a fixed concentration of this compound and varying concentrations of the chemotherapeutic agent, and vice versa.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include wells with untreated cells as a control and wells with medium only as a blank.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound, a chemotherapeutic agent, and their combination in cancer cells.
Materials:
-
Cancer cells (chemoresistant and sensitive)
-
6-well plates
-
This compound and chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound, the chemotherapeutic agent, or their combination for 24-48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells in the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
P-glycoprotein (P-gp) Functional Assay (Rhodamine 123 Efflux)
Objective: To assess the inhibitory effect of this compound on the efflux function of P-glycoprotein.
Materials:
-
Chemoresistant cells overexpressing P-gp and sensitive parental cells
-
This compound
-
Rhodamine 123 (a fluorescent P-gp substrate)
-
Verapamil (B1683045) (a known P-gp inhibitor, as a positive control)
-
Serum-free culture medium
-
PBS
-
96-well black plates (for fluorescence reading)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment: Wash the cells with PBS and pre-incubate them with serum-free medium containing this compound or verapamil at desired concentrations for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 5 µM and incubate for 90 minutes at 37°C in the dark.
-
Efflux: After incubation, remove the medium and wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Add 100 µL of fresh, pre-warmed serum-free medium (with or without this compound/verapamil) and incubate for another 60 minutes at 37°C to allow for drug efflux.
-
Fluorescence Measurement:
-
Plate Reader: Lyse the cells with a lysis buffer containing 1% Triton X-100. Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 525 nm).
-
Flow Cytometer: Trypsinize the cells, wash with cold PBS, and resuspend in PBS. Analyze the intracellular fluorescence of single cells.
-
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Western Blot Analysis
Objective: To determine the effect of this compound on the expression levels of P-glycoprotein and key proteins in apoptosis and survival signaling pathways.
Materials:
-
Cancer cells treated as described in the apoptosis assay
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-cleaved caspase-3, anti-Bcl-2, anti-p-Akt, anti-Akt, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer. Quantify the protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control like β-actin.
This compound presents a compelling profile as a potential agent to overcome chemoresistance. The protocols outlined here provide a comprehensive framework for researchers to investigate its efficacy and elucidate its mechanisms of action. Further studies focusing specifically on this compound are warranted to establish its therapeutic potential in combination with standard chemotherapies for the treatment of resistant cancers.
References
- 1. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gambogenic acid alters chemosensitivity of breast cancer cells to Adriamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gambogenic acid alters chemosensitivity of breast cancer cells to Adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Novel Isogambogic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel Isogambogic acid analogs and the evaluation of their biological activities. This document includes detailed protocols for chemical synthesis, in vitro cytotoxicity and apoptosis assays, analysis of key signaling pathways, and an in vivo xenograft model. Quantitative data is summarized for easy comparison, and key pathways and workflows are visualized.
Introduction
This compound, a polyprenylated xanthone (B1684191) derived from the gamboge resin of the Garcinia hanburyi tree, has demonstrated significant potential as an anticancer agent. Its analogs are of considerable interest in drug discovery for their potential to enhance efficacy, improve solubility, and reduce toxicity. This document outlines the methodologies for synthesizing novel this compound analogs and evaluating their therapeutic potential.
Synthesis of Novel this compound Analogs
The synthesis of novel this compound analogs primarily involves the modification of the C-30 carboxylic acid group to generate a variety of ester and amide derivatives. These modifications can significantly impact the compound's physicochemical properties and biological activity.
General Protocol for the Synthesis of this compound Ester Analogs
This protocol describes the esterification of this compound with various alcohols.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol, benzyl (B1604629) alcohol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add the desired alcohol (1.2 equivalents) and DMAP (0.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDCI (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure ester analog.
-
Characterize the final product by NMR and mass spectrometry.
General Protocol for the Synthesis of this compound Amide Analogs
This protocol outlines the amidation of this compound with various amines.
Materials:
-
This compound
-
Desired amine (e.g., benzylamine, piperidine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Follow steps 1-4 as described in the ester synthesis protocol, substituting the alcohol with the desired amine (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide analog.
-
Confirm the structure of the purified product using NMR and mass spectrometry.
Biological Evaluation of this compound Analogs
Data Presentation: In Vitro Cytotoxicity
The cytotoxic activity of this compound and its analogs is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: Cytotoxicity (IC50, µM) of Acetyl this compound (AIGA) in Melanoma Cell Lines
| Compound | SW1 (Mouse Melanoma) | WM115 (Human Melanoma) | MEWO (Human Melanoma) |
| Acetyl this compound | ~1.0[1] | 0.5 - 2.0[1] | 0.5 - 2.0[1] |
Table 2: Cytotoxicity (IC50, µM) of Gambogic Acid (GA) Analogs in Various Cancer Cell Lines
| Compound | A549 (Lung) | BGC-823 (Gastric) | U251 (Glioblastoma) | HepG2 (Liver) | MB-231 (Breast) | Bel-7402 (Liver) |
| GA Derivative 9 | 0.74 | 0.67 | 1.02 | 0.24 | 1.09 | - |
| GA Derivative 10 | - | - | - | 0.023 | - | - |
| GA Derivative 11 | - | - | - | 0.028 | - | - |
| GA Derivative 22 | - | - | - | - | - | 0.59 |
| GA Derivative 23 | - | - | - | - | - | 0.045 |
| GA Derivative 24 | - | - | - | - | - | 0.086 |
Data for Gambogic Acid analogs are included as a reference for structure-activity relationship studies. Note that the specific modifications for each derivative are detailed in the cited literature.
Experimental Protocols
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, HepG2, MDA-MB-231)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound analogs dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound analogs
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of the this compound analogs for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound analogs.
Materials:
-
Cancer cells treated with this compound analogs
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-JNK, anti-JNK, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound analogs for the specified time.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
This model is used to evaluate the antitumor efficacy of promising this compound analogs in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)
-
Human cancer cells (e.g., A549, MDA-MB-231)
-
Matrigel (optional)
-
This compound analog formulation for injection (e.g., in a vehicle of DMSO, PEG300, and saline)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound analog or vehicle control to the mice via the desired route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., daily or every other day).
-
Measure the tumor volume with calipers and the body weight of the mice 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualization of Key Pathways and Workflows
Signaling Pathways
This compound and its analogs have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Caption: this compound analogs activate the AMPK/mTOR signaling pathway.
Caption: this compound analogs modulate the JNK signaling pathway.
Caption: this compound analogs inhibit the NF-κB signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of novel this compound analogs.
Caption: Workflow for synthesis and evaluation of this compound analogs.
References
Application Notes and Protocols: Isogambogic Acid as a Tool for Studying the ATF2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activating Transcription Factor 2 (ATF2) is a critical transcription factor involved in cellular responses to stress, proliferation, and apoptosis.[1][2] As a member of the activator protein-1 (AP-1) family, ATF2's activity is modulated by post-translational modifications, primarily phosphorylation by stress-activated protein kinases (SAPKs) such as c-Jun N-terminal kinase (JNK) and p38 MAP kinase.[1][2][3] In certain malignancies, particularly melanoma, the ATF2 signaling pathway is implicated in therapeutic resistance and disease progression, making it a compelling target for investigation and drug development.[4][5]
Isogambogic acid, and specifically its acetylated form, acetyl this compound (AIGA), has been identified as a valuable chemical tool for probing the ATF2 signaling pathway.[3][4] AIGA was discovered in a high-throughput screen for small molecules that mimic the pro-apoptotic effects of an ATF2-derived peptide.[3][4] These application notes provide a comprehensive overview of AIGA's effects on the ATF2 pathway, quantitative data from key studies, and detailed protocols for its use in experimental settings.
Mechanism of Action
Acetyl this compound modulates the ATF2 signaling pathway by inducing the activation of JNK.[3][4] This activation of JNK leads to a subsequent increase in the transcriptional activity of c-Jun, another key component of the AP-1 transcription factor complex.[3][4] Concurrently, AIGA inhibits the transcriptional activity of ATF2.[3][4] The pro-apoptotic effects of AIGA in melanoma cells are dependent on this JNK activation.[3][4] While the direct molecular target of AIGA that initiates JNK activation is a subject of ongoing research, its consistent effects make it a reliable tool for studying the functional consequences of JNK activation and ATF2 inhibition.
Visualization of the Signaling Pathway and Experimental Workflow
Here, we provide diagrams to visualize the ATF2 signaling pathway, the proposed mechanism of action for acetyl this compound, and a typical experimental workflow for its characterization.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. ATF2 – at the crossroad of nuclear and cytosolic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-regulation of the transcription controlling ATF2 phosphoswitch by JNK and p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl this compound | C40H46O9 | CID 6857789 - PubChem [pubchem.ncbi.nlm.nih.gov]
Investigating the Role of Isogambogic Acid in Metabolic Reprogramming of Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid, a natural compound, has demonstrated notable anti-cancer properties, including the induction of apoptosis and autophagy in various cancer cell lines. Emerging evidence suggests that its mechanism of action involves the modulation of key signaling pathways that govern cellular metabolism. This document provides detailed application notes on the role of this compound in the metabolic reprogramming of cancer cells and comprehensive protocols for investigating these effects.
Application Notes
This compound and its derivatives have been shown to exert their anti-neoplastic effects by influencing critical cellular processes. A key aspect of its activity is the induction of autophagic cell death in glioma cells.[1] Furthermore, studies on a closely related compound, Acetyl this compound, have highlighted its ability to induce cell death in melanoma cells.[2][3]
Modulation of Key Signaling Pathways
This compound has been identified as an activator of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis. Activation of AMPK by this compound leads to the downstream inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway. The AMPK-mTOR signaling cascade is a critical nexus in controlling cell growth, proliferation, and metabolism.
Hypoxia-inducible factor-1α (HIF-1α) is a master regulator of the cellular response to low oxygen levels and plays a pivotal role in cancer metabolism by promoting glycolysis. The related compound, Gambogic acid, has been shown to suppress the expression of HIF-1α in multiple myeloma cells under hypoxic conditions. This suppression is mediated, at least in part, through the inhibition of the PI3K/Akt/mTOR signaling pathway.[1] Gambogic acid has also been found to repress HIF-1α protein expression by enhancing the level of prolyl hydroxylase 2 (PHD2), which in turn promotes the degradation of HIF-1α.[2]
Effects on Cancer Cell Metabolism
While direct quantitative data on the metabolic effects of this compound is limited, studies on the closely related compound, Gambogic acid, provide insights into its potential role in metabolic reprogramming. In malignant melanoma cells, Gambogic acid has been observed to lower the oxygen consumption rate, suggesting an impact on mitochondrial respiration.
Table 1: Illustrative Effect of Gambogic Acid on Oxygen Consumption Rate (OCR) in A375 Malignant Melanoma Cells
| Treatment | Concentration (µM) | Oxygen Consumption Rate (OCR) |
| Control | - | Baseline |
| Gambogic Acid | 5 | Decreased |
| Gambogic Acid | 10 | Significantly Decreased |
Note: This table is illustrative and based on findings for the related compound Gambogic acid. Further studies are required to quantify the specific effects of this compound.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the metabolic effects of this compound on cancer cells.
Seahorse XF Real-Time ATP Rate Assay
This assay measures the two major energy-producing pathways in the cell – mitochondrial respiration and glycolysis – in real-time.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF DMEM Medium, pH 7.4
-
Supplements: Glucose, Pyruvate, Glutamine
-
This compound
-
Oligomycin (Complex V inhibitor)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Cancer cell line of interest
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Include wells for background correction (no cells).
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Sensor Cartridge Hydration:
-
Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
-
Assay Medium Preparation:
-
Warm Seahorse XF DMEM Medium to 37°C.
-
Supplement with glucose, pyruvate, and glutamine to desired final concentrations.
-
Adjust pH to 7.4.
-
-
Cell Plate Preparation:
-
Remove the culture medium from the wells.
-
Wash the cells once with the prepared Seahorse XF Assay Medium.
-
Add the assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for 45-60 minutes.
-
-
Compound Loading:
-
Prepare stock solutions of this compound, Oligomycin, and Rotenone/Antimycin A in the assay medium.
-
Load the injection ports of the hydrated sensor cartridge with the compounds.
-
-
Seahorse XF Analyzer Assay:
-
Place the cell plate in the Seahorse XF Analyzer.
-
Follow the instrument's prompts to start the assay, which will measure basal OCR and ECAR, and the response to the injected compounds.
-
Caption: Experimental workflow for the Seahorse XF Real-Time ATP Rate Assay.
Glucose Uptake Assay (using 2-NBDG)
This protocol uses a fluorescent glucose analog, 2-NBDG, to measure glucose uptake in cancer cells.
Materials:
-
Cancer cell line of interest
-
Culture plates (e.g., 96-well black, clear bottom)
-
Glucose-free culture medium
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Glucose Starvation:
-
Wash the cells with PBS.
-
Incubate the cells in glucose-free medium for 1-2 hours to enhance 2-NBDG uptake.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound in glucose-free medium for the desired duration.
-
-
2-NBDG Labeling:
-
Add 2-NBDG to each well to a final concentration of 50-100 µM.
-
Incubate for 15-30 minutes at 37°C.
-
-
Washing:
-
Remove the 2-NBDG containing medium.
-
Wash the cells twice with ice-cold PBS to remove extracellular 2-NBDG.
-
-
Fluorescence Measurement:
-
Add PBS to each well.
-
Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm).
-
Caption: Workflow for the 2-NBDG-based glucose uptake assay.
Lactate (B86563) Production Assay
This colorimetric assay measures the amount of lactate secreted by cancer cells into the culture medium.
Materials:
-
Cancer cell line of interest
-
Culture plates
-
This compound
-
Lactate Assay Kit (colorimetric)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a culture plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24-48 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
-
Lactate Measurement:
-
Follow the manufacturer's protocol for the lactate assay kit. This typically involves:
-
Preparing a lactate standard curve.
-
Adding the collected supernatant and standards to a new 96-well plate.
-
Adding a reaction mixture containing lactate oxidase and a probe.
-
Incubating for a specified time.
-
Measuring the absorbance at the recommended wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the lactate concentration in each sample using the standard curve.
-
Normalize the lactate concentration to the cell number or total protein content.
-
Western Blot Analysis
This protocol is for detecting the protein levels and phosphorylation status of key signaling molecules.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescence detection reagents and imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane and add a chemiluminescence substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion
This compound presents a promising avenue for cancer therapy by targeting the metabolic vulnerabilities of cancer cells. Its ability to modulate the AMPK-mTOR and HIF-1α signaling pathways suggests a significant role in reprogramming cancer cell metabolism. The provided protocols offer a robust framework for researchers to further elucidate the specific metabolic effects of this compound and to explore its therapeutic potential. Further quantitative studies are essential to fully characterize its impact on glycolysis and oxidative phosphorylation in various cancer types.
References
- 1. Gambogic acid suppresses hypoxia-induced hypoxia-inducible factor-1α/vascular endothelial growth factor expression via inhibiting phosphatidylinositol 3-kinase/Akt/mammalian target protein of rapamycin pathway in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gambogic acid inhibits angiogenesis through inhibiting PHD2-VHL-HIF-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic gambogic acid/Ga³⁺ remodels the immunosuppressive tumor microenvironment to enhance triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Isogambogic Acid: A Potential Therapeutic for Non-Cancerous Proliferative Diseases
Application Notes and Protocols for Researchers
Disclaimer: The majority of the following data pertains to gambogic acid , a closely related structural analog of isogambogic acid. Direct research on this compound for the specific non-cancerous proliferative diseases detailed below is limited. These notes and protocols are provided as a guide for investigating the potential therapeutic applications of this compound based on the available evidence for gambogic acid.
Introduction
This compound is a xanthonoid isolated from the resin of Garcinia hanburyi. It shares a core structure with gambogic acid and is anticipated to exhibit similar biological activities. Gambogic acid has demonstrated potent anti-proliferative, anti-inflammatory, and anti-fibrotic properties in various preclinical studies, suggesting its potential as a therapeutic agent for a range of diseases characterized by excessive cell proliferation and tissue remodeling. This document provides an overview of the potential applications of this compound in non-cancerous proliferative diseases, along with detailed protocols for its investigation.
Target Diseases and Mechanisms of Action
This compound, based on data from gambogic acid, is a promising candidate for the following non-cancerous proliferative diseases:
-
Pulmonary Fibrosis: Characterized by excessive fibroblast proliferation and extracellular matrix deposition. Gambogic acid has been shown to attenuate pulmonary fibrosis by inhibiting the TGF-β1/Smad3 signaling pathway, a key driver of fibrosis.[1]
-
Rheumatoid Arthritis: An autoimmune disease involving synovial fibroblast proliferation and inflammation. Gambogic acid exhibits anti-inflammatory and anti-proliferative effects in animal models of arthritis.[2][3][4]
-
Psoriasis: A chronic inflammatory skin condition marked by keratinocyte hyperproliferation. Gambogic acid has been found to inhibit the proliferation of keratinocytes and reduce inflammation and angiogenesis in preclinical psoriasis models.[5]
-
Keloids and Hypertrophic Scars: Dermal fibroproliferative disorders resulting from abnormal wound healing. While direct studies are lacking, the known anti-fibrotic and anti-proliferative effects of related compounds suggest potential efficacy.
-
Benign Prostatic Hyperplasia (BPH): Non-malignant growth of the prostate gland. The anti-proliferative properties of gambogic acid in other cell types suggest it may have potential in curbing the excessive growth of prostate epithelial and stromal cells.
The primary proposed mechanisms of action relevant to these diseases include the modulation of key signaling pathways such as TGF-β/Smad, mTOR, and STAT3, which are central to cellular proliferation, inflammation, and fibrosis.
Quantitative Data Summary
The following tables summarize the quantitative data for gambogic acid from preclinical studies. These values can serve as a starting point for designing experiments with this compound.
Table 1: In Vitro Efficacy of Gambogic Acid
| Cell Line | Disease Model | Assay | Endpoint | IC50 / Effective Concentration | Citation |
| A549 (human lung epithelial) | Pulmonary Fibrosis | Western Blot | Reduction of p-Smad3 | Not specified | [1] |
| HLF-1 (human lung fibroblast) | Pulmonary Fibrosis | Proliferation Assay | Inhibition of proliferation | Not specified | [1] |
| HaCaT (human keratinocyte) | Psoriasis | MTT Assay | Inhibition of proliferation | Not specified | [5] |
| THP-1 (human monocytic) | Rheumatoid Arthritis | ELISA | Inhibition of IL-1β & TNF secretion | Not specified | [2] |
| MDCK (canine kidney epithelial) | Polycystic Kidney Disease | BrdU Incorporation | Inhibition of proliferation | ~1 µM | [6] |
| Multiple Cancer Cell Lines | Cancer | Various | Inhibition of proliferation | 0.045 - 8.3 µM | [7][8] |
Table 2: In Vivo Efficacy of Gambogic Acid
| Animal Model | Disease | Dosing Regimen | Key Findings | Citation |
| Bleomycin-induced rats | Pulmonary Fibrosis | 0.5 mg/kg and 1 mg/kg for 2 weeks | Reduced pathological score, collagen deposition, and α-SMA expression. | [1] |
| Antigen-induced arthritis rats | Rheumatoid Arthritis | Not specified | Significantly suppressed joint inflammation and cellular proliferation. | [2][3][4] |
| K14-VEGF transgenic mice | Psoriasis | Topical O/W cream | Significant morphological and histological improvements; reduced vessel hyperplasia and T-cell infiltration. | [5] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways potentially modulated by this compound in non-cancerous proliferative diseases, based on studies with gambogic acid.
Experimental Protocols
Cell-Based Assays
1. Cell Culture of Primary Fibroblasts (from Keloid or Hypertrophic Scar Tissue)
-
Materials:
-
Freshly excised keloid or hypertrophic scar tissue
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Collagenase type I (0.3% in DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Sterile culture flasks and dishes
-
-
Protocol:
-
Wash the tissue sample three times with sterile PBS containing antibiotics.
-
Mince the tissue into small pieces (1-2 mm³) under sterile conditions.
-
Digest the tissue pieces with 0.3% collagenase type I solution at 37°C for 4-6 hours with gentle agitation.
-
Neutralize the collagenase activity with an equal volume of complete culture medium (DMEM with 10% FBS).
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete culture medium.
-
Plate the cells in a T-75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them using Trypsin-EDTA.
-
2. Cell Proliferation (MTT) Assay
-
Materials:
-
Cells of interest (e.g., keloid fibroblasts, keratinocytes)
-
96-well culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
3. Western Blot Analysis for Fibrosis Markers
-
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-α-SMA, anti-Collagen I, anti-p-Smad3, anti-Smad3)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Protocol:
-
Culture and treat cells with this compound as desired.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Animal Models
1. Bleomycin-Induced Pulmonary Fibrosis in Mice or Rats
-
Materials:
-
C57BL/6 mice or Sprague-Dawley rats
-
Bleomycin (B88199) sulfate
-
Sterile saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device
-
-
Protocol:
-
Anesthetize the animal.
-
Surgically expose the trachea.
-
Instill a single dose of bleomycin (typically 1.5-3.0 U/kg) in sterile saline directly into the lungs via the trachea.
-
Suture the incision and allow the animal to recover.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at the desired dose and frequency, starting at a predetermined time point post-bleomycin instillation (e.g., day 7 or day 14).
-
At the end of the study period (e.g., day 21 or day 28), sacrifice the animals.
-
Harvest the lungs for histological analysis (e.g., Masson's trichrome staining for collagen), hydroxyproline (B1673980) assay to quantify collagen content, and Western blot or qPCR for fibrotic markers.
-
Conclusion
This compound presents a compelling area of research for the treatment of non-cancerous proliferative diseases. The available data on its structural analog, gambogic acid, provides a strong rationale for its investigation in conditions such as pulmonary fibrosis, rheumatoid arthritis, and psoriasis. The protocols outlined in this document offer a framework for researchers to explore the efficacy and mechanisms of action of this compound in these and other related disorders. Further studies are warranted to establish the specific activity and therapeutic potential of this compound.
References
- 1. Protective role of gambogic acid in experimental pulmonary fibrosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent Anti-Inflammatory and Antiproliferative Effects of Gambogic Acid in a Rat Model of Antigen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent anti-inflammatory and antiproliferative effects of gambogic acid in a rat model of antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gambogic acid exhibits anti-psoriatic efficacy through inhibition of angiogenesis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Content Imaging of Cellular Responses to Isogambogic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid, a polyprenylated xanthone (B1684191) derived from the resin of Garcinia hanburyi trees, has demonstrated significant anti-cancer properties.[1][2] It is known to induce apoptosis and inhibit proliferation in a variety of cancer cell lines.[1][3][4] The mechanism of action of this compound and its derivatives, such as Acetyl this compound, involves the modulation of several key signaling pathways, including the activation of c-Jun NH2-terminal kinase (JNK) and the inhibition of activating transcription factor 2 (ATF2) transcriptional activity.[5][6][7] Additionally, it has been implicated as an inhibitor of the ubiquitin-proteasome system and Hsp90, and in some cancers, it can suppress the Notch signaling pathway.[3][4][8]
High-content imaging (HCI), also known as high-content screening (HCS), is a powerful technology that combines automated fluorescence microscopy with quantitative image analysis to measure multiple phenotypic parameters in cells.[9][10][11] This approach is particularly well-suited for characterizing the complex cellular responses to compounds like this compound, providing quantitative data on cytotoxicity, apoptosis, mitochondrial health, and cell cycle status in a single experiment.[8][12] These application notes provide detailed protocols for using high-content imaging to investigate the cellular effects of this compound.
Key Cellular Responses to this compound
High-content imaging can be utilized to quantify several key cellular events induced by this compound. The following protocols are designed for a multi-parametric analysis of cellular responses.
Cytotoxicity and Apoptosis Induction
This compound and its analogs are potent inducers of apoptosis.[5][13] High-content imaging allows for the simultaneous quantification of cell viability and the morphological and biochemical hallmarks of apoptosis.
Quantitative Data Summary
| Compound | Cell Line | Assay Type | Endpoint | IC50 / Effect | Reference |
| Acetyl this compound | SW1 Melanoma | Viability (ATPLite) | Cell Viability | ~1 µM | [5] |
| Acetyl this compound | SW1 Melanoma | Apoptosis (PI Staining) | Apoptosis | 15% apoptosis at 1 µM | [5] |
| Gambogic Acid | MDA-MB-231 | Viability (ATP Assay) | Cell Viability | Sub-micromolar IC50 | [13] |
| Gambogic Acid | Various Cancer Lines | Cytotoxicity | Cell Viability | Varies by cell line | [2] |
Experimental Protocol: Multiplexed Cytotoxicity and Apoptosis Assay
This protocol utilizes Hoechst 33342 to stain the nuclei of all cells and Propidium Iodide (PI) to identify cells with compromised membrane integrity (late apoptotic/necrotic cells). Apoptotic cells are identified by nuclear condensation and fragmentation, which can be quantified through image analysis.
Materials:
-
This compound (or Acetyl this compound)
-
Cancer cell line of choice (e.g., HeLa, A549, SW1 melanoma)
-
96- or 384-well black, clear-bottom imaging plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 solution (1 mg/mL stock)
-
Propidium Iodide (PI) solution (1 mg/mL stock)
-
Fixative (e.g., 4% paraformaldehyde in PBS) - Optional, for endpoint assays.
-
Positive control for apoptosis (e.g., Staurosporine)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96- or 384-well imaging plate at a density that will result in 60-80% confluency at the time of imaging. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to start with is 0.1 to 10 µM.[5] Add the compound dilutions to the cells. Include vehicle and positive controls.
-
Incubation: Incubate the plate for a predetermined time course (e.g., 12, 24, or 48 hours) at 37°C and 5% CO2.
-
Staining:
-
Prepare a staining solution containing Hoechst 33342 (final concentration 1 µg/mL) and PI (final concentration 1 µg/mL) in complete culture medium.[14]
-
Add the staining solution directly to the wells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Imaging:
-
Acquire images using a high-content imaging system.
-
Use a DAPI filter set for Hoechst 33342 (Ex/Em ~350/461 nm) and an RFP/TRITC filter set for PI (Ex/Em ~535/617 nm).
-
Acquire images at 10x or 20x magnification, capturing multiple fields per well to ensure robust statistics.
-
-
Image Analysis:
-
Cell Counting: Use the Hoechst signal to identify and count the total number of nuclei (Total Cells).
-
Cytotoxicity: Identify and count the number of PI-positive nuclei (Dead Cells).
-
Apoptosis: Within the Hoechst-positive, PI-negative population, identify apoptotic cells based on nuclear morphology (e.g., increased nuclear intensity, decreased nuclear area, and texture changes indicating chromatin condensation).
-
Calculate Percentages:
-
% Cytotoxicity = (Dead Cells / Total Cells) * 100
-
% Apoptosis = (Apoptotic Cells / (Total Cells - Dead Cells)) * 100
-
-
Experimental Workflow Diagram
References
- 1. Cell Cycle Analysis of CML Stem Cells Using Hoechst 33342 and Propidium Iodide | Springer Nature Experiments [experiments.springernature.com]
- 2. Stability and cytotoxicity of gambogic acid and its derivative, gambogoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.bcm.edu [cdn.bcm.edu]
- 4. A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of High Content Screening in Life Science Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 12. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JC-1 - Mitochondrial Membrane Potential Assay Kit (ab288313) | Abcam [abcam.com]
- 14. creative-bioarray.com [creative-bioarray.com]
Isogambogic Acid: Modulating the Tumor Microenvironment for Cancer Therapy
Application Notes and Protocols for Researchers
Introduction
Isogambogic acid, a polyprenylated xanthone (B1684191) derived from the resin of the Garcinia hanburyi tree, has emerged as a promising natural compound in oncology research. Its potent anti-tumor activity is not solely attributed to direct cytotoxicity against cancer cells but also to its profound effects on the complex tumor microenvironment (TME). This compound and its related compound, gambogic acid, have been shown to disrupt key processes that support tumor growth and progression, including angiogenesis and immune evasion. These application notes provide a comprehensive overview of the mechanisms of action of this compound on the TME and detailed protocols for investigating its effects.
Mechanism of Action in the Tumor Microenvironment
This compound exerts a multi-faceted influence on the TME by targeting various cellular and signaling components:
-
Anti-Angiogenesis: A critical process for tumor growth and metastasis, angiogenesis is a primary target of this compound. It inhibits the proliferation, migration, and tube formation of endothelial cells, thereby cutting off the tumor's blood supply. This effect is largely mediated through the suppression of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.
-
Induction of Immunogenic Cell Death (ICD): Unlike conventional chemotherapeutic agents that induce immunologically silent apoptosis, this compound can trigger ICD. This form of cell death is characterized by the release of damage-associated molecular patterns (DAMPs), such as surface-exposed calreticulin (B1178941) (CRT) and extracellular High Mobility Group Box 1 (HMGB1). These DAMPs act as "eat-me" signals and adjuvants, respectively, promoting the maturation of dendritic cells (DCs) and the subsequent activation of an anti-tumor T-cell response.
-
Modulation of Tumor-Associated Macrophages (TAMs): The TME is often infiltrated with M2-polarized TAMs, which promote tumor growth and suppress anti-tumor immunity. Evidence suggests that gambogic acid can modulate the phenotype of macrophages, potentially repolarizing them towards a tumor-suppressive M1 phenotype. This shift can enhance the anti-tumor immune response within the TME.
-
Direct Cytotoxicity and Pro-Apoptotic Effects: this compound directly induces apoptosis in a wide range of cancer cells. This is often mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn can influence the expression of pro- and anti-apoptotic proteins.
Quantitative Data Summary
The following tables summarize the cytotoxic and anti-angiogenic activities of gambogic acid (GA) and acetyl this compound (AIGA) across various cell lines.
Table 1: IC50 Values of Gambogic Acid in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| BGC-823 | Gastric Cancer | 1.15 | 48 |
| MKN-28 | Gastric Cancer | 1.34 | 48 |
| LOVO | Colorectal Cancer | 1.58 | 48 |
| SW-116 | Colorectal Cancer | 1.87 | 48 |
| MCF-7 | Breast Cancer | 1.46 | Not Specified |
| BxPC-3 | Pancreatic Cancer | < 1.7 | 48 |
| MIA PaCa-2 | Pancreatic Cancer | < 1.7 | 48 |
| PANC-1 | Pancreatic Cancer | < 1.7 | 48 |
| SW1990 | Pancreatic Cancer | < 1.7 | 48 |
| Bel-7402 | Hepatocellular Carcinoma | 0.59 | Not Specified |
| SMMC-7721 | Hepatocellular Carcinoma | 1.59 | Not Specified |
| HepG2 | Hepatocellular Carcinoma | 0.94 | Not Specified |
| A549 | Lung Cancer | 0.74 | Not Specified |
| U251 | Glioblastoma | 1.02 | Not Specified |
Data compiled from multiple sources.[1][2][3] Please note that IC50 values can vary depending on the specific experimental conditions.
Table 2: Cytotoxicity of Acetyl this compound (AIGA) in Melanoma Cells
| Cell Line | Cell Type | Concentration (µM) | % Viability |
| SW1 | Mouse Melanoma | 1.0 | ~10% |
| WM115 | Human Melanoma | 0.5 - 2.0 | Reduced Viability |
| MEWO | Human Melanoma | 0.5 - 2.0 | Reduced Viability |
| Normal Melanocytes | Mouse | 0.1 | ~60% |
| IMR90 | Human Diploid Fibroblasts | Not Specified | No toxic effect |
Data is descriptive as presented in the source material.[4]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol is for determining the cytotoxic effects of this compound on cancer cells or endothelial cells.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., BGC-823, MCF-7) or HUVECs
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5][6][7]
Protocol 2: Endothelial Cell Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
96-well cell culture plates
-
Matrigel or other basement membrane extract
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
This compound
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
Procedure:
-
Thaw Matrigel on ice and pipette 50 µL into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2-3 x 10⁵ cells/mL.
-
Add this compound at various concentrations to the HUVEC suspension.
-
Seed 100 µL of the HUVEC suspension (containing this compound or vehicle control) onto the solidified Matrigel.
-
Incubate the plate at 37°C for 4-18 hours.
-
(Optional) For visualization, stain the cells with Calcein AM.
-
Examine the formation of tube-like structures under an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.[8][9][10][11][12]
Protocol 3: Transwell Migration Assay
This protocol measures the effect of this compound on the migration of cancer cells or endothelial cells.
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
Cancer cells or HUVECs
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., methanol (B129727) or paraformaldehyde)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Seed cells (e.g., 1 x 10⁵ cells) in 200 µL of serum-free medium containing different concentrations of this compound into the upper chamber of the Transwell insert.[13][14]
-
Add 600 µL of medium containing a chemoattractant to the lower chamber.
-
Incubate the plate at 37°C for an appropriate time (e.g., 24 hours) to allow for cell migration.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution for 15-20 minutes.
-
Stain the fixed cells with crystal violet for 20-30 minutes.
-
Gently wash the membrane with water to remove excess stain.
-
Count the number of migrated cells in several random fields under a microscope.[13][15]
Protocol 4: Calreticulin Surface Exposure Assay
This flow cytometry-based protocol detects the exposure of calreticulin on the surface of cancer cells, a key marker of immunogenic cell death.
Materials:
-
Cancer cell line of interest
-
This compound
-
Phycoerythrin (PE)-conjugated anti-calreticulin antibody
-
Propidium Iodide (PI) or other viability dye
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound or a positive control (e.g., doxorubicin) for the desired time.
-
Harvest the cells gently and wash them with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing the PE-conjugated anti-calreticulin antibody.
-
Incubate for 30-60 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer containing PI.
-
Analyze the cells using a flow cytometer, gating on the live (PI-negative) cell population to quantify the percentage of cells with surface calreticulin expression.[16][17][18][19]
Protocol 5: HMGB1 Release Assay (ELISA)
This protocol quantifies the release of HMGB1 from cells into the culture medium, another hallmark of ICD.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture supernatant collection
-
Human HMGB1 ELISA kit
-
Microplate reader
Procedure:
-
Treat cells with this compound as described in Protocol 4.
-
After treatment, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cells or debris.
-
Perform the HMGB1 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate and stop solution.
-
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of HMGB1 in the supernatants based on the standard curve.[20][21][22][23][24]
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent due to its multifaceted effects on the tumor microenvironment. Its ability to inhibit angiogenesis, induce immunogenic cell death, and potentially modulate immune cell populations makes it an attractive candidate for further preclinical and clinical investigation. Notably, gambogic acid has been evaluated in Phase II clinical trials in China for the treatment of solid tumors.[3][25]
Future research should focus on further elucidating the precise mechanisms of its immunomodulatory effects, particularly on cancer-associated fibroblasts and the full spectrum of TAM polarization states. Combination therapies, where this compound is used to sensitize tumors to immune checkpoint inhibitors or other targeted therapies, represent a promising avenue for enhancing its therapeutic efficacy. The protocols provided herein offer a robust framework for researchers to explore the intricate interplay between this compound and the tumor microenvironment, ultimately paving the way for its potential clinical application.
References
- 1. Synergistic anti-proliferative effects of gambogic acid with docetaxel in gastrointestinal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ellagic acid inhibits melanoma growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Evaluation of the Antimicrobial Ability and Cytotoxicity on Two Melanoma Cell Lines of a Benzylamide Derivative of Maslinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ibidi.com [ibidi.com]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promocell.com [promocell.com]
- 11. corning.com [corning.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. researchhub.com [researchhub.com]
- 14. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 15. Gambogic acid suppresses cancer invasion and migration by inhibiting TGFβ1-induced epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms of pre-apoptotic calreticulin exposure in immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantitation of calreticulin exposure associated with immunogenic cell death [pubmed.ncbi.nlm.nih.gov]
- 20. ibl-america.com [ibl-america.com]
- 21. Human HMGB1(High mobility group protein B1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 22. ibl-international.com [ibl-international.com]
- 23. neobiolab.com [neobiolab.com]
- 24. benchchem.com [benchchem.com]
- 25. Gambogenic acid inhibits fibroblast growth factor receptor signaling pathway in erlotinib-resistant non-small-cell lung cancer and suppresses patient-derived xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of Isogambogic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Isogambogic acid (IGA), a natural compound with demonstrated anti-cancer activities. The following sections detail experimental protocols and data presentation to guide researchers in studying IGA's mechanism of action and its disposition in biological systems.
Pharmacodynamic Profile of this compound
This compound and its derivatives have been shown to elicit potent anti-tumor effects in various cancer cell lines and in vivo models. The primary mechanisms of action involve the induction of apoptosis and autophagy through modulation of key signaling pathways.
In Vitro Anti-Cancer Activity
This compound exhibits cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify this activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87 | Glioma | Not specified | [1] |
| U251 | Glioma | Not specified | [1] |
| Melanoma Cells | Melanoma | ~1.0 | [2][3] |
Signaling Pathway Modulation
This compound has been demonstrated to impact at least two critical signaling pathways involved in cancer cell survival and proliferation: the AMPK-mTOR pathway and the JNK signaling pathway.
-
AMPK-mTOR Pathway: this compound activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (B549165) (mTOR), leading to the induction of autophagy in glioma cells.[1][4]
-
JNK Signaling Pathway: In melanoma cells, this compound activates c-Jun N-terminal kinase (JNK), which is required for its cytotoxic effects.[2][3]
Diagram of the AMPK-mTOR Signaling Pathway
Caption: this compound activates AMPK, which in turn inhibits mTOR, leading to autophagy.
Diagram of the JNK Signaling Pathway
References
- 1. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic modeling of adverse effects of anti-cancer drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Isogambogic Acid as a Potential Senolytic Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a variety of age-related diseases. Senescent cells accumulate in tissues over time and contribute to pathology through the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and proteases, collectively known as the senescence-associated secretory phenotype (SASP). The selective elimination of these cells by agents termed "senolytics" has emerged as a promising therapeutic strategy to extend healthspan and mitigate age-related dysfunction.
Isogambogic acid, a caged xanthone (B1684191) derived from the resin of the Garcinia hanburyi tree, has demonstrated potent pro-apoptotic and anti-proliferative effects in various cancer cell lines. Its parent compound, gambogic acid, is known to modulate several signaling pathways that are also critically involved in the regulation of cellular senescence and apoptosis, including the PI3K/Akt/mTOR and p53/p21 pathways. While direct evidence for the senolytic activity of this compound is currently limited, its established pro-apoptotic mechanisms present a compelling rationale for its investigation as a novel senolytic agent.
These application notes provide a framework for researchers to explore the potential senolytic properties of this compound. Detailed protocols for inducing cellular senescence and evaluating the efficacy and selectivity of this compound in clearing senescent cells are provided.
Application Notes
Rationale for Investigating this compound as a Senolytic:
This compound and its derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase cascades.[1] Senescent cells are known to be resistant to apoptosis, a characteristic that contributes to their accumulation in tissues.[2] Compounds that can overcome this resistance and trigger apoptosis in senescent cells are prime candidates for senolytic drugs. Furthermore, gambogic acid has been reported to influence the PI3K/Akt/mTOR pathway, a key regulator of cell survival and senescence.[3][4] Inhibition of this pathway is a known strategy to induce apoptosis in senescent cells. The structural similarity and shared biological activities of this compound with gambogic acid suggest that it may also target pathways critical for the survival of senescent cells.
Key Experimental Questions:
-
Does this compound selectively induce apoptosis in senescent cells compared to their non-senescent counterparts?
-
What is the optimal concentration and treatment duration for this compound to achieve senolysis?
-
Does this compound modulate key senescence and apoptosis-related proteins such as p16INK4a, p21WAF1/CIP1, and caspases in senescent cells?
-
What are the underlying signaling pathways through which this compound exerts its potential senolytic effects?
Data Presentation
The following tables are templates for organizing and presenting quantitative data obtained from the experimental protocols outlined below.
Table 1: Effect of this compound on the Viability of Senescent and Non-Senescent Cells
| This compound Concentration (µM) | % Viability of Non-Senescent Cells (Mean ± SD) | % Viability of Senescent Cells (Mean ± SD) |
| 0 (Vehicle Control) | 100 | 100 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: Quantification of Senescence-Associated β-Galactosidase (SA-β-gal) Positive Cells Following this compound Treatment
| Treatment Group | % SA-β-gal Positive Cells (Mean ± SD) |
| Non-Senescent Control | |
| Senescent Control (Vehicle) | |
| Senescent + this compound (1 µM) | |
| Senescent + this compound (10 µM) | |
| Senescent + this compound (50 µM) |
Table 3: Relative Protein Expression of Senescence and Apoptosis Markers
| Treatment Group | Relative p16INK4a Expression (Fold Change) | Relative p21WAF1/CIP1 Expression (Fold Change) | Relative Cleaved Caspase-3 Expression (Fold Change) |
| Non-Senescent Control | 1.0 | 1.0 | 1.0 |
| Senescent Control (Vehicle) | |||
| Senescent + this compound (10 µM) |
Experimental Protocols
Protocol 1: Induction of Cellular Senescence in Primary Human Fibroblasts
This protocol describes the induction of stress-induced premature senescence (SIPS) using doxorubicin (B1662922), a DNA-damaging agent.
Materials:
-
Primary human fibroblasts (e.g., IMR-90, WI-38)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)
-
Doxorubicin hydrochloride (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Culture primary human fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Seed the cells at an appropriate density in culture plates or flasks.
-
Once the cells reach 70-80% confluency, treat them with a sub-lethal concentration of doxorubicin (e.g., 100-250 nM) for 24 hours to induce senescence.
-
After 24 hours, remove the doxorubicin-containing medium, wash the cells twice with PBS, and replace it with fresh complete medium.
-
Culture the cells for an additional 7-10 days to allow for the full establishment of the senescent phenotype. Change the medium every 2-3 days.
-
Confirm the induction of senescence using the SA-β-gal staining protocol (Protocol 2) and by observing morphological changes (enlarged, flattened cell shape).
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is for the detection of SA-β-gal activity, a widely used biomarker for senescent cells.[5][6][7][8][9]
Materials:
-
Fixation solution: 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS
-
SA-β-gal staining solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate (B84403) buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
-
PBS
Procedure:
-
Wash the cells in the culture plate twice with PBS.
-
Fix the cells with the fixation solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution to the cells.
-
Incubate the cells at 37°C overnight in a dry incubator (no CO2).
-
The following day, check for the development of a blue color in the cytoplasm of senescent cells under a microscope.
-
Capture images and quantify the percentage of blue, SA-β-gal positive cells.
Protocol 3: Cell Viability Assay to Assess Senolytic Activity
This protocol uses a standard MTT or PrestoBlue assay to determine the selective killing of senescent cells by this compound.
Materials:
-
Senescent and non-senescent cells (from Protocol 1)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ reagent
-
DMSO (for MTT assay)
-
96-well plates
-
Plate reader
Procedure:
-
Seed both non-senescent (control) and senescent cells in separate 96-well plates at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
For MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
For PrestoBlue assay:
-
Add PrestoBlue™ reagent to each well and incubate for 1-2 hours at 37°C.
-
Measure fluorescence with excitation at 560 nm and emission at 590 nm.
-
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Compare the viability curves of senescent and non-senescent cells to determine selectivity.
Protocol 4: Western Blotting for Senescence and Apoptosis Markers
This protocol is for the detection of key protein markers of senescence (p16INK4a, p21WAF1/CIP1) and apoptosis (cleaved caspase-3).[10][11][12]
Materials:
-
Senescent cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p16INK4a, anti-p21WAF1/CIP1, anti-cleaved caspase-3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to the loading control (β-actin).
Signaling Pathways and Visualizations
The following diagrams illustrate key signaling pathways relevant to cellular senescence and the potential mechanism of action of this compound.
Caption: Proposed mechanism of this compound as a senolytic agent.
Caption: Experimental workflow for evaluating the senolytic potential of this compound.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound.
References
- 1. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Colorimetric Detection of Senescence-Associated β Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. telomer.com.tr [telomer.com.tr]
- 8. Senescence-Associated β-Galactosidase Detection in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Senescence-associated beta-galactosidase - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. In vitro and in vivo tumor growth inhibition by a p16-mimicking peptide in p16INK4A-defective, pRb-positive human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Up-regulation of expression and lack of 5' CpG island hypermethylation of p16 INK4a in HPV-positive cervical carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Isogambogic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid, a caged xanthone (B1684191) derived from the resin of Garcinia hanburyi, is emerging as a compound of significant interest for its potent anti-inflammatory properties. Structurally similar to the well-studied Gambogic acid, this compound is anticipated to exhibit a comparable pharmacological profile, offering a promising avenue for the development of novel therapeutics for a range of inflammatory conditions. These application notes provide an overview of the anti-inflammatory activity of this class of compounds and detailed protocols for its investigation, primarily based on the extensive research conducted on its close analog, Gambogic acid. It is important to note that while the methodologies and expected outcomes are based on robust data from Gambogic acid, they serve as a comprehensive guide for the direct investigation and validation of this compound's specific activities.
The anti-inflammatory effects of these compounds are largely attributed to their ability to modulate key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[1][2] Furthermore, evidence suggests a role in the regulation of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[3]
Mechanism of Action
This compound's anti-inflammatory mechanism is believed to be multifaceted, primarily targeting the upstream signaling cascades that lead to the production of pro-inflammatory mediators. The primary mechanisms, extrapolated from studies on Gambogic acid, are:
-
Inhibition of the NF-κB Signaling Pathway: this compound is expected to suppress the activation of NF-κB, a master regulator of inflammation.[4] This is likely achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its translocation to the nucleus where it would initiate the transcription of pro-inflammatory genes.[4]
-
Modulation of the MAPK Signaling Pathway: The MAPK pathway, comprising key kinases such as p38, ERK, and JNK, is another critical regulator of the inflammatory response. This compound is predicted to inhibit the phosphorylation of these kinases, with a particularly strong effect on the p38 pathway, leading to a downstream reduction in the production of inflammatory cytokines.[1][2]
-
Suppression of Pro-Inflammatory Cytokine and Mediator Production: By inhibiting the NF-κB and MAPK pathways, this compound is expected to significantly reduce the expression and secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][2] Additionally, it is likely to inhibit the production of other inflammatory mediators like nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS).[1]
Data Presentation
The following tables summarize the quantitative anti-inflammatory data obtained for Gambogic acid, which can be used as a reference for designing experiments and anticipating the potency of this compound.
Table 1: In Vitro Anti-Inflammatory Activity of Gambogic Acid
| Parameter | Cell Line | Stimulant | IC50 / Concentration | Effect | Reference |
| Cytokine Expression (TNF-α, IL-6, IL-1β) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 260 nM | Suppression of cytokine expression | [3] |
| TNF-α, IL-6, IL-1β Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 40-160 nM | Significant reduction in cytokine secretion | [1][2] |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 160 nM | Significant reduction in NO production | [1] |
Table 2: In Vivo Anti-Inflammatory Activity of Gambogic Acid
| Animal Model | Dosage | Administration Route | Outcome | Reference |
| Rat Model of Antigen-Induced Arthritis | 4 µg/g body weight, daily | Intraperitoneal | Significant reduction in inflammatory score and ankle perimeter | [1] |
Mandatory Visualizations
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the MAPK signaling pathway by this compound.
Caption: Experimental workflow for evaluating this compound's anti-inflammatory properties.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anti-inflammatory properties of this compound. These are based on standard methodologies and findings from research on Gambogic acid.
Protocol 1: In Vitro Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
1.1. Cell Culture and Treatment
-
Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, and 6-well for Western blotting) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200 nM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for cytokine and NO production, shorter time points for signaling pathway analysis).
1.2. Cell Viability Assay (MTT Assay)
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
1.3. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
1.4. Quantification of Pro-Inflammatory Cytokines (ELISA)
-
Collect the cell culture supernatant after treatment.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
1.5. Western Blot Analysis for NF-κB and MAPK Signaling
-
After treatment for appropriate time points (e.g., 15, 30, 60 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and iNOS overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Protocol 2: In Vivo Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model
2.1. Animals
-
Use male Sprague-Dawley rats or Swiss albino mice (6-8 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
-
Provide standard pellet diet and water ad libitum.
2.2. Experimental Procedure
-
Divide the animals into groups (n=6-8 per group):
-
Vehicle control (e.g., saline or 0.5% carboxymethylcellulose).
-
This compound treated groups (e.g., 1, 5, 10 mg/kg).
-
Positive control (e.g., Indomethacin, 10 mg/kg).
-
-
Administer this compound or the vehicle intraperitoneally or orally 1 hour before the carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculate the paw edema volume (mL) as the difference between the paw volume at each time point (Vt) and the initial paw volume (V₀).
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.
2.3. Histopathological Analysis
-
At the end of the experiment, euthanize the animals and collect the paw tissue.
-
Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate inflammatory cell infiltration and tissue damage.
Conclusion
The available evidence for Gambogic acid strongly suggests that this compound is a promising candidate for further investigation as a potent anti-inflammatory agent. The detailed protocols provided herein offer a comprehensive framework for researchers to systematically evaluate the efficacy and mechanism of action of this compound. By targeting the fundamental inflammatory signaling pathways of NF-κB and MAPK, this compound holds the potential for the development of novel therapeutics for a wide array of inflammatory diseases. Further in-depth studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. Potent Anti-Inflammatory and Antiproliferative Effects of Gambogic Acid in a Rat Model of Antigen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gambogic Acid Inhibits MDCK Cyst Enlargement by Suppressing Inflammation via p38 and NF-κB Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gambogic acid affects high glucose-induced apoptosis and inflammation of retinal endothelial cells through the NOX4/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
Application Notes and Protocols: Isogambogic Acid in Personalized Cancer Medicine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isogambogic acid (IGA), also known as acetyl this compound (AIGA), is a polyprenylated xanthone (B1684191) natural product derived from the resin of the Garcinia hanburyi tree.[1] It has emerged as a compound of interest in oncology due to its potent pro-apoptotic and anti-proliferative activities across various cancer cell lines. In the context of personalized cancer medicine, IGA's therapeutic potential lies in its ability to modulate specific signaling pathways that are often dysregulated in particular cancer types, such as melanoma. This document provides an overview of IGA's mechanism of action, a summary of its efficacy, and detailed protocols for its preclinical evaluation.
Mechanism of Action
The anticancer effects of IGA and its parent compound, gambogic acid (GA), are attributed to their interaction with multiple cellular targets and signaling pathways. A key mechanism identified for IGA in melanoma involves the modulation of the c-Jun NH2-terminal kinase (JNK) signaling cascade.[1][2] Specifically, IGA inhibits the transcriptional activity of activating transcription factor 2 (ATF2), a factor whose inhibition is known to sensitize melanoma cells to apoptosis.[1][2] Concurrently, IGA activates JNK, leading to increased transcriptional activity of c-Jun, which further promotes apoptosis.[1][2] The cytotoxic effects of IGA in melanoma are dependent on this JNK activity.[1][2]
The broader family of gambogic acid compounds has also been shown to interact with other critical cancer signaling pathways, including PI3K/Akt and NF-κB, and to directly bind to anti-apoptotic proteins of the Bcl-2 family, further highlighting its multi-targeted anti-tumor activity.[3][4][5]
Figure 1: Simplified signaling pathway of this compound in melanoma cells.
Quantitative Data Summary
The anti-cancer efficacy of IGA and its parent compound has been quantified in various preclinical models. The following tables summarize the half-maximal inhibitory concentrations (IC50) and the effects on key apoptosis-related proteins.
Table 1: Cytotoxicity of this compound and Related Compounds in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / Effective Concentration | Time (h) | Citation |
| Acetyl this compound | SW1 | Mouse Melanoma | 1 µmol/L (reduced viability to 10%) | 20 | [1] |
| Acetyl this compound | WM115 | Human Melanoma | 0.5 - 2 µmol/L | Not Specified | [1] |
| Acetyl this compound | MEWO | Human Melanoma | 0.5 - 2 µmol/L | Not Specified | [1] |
| Gambogic Acid | A375 | Human Malignant Melanoma | 1.57 µg/mL | 24 | [6] |
| Gambogic Acid | A375 | Human Malignant Melanoma | 1.31 µg/mL | 36 | [6] |
| Gambogic Acid | A375 | Human Malignant Melanoma | 1.12 µg/mL | 48 | [6] |
| Gambogic Acid | T47D | Breast Cancer | Not Specified (Potent Apoptosis) | Not Specified | [1] |
| Gambogic Acid | SMMC-7721 | Human Hepatoma | Not Specified (Potent Apoptosis) | Not Specified | [1] |
| Gambogic Acid | BGC-823 | Gastric Carcinoma | Not Specified (Potent Apoptosis) | Not Specified | [1] |
Table 2: Effect of this compound and Gambogic Acid on Apoptosis-Related Proteins
| Compound | Cell Line | Protein | Effect | Citation |
| Acetyl this compound | SW1 | Caspase-8 | Increased cleavage (activation) | [1] |
| Gambogic Acid | A375 | Bax | Upregulation | [6] |
| Gambogic Acid | A375 | Bcl-2 | Downregulation | [6] |
| Gambogic Acid | A375 | Caspase-3 | Increased activity | [6] |
| Gambogic Acid | DLBCL cells | XIAP, Survivin | Significant decrease | [7] |
| Gambogic Acid | HRECs | Bcl-2 | Increased | [8] |
| Gambogic Acid | HRECs | Bax, c-Caspase-3, c-Caspase-9 | Decreased | [8] |
Experimental Protocols
A systematic approach is required to evaluate the efficacy and mechanism of IGA. Below is a typical preclinical workflow and detailed protocols for key assays.
Figure 2: Standard preclinical workflow for evaluating this compound.
Protocol 1: Cell Viability Assay (ATPLite™ Assay)
This protocol is adapted from methodologies used to assess the effect of IGA on melanoma cell viability.[1]
Objective: To quantify cell viability by measuring intracellular ATP levels.
Materials:
-
Cancer cell lines (e.g., SW1, WM115)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (IGA) stock solution (in DMSO)
-
96-well opaque plates
-
ATPLite™ Assay Kit (Perkin-Elmer)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of IGA in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 20-48 hours) at 37°C, 5% CO₂.
-
ATP Measurement:
-
Equilibrate the ATPLite kit reagents to room temperature.
-
Add 50 µL of the mammalian cell lysis solution to each well.
-
Shake the plate for 2 minutes on an orbital shaker to induce lysis.
-
Add 50 µL of the substrate solution to each well.
-
Shake the plate for another 2 minutes.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis and distinguishing it from necrosis via flow cytometry.[9][10]
Objective: To detect the externalization of phosphatidylserine (B164497) on apoptotic cells.
Materials:
-
Cancer cell lines
-
This compound (IGA)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and incubate for 24 hours. Treat the cells with various concentrations of IGA and a vehicle control for the desired duration (e.g., 36-48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways affected by IGA.[1][11]
Objective: To measure levels of proteins such as p-JNK, p-c-Jun, cleaved caspase-8, Bax, and Bcl-2.
Materials:
-
Treated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Chemiluminescence Substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. β-actin or GAPDH should be used as a loading control.
Protocol 4: In Vivo Melanoma Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of IGA in a mouse model.[1][12][13][14]
Objective: To assess the ability of IGA to inhibit tumor growth in vivo.
Materials:
-
Human melanoma cells (e.g., LU1205) or mouse melanoma cells (e.g., SW1)
-
Immunocompromised mice (e.g., nude mice for human cells) or syngeneic mice (e.g., C3H for SW1 cells)
-
Sterile PBS and Matrigel (optional)
-
This compound formulation for injection
-
Vehicle control (e.g., PBS, DMSO/Cremophor emulsion)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cultured cells during their logarithmic growth phase. Wash with sterile PBS and resuspend in PBS (or a 1:1 PBS:Matrigel mixture) to a final concentration of 5-10 x 10⁶ cells per 100 µL. Keep the cell suspension on ice.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse (typically 6-8 weeks old).
-
Tumor Growth Monitoring: Allow tumors to grow until they reach a palpable volume (e.g., 50-100 mm³). Monitor animal health daily.
-
Treatment:
-
Randomize mice into treatment and control groups (n=5-10 mice per group).
-
Administer IGA (e.g., 0.5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection every other day.
-
-
Data Collection: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2. Record the body weight of the mice at each measurement.
-
Endpoint: Continue the experiment for a defined period (e.g., 24 days) or until tumors in the control group reach a predetermined maximum size. At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).
Application in Personalized Medicine
The utility of this compound in personalized medicine stems from its targeted mechanism of action. Cancers with a known dependency on pathways modulated by IGA are prime candidates for treatment. For example, melanomas frequently exhibit deregulation of MAPK signaling pathways, which can be interconnected with the JNK/ATF2 axis.[1] Therefore, IGA could be particularly effective in patient populations whose tumors exhibit this specific molecular signature.
Future research should focus on identifying predictive biomarkers—such as high ATF2 expression or specific mutations in the JNK pathway—that could help select patients most likely to respond to IGA therapy. This biomarker-driven approach is the cornerstone of personalized cancer medicine, aiming to deliver the right treatment to the right patient at the right time. While clinical trials for this compound are not yet prominent, its well-defined preclinical activity provides a strong rationale for further investigation in a personalized context.[15][16][17]
References
- 1. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unravelling the Therapeutic Potential of Gambogic Acid: Deciphering Its Molecular Mechanism of Action and Emerging Role as an Anticancer Xanthone [gavinpublishers.com]
- 4. Gambogic acid is an antagonist of anti-apoptotic Bcl-2-family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gambogic acid induces apoptosis by regulating the expression of Bax and Bcl-2 and enhancing caspase-3 activity in human malignant melanoma A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gambogic acid induces apoptosis in diffuse large B-cell lymphoma cells via inducing proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gambogic acid affects high glucose-induced apoptosis and inflammation of retinal endothelial cells through the NOX4/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 11. antibodies.cancer.gov [antibodies.cancer.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mayo.edu [mayo.edu]
- 16. ajmc.com [ajmc.com]
- 17. University of California Health Solid Tumor Clinical Trials for 2025 — California [clinicaltrials.ucbraid.org]
Novel Therapeutic Strategies: Combining Isogambogic Acid with Targeted Therapies
Application Notes and Protocols for Researchers
Introduction
Isogambogic acid (IGA), a polyprenylated xanthone (B1684191) derived from the gamboge resin of Garcinia hanburyi, has garnered significant interest in oncology research for its potent pro-apoptotic and anti-proliferative activities. Emerging evidence suggests that the therapeutic efficacy of IGA can be significantly enhanced when used in combination with targeted therapies. This approach aims to create synergistic effects, overcome drug resistance, and achieve better clinical outcomes with potentially lower doses of each agent.
These application notes provide a comprehensive overview of the rationale and methodology for investigating the synergistic effects of this compound with two major classes of targeted therapies: HER2 inhibitors in breast cancer and EGFR inhibitors in non-small cell lung cancer (NSCLC). The protocols outlined below are intended to guide researchers in the preclinical evaluation of these novel combination strategies.
Application Note 1: Synergistic Inhibition of HER2-Positive Breast Cancer Cells with this compound and Trastuzumab
Background: Trastuzumab is a monoclonal antibody that targets the Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase overexpressed in a significant subset of breast cancers. While effective, resistance to Trastuzumab can develop. This compound has been shown to induce apoptosis and may potentiate the effects of HER2 inhibition.
Mechanism of Synergy: The combination of this compound and Trastuzumab exhibits a synergistic effect by concurrently targeting different critical pathways in HER2-positive breast cancer cells. Trastuzumab directly inhibits HER2 signaling, while IGA induces apoptosis through intrinsic pathways. This dual assault leads to a more potent anti-cancer effect than either agent alone. Studies have shown that this combination can lead to the downregulation of HER2 gene expression and the induction of apoptosis, as evidenced by increased levels of cleaved caspase-9 and the pro-apoptotic protein Bax.[1][2][3]
Quantitative Data Summary:
The synergistic effect of combining Gambogic Acid (a related compound to this compound) with Trastuzumab has been demonstrated in the HER2-positive breast cancer cell line MDA-MB-453. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Drug Combination | Concentration | Incubation Time (hours) | Combination Index (CI) | Effect | Reference |
| MDA-MB-453 | Gambogic Acid + Trastuzumab | 5 µM GA + 50 µg/ml Trastuzumab | 24 | < 1 (Synergistic) | Enhanced anti-proliferative effect | [1][2][3] |
Signaling Pathway
Caption: Combined action of Trastuzumab and this compound on HER2 signaling and apoptosis.
Application Note 2: Overcoming EGFR-TKI Resistance in NSCLC with Neogambogic Acid and Almonertinib (B607974)
Background: Almonertinib is a third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI) used to treat NSCLC patients with specific EGFR mutations. However, acquired resistance is a major clinical challenge. Neogambogic acid (NGA), a derivative of gambogic acid, has shown potential in sensitizing resistant cancer cells to targeted therapies.
Mechanism of Synergy: The combination of Neogambogic acid and Almonertinib demonstrates a synergistic anti-tumor effect in NSCLC.[2] NGA appears to enhance the sensitivity to Almonertinib by inhibiting the EGFR/PI3K/AKT signaling pathway, which is a key survival pathway often reactivated in TKI-resistant tumors.[2] This combination leads to enhanced apoptosis and more effective suppression of tumor growth.[2]
Quantitative Data Summary:
Preclinical studies have demonstrated the synergistic efficacy of combining Neogambogic acid (NGA) with the EGFR inhibitor Almonertinib in NSCLC models.
| Model | Drug Combination | Effect | Outcome | Reference |
| NSCLC cell lines (in vitro) | NGA + Almonertinib | Synergistic inhibition of cell proliferation | Increased apoptosis | [2] |
| NSCLC xenografts (in vivo) | NGA + Almonertinib | Effective suppression of tumor growth | Enhanced apoptosis in tumor tissue | [2] |
Signaling Pathway
Caption: Synergistic inhibition of the EGFR/PI3K/AKT pathway by Almonertinib and Neogambogic Acid.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound and targeted therapies.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of drug combinations on cell viability and to determine IC50 values.
Experimental Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
Cancer cell lines (e.g., MDA-MB-453, A549)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
This compound (stock solution in DMSO)
-
Targeted therapy drug (e.g., Trastuzumab, Almonertinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and the targeted therapy drug. For combination studies, a fixed-ratio or a matrix approach can be used.
-
Remove the medium and add 100 µL of fresh medium containing the drugs at the desired concentrations (single agents and combinations). Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 values for each agent and use software like CompuSyn to calculate the Combination Index (CI).
Protocol 2: Western Blot Analysis for Apoptosis and Signaling Pathway Markers
This protocol is used to detect changes in protein expression and phosphorylation states to elucidate the mechanism of synergy.
Experimental Workflow
Caption: General workflow for Western Blot analysis.
Materials:
-
6-well plates
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Bax, anti-p-AKT, anti-total-AKT, anti-p-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with IGA, the targeted drug, and their combination for the desired time.
-
Harvest cells and lyse them in RIPA buffer on ice.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software, normalizing to a loading control like β-actin.
Protocol 3: In Vivo Xenograft Tumor Growth Study
This protocol describes the evaluation of the anti-tumor efficacy of the drug combination in a mouse model.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic and mechanistic effects of neogambogic acid in enhancing almonertinib sensitivity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of The Synergistic Effects of Trastuzumab And Gambogic Acid in Her-2 Positive Breast Cancer Cell Line [ouci.dntb.gov.ua]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Isogambogic Acid
For researchers and scientists engaged in drug development, the integrity of your work and the safety of your laboratory environment are paramount. Isogambogic acid, a potent compound with significant research interest, requires meticulous handling and disposal to mitigate risks and ensure regulatory compliance. This guide provides a clear, step-by-step protocol for the proper disposal of this compound, aligning with general best practices for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
| Hazard and Precaution Summary | |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (such as NIOSH (US) or EN 166 (EU) approved equipment), and a lab coat. In case of dust formation, respiratory protection is necessary.[1] |
| Handling | Avoid contact with eyes, skin, and clothing. Prevent ingestion and inhalation. Wash hands thoroughly after handling.[1] |
| Storage | Keep the container tightly closed in a dry, well-ventilated place. Recommended long-term storage is at -20°C and short-term at 2-8°C.[1] |
| Accidental Release | In case of a spill, avoid dust formation. Pick up and arrange disposal without creating dust. Sweep up the material and place it in a suitable, closed container for disposal. Do not let the product enter drains.[1] |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the proper disposal of solid this compound waste and contaminated materials. This protocol is based on general chemical waste management best practices and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Waste Identification and Segregation:
-
Classify this compound waste as hazardous chemical waste.
-
Segregate solid this compound waste, including unused or expired product, from other laboratory waste streams to prevent cross-contamination.[2]
2. Waste Collection and Containment:
-
Solid Waste: Carefully sweep up any solid this compound, ensuring to avoid the generation of dust. Place the collected solid into a designated, leak-proof, and clearly labeled waste container.[1]
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and contaminated labware, must be collected in a separate, sealed, and appropriately labeled container.[3]
3. Labeling of Waste Containers:
-
Clearly label the waste container as "Hazardous Waste."[4]
-
The label must include:
-
The full chemical name: "this compound"
-
CAS Number: 149655-52-7[1]
-
Associated hazards (e.g., "Handle with caution")
-
The date of accumulation.
-
The name of the generating laboratory or researcher.
-
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[2][5]
-
This area should be well-ventilated and away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[4][5]
-
Follow all institutional procedures for waste transfer and documentation.
-
Waste materials must be disposed of in accordance with all applicable national and local regulations.[6]
6. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.
-
Dispose of any cleaning materials (e.g., wipes, paper towels) as contaminated waste.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound waste.
References
- 1. biocrick.com [biocrick.com]
- 2. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 3. benchchem.com [benchchem.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. pfw.edu [pfw.edu]
Essential Safety and Logistics for Handling Isogambogic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of Isogambogic acid. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of PPE is the primary defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound, based on established safety protocols for cytotoxic agents.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves.[1][2] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection against potential contamination. |
| Body Protection | Disposable, solid-front, back-closure gown made of a low-permeability fabric.[1][3] | Protects skin and personal clothing from accidental splashes or aerosol exposure. |
| Respiratory Protection | A fit-tested NIOSH-approved N95 or N100 respirator should be used when there is a risk of generating airborne powder or aerosols.[1] | Prevents inhalation of the compound, which is a primary route of exposure. |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield.[1][4] | Protects eyes from splashes and airborne particles. A face shield offers broader protection. |
| Foot Protection | Disposable shoe covers worn over closed-toe shoes.[1] | Prevents the spread of contamination outside of the designated handling area. |
Operational Plan: Handling this compound
These step-by-step instructions outline the safe handling of this compound in a laboratory setting.
1. Preparation:
- Ensure all necessary PPE is readily available and inspected for integrity before use.
- Designate a specific handling area, such as a certified chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.
- Assemble all required equipment (e.g., spatulas, weigh boats, solvent dispensers) within the designated handling area before introducing the compound.
- Have a clearly labeled waste container ready for immediate disposal of contaminated materials.
2. Handling:
- Don all required PPE as specified in the table above before handling the compound.
- Handle this compound as a solid whenever possible to minimize the risk of aerosolization.
- If creating a solution, add the solvent to the solid slowly to avoid splashing.
- Work with the smallest quantity of the compound necessary for the experiment.
- After handling, wipe down the work surface with an appropriate deactivating agent or cleaning solution.
3. Post-Handling:
- Remove PPE in a manner that avoids self-contamination. Gloves should be removed last, using a proper removal technique to avoid touching the outer surface.[5]
- Dispose of all contaminated disposable PPE in the designated hazardous waste container.
- Wash hands and forearms thoroughly with soap and water after removing all PPE.[5]
Disposal Plan: this compound and Contaminated Materials
Proper disposal is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
- Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated gloves, weigh boats, and paper towels, in a dedicated, clearly labeled, and sealed hazardous waste container.[5]
- Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
- Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
2. Container Management:
- Keep all waste containers securely closed except when adding waste.
- Ensure all waste containers are properly labeled with the contents, including the name "this compound" and appropriate hazard warnings.
3. Final Disposal:
- Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
- Never dispose of this compound or its containers in the regular trash or down the drain.[5]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
